molecular formula C5H10ClNO2 B598155 (R)-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1202245-51-9

(R)-pyrrolidine-3-carboxylic acid hydrochloride

Katalognummer: B598155
CAS-Nummer: 1202245-51-9
Molekulargewicht: 151.59
InChI-Schlüssel: OYCLYMMIZJWYJG-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-pyrrolidine-3-carboxylic acid hydrochloride, also known as (R)-pyrrolidine-3-carboxylic acid hydrochloride, is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59. The purity is usually 95%.
BenchChem offers high-quality (R)-pyrrolidine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-pyrrolidine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R)-pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656411
Record name (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202245-51-9
Record name (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-pyrrolidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to the Biological Activity of (R)-Pyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid, a conformationally constrained chiral cyclic amino acid, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the significant biological activities of (R)-pyrrolidine-3-carboxylic acid derivatives, with a focus on their roles as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, Factor XIa (FXIa) inhibitors, C-X-C chemokine receptor type 4 (CXCR4) antagonists, and G-protein coupled receptor 120 (GPR120) agonists. This document provides a comprehensive overview of their quantitative activity, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Derivatives of (R)-pyrrolidine-3-carboxylic acid have been extensively explored as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1] By inhibiting DPP-IV, the half-life of GLP-1 is prolonged, leading to enhanced insulin release and improved glycemic control in type 2 diabetes mellitus.[1] The pyrrolidine ring, particularly when substituted with a cyanopyrrolidine moiety, is highly effective at targeting the active site of DPP-IV.[1]

Quantitative Data for DPP-IV Inhibitors
DerivativeTargetMeasurementValueReference
Pyrrole Derivative 5fDPP-IVIC₅₀12.19 nM
Pyrrole Derivative 5gDPP-IVIC₅₀23.08 nM
Sitagliptin (related structure)DPP-IV--[1]
Vildagliptin (related structure)DPP-IV--

Signaling Pathway: DPP-IV Inhibition in Glucose Homeostasis

DPP_IV_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP1 Active GLP-1 L-cells->GLP1 secretes β-cells β-cells Insulin Release Insulin Release β-cells->Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes GLP1->β-cells stimulates DPPIV DPP-IV GLP1->DPPIV substrate Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 inactivates DPPIV_Inhibitor (R)-pyrrolidine-3-carboxylic acid derivative DPPIV_Inhibitor->DPPIV inhibits

Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.

Experimental Protocol: DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV using a fluorogenic substrate.

1. Materials and Reagents:

  • Human recombinant DPP-IV enzyme

  • DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well microplate, add the test compound dilutions. Include wells for a positive control (a known DPP-IV inhibitor) and a negative control (vehicle).

  • Add the DPP-IV enzyme solution to all wells except for the blank wells (containing only buffer and substrate).

  • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C for a set duration (e.g., 30-60 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence intensity versus time).

  • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Factor XIa (FXIa) Inhibition

(R)-pyrrolidine-3-carboxylic acid derivatives have also been identified as potent and selective inhibitors of Factor XIa (FXIa), a serine protease involved in the intrinsic pathway of the blood coagulation cascade.[1] Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] The constrained conformation of the pyrrolidine scaffold is well-suited for designing inhibitors that can effectively bind to the active site of FXIa.[1]

Quantitative Data for FXIa Inhibitors
DerivativeTargetMeasurementValueSelectivity vs. ThrombinReference
Pyrrolidine Amide (69b/c)FXIaKᵢ2 nM-
Pyrrolidine Amide (78)FXIaKᵢ7 nM>4700-fold
4,4-disubstituted prolinesFXIaIC₅₀≈ 10 nM~1000-fold

Signaling Pathway: FXIa in the Coagulation Cascade

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates (with VIIIa) Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates (with Va) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_Inhibitor (R)-pyrrolidine-3-carboxylic acid derivative FXIa_Inhibitor->XIa inhibits

Caption: Simplified coagulation cascade highlighting the role of Factor XIa.

Experimental Protocol: FXIa Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory potency of compounds against purified human FXIa using a chromogenic substrate.

1. Materials and Reagents:

  • Purified human Factor XIa

  • Chromogenic substrate for FXIa (e.g., S-2366)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To the wells of a 96-well microplate, add the test compound dilutions. Include control wells with buffer and DMSO.

  • Add the human FXIa solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately monitor the change in absorbance at 405 nm at 37°C for a set duration (e.g., 10-30 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the reaction rate from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonism

(S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis and HIV entry into cells. A notable example, compound 51a, demonstrated excellent binding affinity to the CXCR4 receptor.

Quantitative Data for CXCR4 Antagonists
DerivativeTargetMeasurementValueAssay DescriptionReference
Compound 51a (R¹ = 3-CH₃)CXCR4IC₅₀79 nMCompetitive displacement of fluorescent 12G5 antibody

Signaling Pathway: CXCR4 Signaling in Cell Migration

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (Receptor) CXCL12->CXCR4 binds G_Protein G-protein Signaling CXCR4->G_Protein activates Antagonist (S)-pyrrolidine derivative Antagonist->CXCR4 blocks Calcium_Flux Ca²⁺ Flux G_Protein->Calcium_Flux ERK_Activation ERK Activation G_Protein->ERK_Activation Cell_Migration Cell Migration & Invasion Calcium_Flux->Cell_Migration ERK_Activation->Cell_Migration

Caption: Overview of CXCR4 signaling pathway and its inhibition.

Experimental Protocol: CXCR4 Receptor Binding Assay (Flow Cytometry)

This protocol describes a competitive binding assay to identify compounds that interfere with the binding of a fluorescently labeled ligand to CXCR4 expressed on living cells.

1. Materials and Reagents:

  • CXCR4-expressing cells (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Assay Buffer (e.g., HBSS with HEPES)

  • Test compounds (dissolved in DMSO)

  • 96-well round-bottom plate

  • Flow cytometer

2. Assay Procedure:

  • Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in assay buffer to a final concentration of 5 x 10⁶ cells/mL.

  • In a 96-well plate, add serial dilutions of the test compounds.

  • Add 50 µL of the cell suspension to each well and incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of the fluorescently labeled CXCL12 solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells by centrifugation and resuspend them in fresh assay buffer.

  • Analyze the fluorescence of the cell suspension using a flow cytometer.

3. Data Analysis:

  • Determine the mean fluorescence intensity (MFI) for each sample.

  • Calculate the percent inhibition of fluorescent ligand binding for each test compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G-protein Coupled Receptor 120 (GPR120) Agonism

While (R)-pyrrolidine-3-carboxylic acid itself is not the primary scaffold, the principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a therapeutic target for metabolic disorders. Its activation by long-chain fatty acids stimulates the release of GLP-1 from intestinal cells, leading to insulin secretion.

Quantitative Data for GPR120 Agonists
Derivative ClassTargetMeasurementValueAssay DescriptionReference
Isoxazole Phenylpropanoic AcidGPR120EC₅₀57 nMCa²⁺ assay
Isoxazole Phenylpropanoic AcidGPR120EC₅₀60 nMβ-arrestin assay

Signaling Pathway: GPR120 Activation and GLP-1 Secretion

GPR120_Signaling cluster_intestine Intestinal L-cell LCFA Long-chain Fatty Acids GPR120 GPR120 LCFA->GPR120 activates GPR120_Agonist Pyrrolidine-related Agonist GPR120_Agonist->GPR120 activates Signaling_Cascade Intracellular Signaling GPR120->Signaling_Cascade initiates GLP1_Secretion GLP-1 Secretion Signaling_Cascade->GLP1_Secretion triggers

Caption: GPR120 signaling pathway leading to GLP-1 secretion.

Experimental Protocol: GPR120 Agonist Activity Assay (Calcium Flux)

This protocol describes a method to measure the agonist activity of compounds at the GPR120 receptor by monitoring changes in intracellular calcium concentration.

1. Materials and Reagents:

  • Cells stably expressing human GPR120 (e.g., CHO-K1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (dissolved in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities

2. Assay Procedure:

  • Seed the GPR120-expressing cells in a 96-well microplate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the microplate in the fluorescence reader and monitor the baseline fluorescence.

  • Inject the test compounds at various concentrations into the wells.

  • Continue to monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

3. Data Analysis:

  • Determine the maximum fluorescence response for each compound concentration.

  • Normalize the data to the response of a known GPR120 agonist (positive control).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

The (R)-pyrrolidine-3-carboxylic acid scaffold has proven to be a remarkably versatile and valuable starting point for the development of a diverse range of biologically active molecules. Its inherent stereochemistry and conformational rigidity provide a solid foundation for designing potent and selective inhibitors and agonists for various therapeutic targets. The examples highlighted in this guide, from DPP-IV and FXIa inhibitors to CXCR4 antagonists and GPR120 agonists, underscore the broad therapeutic potential of this chemical class. The provided experimental protocols offer a practical framework for researchers to evaluate the biological activity of novel derivatives. Future research in this area will undoubtedly continue to uncover new applications for this privileged scaffold in the ongoing quest for innovative therapeutics.

References

The Pivotal Role of (R)-pyrrolidine-3-carboxylic acid hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, has emerged as a cornerstone in medicinal chemistry. Its rigid, stereochemically defined pyrrolidine scaffold offers a versatile platform for the design and synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its application in the development of potent and selective therapeutic agents, focusing on Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, Factor XIa (FXIa) inhibitors, and G-protein coupled receptor 120 (GPR120) agonists.

Core Applications and Therapeutic Targets

The inherent chirality and functional handles of (R)-pyrrolidine-3-carboxylic acid—a secondary amine and a carboxylic acid—provide a robust foundation for constructing complex molecular architectures with high stereochemical control.[1][2] This has made it a valuable building block in the synthesis of numerous clinical candidates and approved drugs.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[3] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] Pyrrolidine-based structures, particularly those with a cyanopyrrolidine moiety, have proven to be highly effective in targeting the active site of DPP-IV.[3]

Compound/Drug NameTargetActivity (IC50/Ki)SelectivityReference
Vildagliptin IntermediateDPP-IV-High[3]
Pyrrole Derivative 5fDPP-IV12.19 nM (IC50)-[4]
Pyrrole Derivative 5gDPP-IV23.08 nM (IC50)-[4]
2-benzylpiperazine derivativeDPP-IV19 nM (IC50)-[5]
SitagliptinDPP-IV18 nM (IC50)-[5]
Factor XIa (FXIa) Inhibitors for Thrombosis

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[3] Its inhibition is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[3] The constrained conformation of the pyrrolidine scaffold is well-suited for designing potent and selective FXIa inhibitors.[3][6]

Compound/Drug NameTargetActivity (Ki)Selectivity vs. ThrombinReference
Pyrrolidine Amide (69b/c)FXIa2 nM-[3]
Pyrrolidine Amide (78)FXIa7 nM>4700-fold[3]
4,4-disubstituted prolinesFXIa~10 nM (IC50)~1000-fold[3]
Pyrrolidine derivative 44FXIa23 nM-[6]
Pyrrolidine derivative 47FXIa3.7 nM-[6]
G-protein Coupled Receptor 120 (GPR120) Agonists for Metabolic Disorders

GPR120, also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a therapeutic target for metabolic disorders, including type 2 diabetes and obesity.[3][7] Activation of GPR120 stimulates the release of GLP-1 and has insulin-sensitizing effects.[3][8] While not always the primary scaffold, the principles of using constrained carboxylic acid-containing molecules like (R)-pyrrolidine-3-carboxylic acid are central to the design of potent GPR120 agonists.[3]

Compound/Drug NameTargetActivity (EC50)Assay TypeReference
TUG-891hGPR12043.7 nM-[9]
Compound 11bGPR120-Reduces blood glucose[8][10]
Compound 14dhGPR120168.5 nMCalcium flux[7]
Pyrrolidine full agonist 12Ghrelin Receptor0.79 nM-[11]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic transformations involving (R)-pyrrolidine-3-carboxylic acid and the synthesis of a key intermediate for a DPP-IV inhibitor.

N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This procedure protects the secondary amine of the pyrrolidine ring, allowing for selective modification of the carboxylic acid group.[2]

Materials:

  • (R)-pyrrolidine-3-carboxylic acid

  • Dioxane

  • 1N Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Diethyl ether

  • 3N Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

  • Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.

  • Stir the mixture for 1.5 hours.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl.

  • Extract the aqueous phase with diethyl ether.

  • Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[2]

Amide Coupling of N-Boc-(R)-pyrrolidine-3-carboxylic acid

This protocol describes the formation of an amide bond, a common linkage in many drug molecules.[2]

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid

  • Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired amine

Procedure:

  • Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in DMF.

  • Add EDC and HOBt to the solution.

  • Add the desired amine to the reaction mixture.

  • Stir the mixture at room temperature until the reaction is complete.

  • Isolate and purify the product using standard techniques such as chromatography.[2]

Synthesis of a Key Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This multi-step synthesis highlights the utility of a proline derivative, a close analog of (R)-pyrrolidine-3-carboxylic acid, in the preparation of a key intermediate for the DPP-IV inhibitor Vildagliptin.[3]

Step 1: N-Acylation

  • L-proline is acylated with chloroacetyl chloride in an aqueous alkaline solution to yield N-(chloroacetyl)-L-proline.[3]

Step 2: Amidation

  • The resulting carboxylic acid is activated with ethyl chloroformate in the presence of N-methylmorpholine (NMM).

  • The activated acid is then reacted with aqueous ammonia to form the primary amide.[3]

Step 3: Dehydration to Nitrile

  • The primary amide is dehydrated to the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a key intermediate for Vildagliptin.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these compounds is critical for rational drug design and development.

DPP-IV Inhibition and the Incretin Effect

DPP-IV inhibitors enhance the incretin effect by preventing the degradation of GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner, ultimately improving glycemic control.

DPP-IV Inhibition Signaling Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-IV DPP-IV GLP-1->DPP-IV degraded by GIP->Beta-cells stimulates GIP->DPP-IV degraded by Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucose Production Glucose Production Glucagon->Glucose Production promotes Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites DPP-IV_Inhibitor (R)-pyrrolidine-3-carboxylic acid derivative DPP-IV_Inhibitor->DPP-IV inhibits

Caption: DPP-IV Inhibition Pathway.

Factor XIa in the Coagulation Cascade

Factor XIa inhibitors target the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot. By inhibiting FXIa, these drugs can prevent thrombosis with a potentially reduced impact on normal hemostasis.[3]

Factor XIa in Coagulation Cascade cluster_Intrinsic Intrinsic Pathway cluster_Common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot FXIa_Inhibitor (R)-pyrrolidine-3-carboxylic acid derivative FXIa_Inhibitor->FXIa inhibits

Caption: FXIa's Role in Coagulation.

GPR120 Signaling in Glucose Homeostasis

GPR120 agonists activate signaling cascades that lead to increased GLP-1 secretion from intestinal L-cells and enhanced insulin sensitivity in tissues like adipose tissue and macrophages. This dual action makes GPR120 an attractive target for treating type 2 diabetes and other metabolic diseases.[12][13]

GPR120 Signaling Pathway GPR120_Agonist (R)-pyrrolidine-3-carboxylic acid derivative GPR120 GPR120 GPR120_Agonist->GPR120 activates G_protein Gq/11 GPR120->G_protein activates Insulin_Sensitization Insulin Sensitization GPR120->Insulin_Sensitization promotes Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory mediates PLC Phospholipase C G_protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC leads to GLP1_Secretion GLP-1 Secretion Ca_PKC->GLP1_Secretion stimulates

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties have cemented its role as a fundamental building block in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the advantages of the pyrrolidine scaffold in drug design, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and synthetic workflows.

Core Advantages of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in over 20 FDA-approved drugs underscores its significance in successful drug design.[1] Several key advantages contribute to its widespread use:

  • Three-Dimensionality and Exploration of Chemical Space: Unlike flat, aromatic systems, the sp3-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure.[2][3] This "pseudorotation" allows for a greater exploration of pharmacophore space, enabling more precise and complex interactions with biological targets.[2][4] This increased 3D coverage is a crucial factor in improving drug efficacy and selectivity.[2]

  • Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[2] This stereochemical richness allows for the fine-tuning of a molecule's biological activity, as different stereoisomers can exhibit vastly different binding affinities and pharmacological profiles.[2][3] The ability to control and fix the ring's conformation through appropriate substitution is a key advantage in optimizing drug-target interactions.[2]

  • Favorable Physicochemical Properties: The inclusion of a pyrrolidine moiety can significantly enhance a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, improving aqueous solubility and facilitating interactions with biological targets.[5][6] This improved solubility is a critical factor in enhancing a drug's pharmacokinetic profile.[2]

  • Versatility as a Synthetic Building Block: The pyrrolidine ring is a versatile scaffold that can be readily synthesized and functionalized.[7][8] The use of naturally occurring chiral precursors like L-proline provides a straightforward route to enantiomerically pure pyrrolidine derivatives.[8] A variety of synthetic methodologies, including 1,3-dipolar cycloadditions, have been developed for the construction of diverse pyrrolidine-containing molecules.[1][2]

Biological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, antiviral, antidiabetic, and central nervous system (CNS) active agents.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50Reference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-70.42 - 0.78 µM[9]
Spiro[pyrrolidine-3,3'-oxindoles]HT290.39 - 0.92 µM[9]
Pyrrolidine ChalconesMCF-725-30 µg/mL[9]
Tetrazolopyrrolidine-1,2,3-triazole analoguesHeLa0.32 ± 1.00 µM[7]
Benzimidazole carboxamides (PARP-1 Inhibitors)MDA-MB-43617.4 µM (for 5cj)[8]
Benzimidazole carboxamides (PARP-1 Inhibitors)CAPAN-111.4 µM (for 5cj)[8]
(S)-pyrrolidines (CXCR4 Antagonists)CXCR4 binding79 nM (for 51a)[3]
Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the Hepatitis C virus (HCV).

Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives

Drug/Compound ClassVirusTargetIC50/EC50Reference
TelaprevirHCVNS3/4A Protease-[7]
OmbitasvirHCVNS5A-[7]
6-nitro derivative of diketopiperazineHCV Genotype 1b-EC50 1.61 µM[10]
Antidiabetic Activity

Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives

Compound ClassEnzymeIC50Reference
Polyhydroxylated pyrrolidinesα-glucosidase (AG)-[2]
Pyrrolidine–pyrazoline hybrid (Compound 21)α-glucosidase52.79 ± 6.00 μM[2]
4-methoxy analogue 3gα-amylase26.24 µg/mL[1]
4-methoxy analogue 3gα-glucosidase18.04 µg/mL[1]
Indolo[1,2-b]isoquinoline derivative (Compound 11)α-glucosidase3.44 ± 0.36 µM[11]
CNS Activity (Anticonvulsant)

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore for anticonvulsant activity.

Table 4: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

Compound ClassTestED50TD50Reference
1,3-disubstituted pyrrolidine-2,5-diones (69k)MES80.38 mg/kg-[2]
1,3-disubstituted pyrrolidine-2,5-diones (69k)6 Hz108.80 mg/kg-[2]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)MES (rats)69.89 mg/kg500 mg/kg[12]
Pyridinyl-pyrrolidinone (3d)MES13.4 mg/kg> max dose[4]
Pyridinyl-pyrrolidinone (3k)MES18.6 mg/kg> max dose[4]
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33)MES27.4 mg/kg> 200 mg/kg[13]
3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33)6 Hz (32 mA)30.8 mg/kg> 200 mg/kg[13]
Pyrrolidine-2,5-dione derivative (14)MES49.6 mg/kg-[14]
Pyrrolidine-2,5-dione derivative (14)6 Hz (32 mA)31.3 mg/kg-[14]
Pyrrolidine-2,5-dione derivative (14)scPTZ67.4 mg/kg-[14]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrrolidine-containing compounds stem from their interaction with a variety of cellular targets and signaling pathways.

CXCR4 Signaling in Cancer Metastasis

The CXCL12/CXCR4 signaling axis plays a crucial role in cancer cell migration, survival, and metastasis.[15][16] Pyrrolidine-based antagonists can block this pathway, thereby inhibiting tumor progression.

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates Pyrrolidine_Antagonist Pyrrolidine Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Cell_Migration Cell Migration & Invasion ERK->Cell_Migration

CXCR4 signaling pathway and its inhibition.
PARP Inhibition in DNA Repair

Poly(ADP-ribose) polymerase (PARP) inhibitors, some of which feature a pyrrolidine scaffold, are effective anticancer agents, particularly in tumors with BRCA mutations. They work by trapping PARP on DNA and preventing the repair of single-strand breaks, leading to the accumulation of double-strand breaks and cell death.[3][17]

PARP_Inhibition cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication fork collapse PAR PAR chains PARP1->PAR Synthesizes Pyrrolidine_Inhibitor Pyrrolidine-based PARP Inhibitor Pyrrolidine_Inhibitor->PARP1 Inhibits & Traps Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits Repair_Proteins->DNA_SSB Repairs Cell_Death Cell Death DNA_DSB->Cell_Death in HR-deficient cells

Mechanism of action of PARP inhibitors.
Modulation of Voltage-Gated Sodium Channels in Epilepsy

Many anticonvulsant drugs, including some pyrrolidine derivatives, exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs).[7][18] By stabilizing the inactivated state of these channels, they reduce neuronal hyperexcitability and prevent seizures.

VGSC_Modulation cluster_neuron Neuronal Membrane VGSC_resting VGSC (Resting) VGSC_open VGSC (Open) VGSC_resting->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation VGSC_inactivated->VGSC_resting Repolarization Reduced_Excitability Reduced Neuronal Excitability VGSC_inactivated->Reduced_Excitability Pyrrolidine_Drug Pyrrolidine Anticonvulsant Pyrrolidine_Drug->VGSC_inactivated Stabilizes Action_Potential Action Potential (Depolarization) Action_Potential->VGSC_resting

Modulation of voltage-gated sodium channels.

Experimental Protocols

To ensure the reproducibility and accurate assessment of the biological activities of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[21]

    • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19][22]

    • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[23]

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a target for type 2 diabetes treatment.

  • Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.

  • Procedure:

    • Reaction Mixture Preparation: In a 96-well plate, mix the pyrrolidine compound at various concentrations with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8). Incubate for 20 minutes at 37°C.[5][24]

    • Substrate Addition: Add the pNPG substrate to initiate the reaction and incubate for an additional 30 minutes.[24]

    • Reaction Termination: Stop the reaction by adding sodium carbonate solution.[5][24]

    • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 400 nm.[10]

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Anticonvulsant Activity Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard models for evaluating the anticonvulsant potential of new compounds.

  • Maximal Electroshock (MES) Test:

    • Animal Preparation: Administer the pyrrolidine compound intraperitoneally to mice.

    • Seizure Induction: After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.

    • Observation: Observe the mice for the presence or absence of the tonic hind limb extension, which indicates a seizure. Protection is defined as the absence of this response.[6][12]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Animal Preparation: Administer the pyrrolidine compound intraperitoneally to mice.

    • Seizure Induction: After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

    • Observation: Observe the mice for the onset of clonic seizures within a specified timeframe. Protection is defined as the absence of seizures.[6][12]

  • Data Analysis: For both tests, determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures. The median toxic dose (TD50), determined by tests like the rotarod test for motor impairment, is also calculated to establish a protective index (TD50/ED50).[12]

Synthetic Workflows

The synthesis of diverse pyrrolidine derivatives is crucial for exploring their structure-activity relationships.

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

A common and efficient method for synthesizing spiropyrrolidine oxindoles is through a [3+2] cycloaddition reaction.

Spiro_Synthesis Isatin Isatin Derivative Azomethine_Ylide Azomethine Ylide (in situ) Isatin->Azomethine_Ylide Amino_Acid α-Amino Acid Amino_Acid->Azomethine_Ylide Alkene Activated Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Azomethine_Ylide->Cycloaddition Spiro_Product Spiro[pyrrolidine-3,3'-oxindole] Cycloaddition->Spiro_Product

Synthesis of spiro[pyrrolidine-3,3'-oxindoles].

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile tool in the drug discovery and development process. Its inherent three-dimensionality, stereochemical complexity, and favorable physicochemical properties provide medicinal chemists with a powerful platform for designing novel therapeutics with enhanced efficacy and selectivity. The broad range of biological activities demonstrated by pyrrolidine-containing compounds, from anticancer and antiviral to antidiabetic and anticonvulsant, ensures that this privileged scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future. Further exploration of the vast chemical space accessible through this scaffold holds immense promise for the development of next-generation therapies for a multitude of human diseases.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-pyrrolidine-3-carboxylic Acid Analogs and Their Therapeutic Targets

Abstract

The (R)-pyrrolidine-3-carboxylic acid scaffold is a chiral cyclic amino acid derivative that has emerged as a privileged structure in medicinal chemistry.[1] Its conformationally constrained, stereochemically defined framework makes it an ideal building block for the synthesis of potent and selective modulators of various biological targets.[2] This technical guide provides a comprehensive overview of the therapeutic applications of (R)-pyrrolidine-3-carboxylic acid analogs, focusing on their roles as enzyme inhibitors and receptor modulators. We delve into the structure-activity relationships (SAR), present quantitative biological data, detail key experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Therapeutic Target Introduction

Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By cleaving these hormones, DPP-IV curtails their ability to stimulate insulin secretion and suppress glucagon release. Inhibition of DPP-IV is a cornerstone therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to improved glycemic control.[2] Pyrrolidine-based structures are highly effective at targeting the DPP-IV active site.[2]

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors prevent the breakdown of GLP-1. This enhances GLP-1 levels, leading to glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells. The overall effect is a reduction in blood glucose levels.

dpp_iv_pathway cluster_gut Gut cluster_pancreas Pancreas Food Food L-cells L-cells Food->L-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon secretes GLP-1->Beta-cells stimulates GLP-1->Alpha-cells inhibits DPP-IV DPP-IV GLP-1->DPP-IV degraded by DPP-IV_Inhibitor (R)-pyrrolidine-3-carboxylic acid analog DPP-IV_Inhibitor->DPP-IV Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control

Mechanism of DPP-IV inhibitors in glucose homeostasis.
Data Presentation: Pyrrolidine-based DPP-IV Inhibitors

Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity against the DPP-IV enzyme.[3]

Compound IDSubstituent Group% InhibitionIC50 (µM)Reference
23a (Not specified)56.32%-[3]
23b (Not specified)44.29%-[3]
23c (Not specified)49.62%-[3]
23d 4-trifluorophenyl on 1,2,4-oxadiazole66.32%11.32 ± 1.59[3]
Vildagliptin (Reference Drug)--[3]
Experimental Protocols: Synthesis of Vildagliptin Intermediate

The synthesis of Vildagliptin, a potent DPP-IV inhibitor, utilizes a key cyanopyrrolidine intermediate derived from L-proline, a structural analog of (R)-pyrrolidine-3-carboxylic acid.

vildagliptin_synthesis cluster_0 Synthesis Workflow start L-proline step1 Step 1: N-Acylation Reagent: Chloroacetyl chloride Condition: Aqueous alkaline solution start->step1 product1 N-(chloroacetyl)-L-proline step1->product1 step2 Step 2: Amidation Reagents: Ethyl chloroformate, NMM, Aqueous ammonia product1->step2 product2 Primary Amide Intermediate step2->product2 step3 Step 3: Dehydration Reagent: Trifluoroacetic anhydride Condition: Pyridine product2->step3 final_product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate) step3->final_product

Synthesis workflow for a key Vildagliptin intermediate.[2]

Methodology: [2]

  • Step 1: N-Acylation: L-proline is acylated using chloroacetyl chloride within an aqueous alkaline solution. This reaction yields N-(chloroacetyl)-L-proline.

  • Step 2: Amidation: The carboxylic acid of the product from Step 1 is converted to its primary amide. This is achieved by first activating the acid with ethyl chloroformate in the presence of N-methylmorpholine (NMM), which is then followed by a reaction with aqueous ammonia.

  • Step 3: Dehydration: The primary amide is dehydrated to form the corresponding nitrile. This is accomplished using trifluoroacetic anhydride in pyridine, yielding the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Factor XIa (FXIa) Inhibitors

Therapeutic Target Introduction

Factor XIa (FXIa) is a serine protease that functions as a critical component of the intrinsic pathway of the blood coagulation cascade.[2] Inhibition of FXIa is a promising anticoagulant strategy for thrombosis prevention. It is hypothesized to carry a lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa.[2] The constrained conformational structure of pyrrolidine-based scaffolds makes them highly suitable for designing potent and selective FXIa inhibitors.[2]

Mechanism of Action: Coagulation Cascade

FXIa inhibitors interrupt the coagulation cascade by blocking the activation of Factor IX. This disruption of the intrinsic pathway ultimately prevents the formation of thrombin and subsequent fibrin clots.

fXIa_pathway Intrinsic Coagulation Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates (with FVIIIa) FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot FXIa_Inhibitor (R)-pyrrolidine-3-carboxylic acid analog FXIa_Inhibitor->FXIa inhibits

Inhibition of the intrinsic coagulation pathway by FXIa inhibitors.
Data Presentation: Pyrrolidine-based FXIa Inhibitors

Several (R)-pyrrolidine-3-carboxylic acid analogs have demonstrated potent and selective inhibition of FXIa.

Scaffold TypeAnalogTargetPotencySelectivity vs. ThrombinReference
Pyrrolidine Amide69b/cFXIaKᵢ = 2 nM-[2]
Pyrrolidine Amide78FXIaKᵢ = 7 nM>4700-fold[2]
4,4-disubstituted prolines-FXIaIC₅₀ ≈ 10 nM~1000-fold[2]
Experimental Protocols: Asymmetric Hydrogenation for Synthesis

A key step in synthesizing advanced pyrrolidine cores for FXIa inhibitors involves asymmetric hydrogenation to establish the required stereochemistry.

Methodology: Asymmetric Hydrogenation of a Pyrrole Precursor [2]

  • Reactor Setup: A Hastelloy C4 autoclave (2-L) is charged with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (0.9 L) under an argon atmosphere.

  • Hydrogenation: The reaction is conducted for 18 hours at 30 °C under 40 bar of hydrogen pressure. To ensure complete conversion (99.8%), the temperature is subsequently increased to 60 °C for an additional 2 hours.

GABA Uptake Inhibitors

Therapeutic Target Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] GABA's action is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).[4] GAT-1 is considered the primary neuronal GABA transporter.[5] Inhibiting GABA uptake enhances GABAergic neurotransmission, a strategy employed for treating conditions like epilepsy and neuropathic pain.[5][6] Analogs of (R)-pyrrolidine-3-carboxylic acid, such as homo-beta-proline, are potent modulators of GABA receptors and uptake mechanisms.[7]

Data Presentation: Pyrrolidine-based GAT Inhibitors

Enantiomeric selectivity is a key feature of pyrrolidine derivatives at GABA receptors and transporters. Homo-beta-proline (3-pyrrolidineacetic acid) demonstrates stereoselective binding.[7]

CompoundTargetPotency (IC50)Stereoselectivity NotesReference
(R)-Homo-beta-proline GABAA Receptor BindingMore potent than (S)-enantiomer by >10x(R)-enantiomer is preferred[7]
(S)-Homo-beta-proline GABAB Receptor BindingActive enantiomerAffinity resides exclusively in the (S)-enantiomer[7]
(R/S)-Homo-beta-proline Synaptosomal GABA UptakeApprox. equieffectiveLittle to no stereoselectivity observed[7]
(R)-4d *GAT-33.1 µM20-fold selective for GAT-3 over GAT-1[8]
(S)-4b **GAT-10.396 µMHigh affinity for GAT-1[8]

* (R)-pyrrolidine-2-acetic acid with a 2-[tris(4-methoxyphenyl)methoxy]ethyl N-substituent ** (S)-2-pyrrolidineacetic acid with a 4,4-diphenylbut-3-en-1-yl N-substituent

Experimental Protocols: Synaptosomal GABA Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into isolated nerve terminals (synaptosomes).

General Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., from rat cortex) is homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are pre-incubated with the test compound (e.g., (R)- or (S)-homo-beta-proline) at various concentrations in a physiological buffer.

  • Initiation of Uptake: Radiolabeled GABA (e.g., [³H]GABA) is added to the mixture to initiate the uptake process. The incubation is typically carried out at 37°C for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of [³H]GABA taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: The inhibitory potency of the test compound is determined by calculating the concentration that inhibits 50% of the specific [³H]GABA uptake (IC50 value).

Glycine Transporter Type 1 (GlyT1) Inhibitors

Therapeutic Target Introduction

Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[9][10] The synaptic concentration of glycine is regulated by the glycine transporter GlyT1.[9] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[11][12] By inhibiting GlyT1, the synaptic levels of glycine are elevated, which enhances NMDA receptor function. This approach is being explored for the treatment of schizophrenia and other CNS disorders.[9][10]

Mechanism of Action: NMDA Receptor Modulation

GlyT1 inhibitors block the reuptake of glycine from the synapse into glial cells. The resulting increase in synaptic glycine concentration leads to greater occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating its activation by glutamate.

glyt1_pathway cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic_Neuron Glutamate Presynaptic_Neuron->Glutamate releases Postsynaptic_Neuron Postsynaptic_Neuron Astrocyte Astrocyte GlyT1 GlyT1 NMDA_Receptor NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx opens for Glutamate->NMDA_Receptor binds Glycine Glycine->NMDA_Receptor binds (co-agonist) Glycine->GlyT1 reuptake Neuronal_Activation Neuronal_Activation Ca_influx->Neuronal_Activation leads to GlyT1_Inhibitor (R)-pyrrolidine-3-carboxylic acid analog GlyT1_Inhibitor->GlyT1 inhibits

Modulation of the NMDA receptor by GlyT1 inhibition.
Experimental Protocols: Electrophysiological Measurement of Glycine Transport

The activity of GlyT1 inhibitors can be functionally assessed by measuring electrogenic glycine transport in Xenopus laevis oocytes expressing the transporter.[9]

Methodology: [9]

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human GlyT1. The oocytes are then incubated for several days to allow for transporter expression.

  • Two-Electrode Voltage Clamp: An oocyte expressing GlyT1 is placed in a recording chamber and impaled with two microelectrodes for voltage clamping (typically at -60 mV).

  • Application of Glycine: The oocyte is perfused with a buffer solution. Application of glycine induces an inward current, as glycine transport via GlyT1 is coupled to the co-transport of Na⁺ and Cl⁻ ions.

  • Inhibitor Testing: The test compound (inhibitor) is applied to the oocyte, either before or concurrently with glycine.

  • Data Measurement: The inhibition of the glycine-induced current by the test compound is measured. The mode of inhibition (e.g., competitive vs. noncompetitive) can be determined by assessing the inhibitor's effect at different glycine concentrations.[9]

Conclusion

The (R)-pyrrolidine-3-carboxylic acid scaffold and its close analogs represent a remarkably versatile and fruitful starting point for drug discovery. Its rigid, chiral structure provides a foundation for developing highly potent and selective modulators for a diverse array of therapeutic targets, including enzymes and transporters critical to metabolic, cardiovascular, and neurological diseases. The examples detailed in this guide—from DPP-IV and FXIa inhibitors to modulators of GABA and glycine transport—underscore the significant impact of this chemical motif. Future research will undoubtedly continue to leverage the unique properties of this scaffold to design novel therapeutics with improved efficacy and safety profiles.

References

Chiral Pool Synthesis Using Pyrrolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a powerful and efficient strategy for the stereoselective construction of complex molecules containing the pyrrolidine scaffold. This guide provides a comprehensive overview of the use of common pyrrolidine-based chiral precursors—L-proline, L-hydroxyproline, and L-pyroglutamic acid—in the synthesis of valuable chiral compounds.

General Workflow for Chiral Pool Synthesis with Pyrrolidine Derivatives

The successful implementation of a chiral pool strategy using pyrrolidine derivatives generally follows a systematic workflow, from the selection of the appropriate starting material to the synthesis and characterization of the final target molecule.

G start Target Molecule Identification precursor Chiral Precursor Selection (L-Proline, L-Hydroxyproline, etc.) start->precursor Retrosynthetic Analysis protection Protecting Group Strategy precursor->protection Orthogonality functionalization Stereoselective Functionalization protection->functionalization elaboration Further Elaboration and Backbone Modification functionalization->elaboration deprotection Deprotection elaboration->deprotection purification Purification and Characterization deprotection->purification end Final Target Molecule purification->end

Caption: A generalized workflow for chiral pool synthesis starting from pyrrolidine derivatives.

L-Proline: A Versatile Chiral Building Block

L-proline, a naturally occurring amino acid, is one of the most widely used chiral synthons for the preparation of a diverse range of pyrrolidine-containing natural products and catalysts.[3][4] Its rigid five-membered ring and readily functionalizable secondary amine and carboxylic acid groups make it an ideal starting material.

Key Synthetic Transformations from L-Proline

1. Synthesis of Pyrrolizidine and Indolizidine Alkaloids: L-proline serves as a key starting material for the enantioselective synthesis of various pyrrolizidine and indolizidine alkaloids, many of which exhibit significant biological activity.[4]

G proline L-Proline prolinal N-Protected Prolinal proline->prolinal Reduction & Protection wittig Wittig Olefination prolinal->wittig reduction Reduction/ Cyclization wittig->reduction alkaloid Pyrrolizidine/ Indolizidine Alkaloid reduction->alkaloid

Caption: Synthetic pathway to pyrrolizidine/indolizidine alkaloids from L-proline.

2. Proline-Catalyzed Asymmetric Aldol Reaction: L-proline itself can act as an efficient organocatalyst in asymmetric reactions, most notably the aldol reaction, to produce chiral β-hydroxy ketones with high enantioselectivity.[1][5]

AldehydeKetoneSolvent/AdditiveYield (%)ee (%)Reference
4-NitrobenzaldehydeAcetoneDMSO6876[3]
IsobutyraldehydeAcetoneDMSO9796[3]
BenzaldehydeCyclohexanoneMeOH/H₂O7895[1]
4-ChlorobenzaldehydeCyclohexanoneMeOH/H₂O8598[1]
Experimental Protocols

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction: [5] To a stirred solution of L-proline (10–20 mol%) in the specified solvent, the aldehyde (0.25 mmol) and the ketone (1.25 mmol) are added, along with any additive (10 mol%), at the specified temperature (-10 to 25 °C). The solution is stirred for 24–72 hours. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over MgSO₄. After solvent evaporation, the crude product is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

L-Hydroxyproline: A Multifunctional Chiral Scaffold

(2S,4R)-4-Hydroxyproline, a constituent of collagen, provides an additional stereocenter and a hydroxyl group for further functionalization, making it a valuable precursor for the synthesis of more complex and highly substituted pyrrolidine derivatives.[6]

Key Synthetic Transformations from L-Hydroxyproline

1. Diastereoselective Synthesis of 4-Substituted Pyrrolidines: The hydroxyl group at the C4 position can be readily converted into a good leaving group, allowing for nucleophilic substitution with inversion of configuration to introduce a variety of substituents with high diastereoselectivity.[6]

G hydroxyproline L-Hydroxyproline activation Hydroxyl Group Activation (e.g., Mesylation) hydroxyproline->activation substitution Nucleophilic Substitution (SN2) activation->substitution Nucleophile product 4-Substituted Pyrrolidine (with inverted stereochemistry) substitution->product

Caption: General scheme for the synthesis of 4-substituted pyrrolidines from L-hydroxyproline.

2. Synthesis of Polyhydroxylated Pyrrolidines: The inherent chirality of L-hydroxyproline can be leveraged to synthesize polyhydroxylated pyrrolidines, which are often potent glycosidase inhibitors.[7]

Starting MaterialKey Reaction StepsProductOverall Yield (%)DiastereoselectivityReference
Boc-protected trans-4-hydroxy-L-prolineEsterification, TEMPO oxidation, further transformationsPrecursor for GrazoprevirNot specifiedHigh[6]
4-Hydroxyproline derivativeMesylation, Nucleophilic substitution with thioacetateThioacetate-substituted pyrrolidine~94 (for mesylation)Inversion at C4[6]
Experimental Protocols

Synthesis of a Mesylate Intermediate from 4-Hydroxyproline: [6] A detailed protocol for the conversion of 4-hydroxyproline to a mesylate intermediate involves several steps:

  • Formation of a mixed anhydride: The carboxylic acid of a protected 4-hydroxyproline derivative is activated, for example, with ethyl chloroformate.

  • Mesylation: The hydroxyl group is then reacted with methanesulfonyl chloride in the presence of a base to form the mesylate.

  • Reduction: The mixed anhydride is subsequently reduced, for instance, with sodium borohydride, to afford the corresponding alcohol. This sequence yields the desired mesylated pyrrolidine derivative, which is primed for nucleophilic substitution.

L-Pyroglutamic Acid: A Gateway to Functionalized Pyrrolidines

L-Pyroglutamic acid, a cyclic lactam derived from L-glutamic acid, is another excellent chiral starting material. Its lactam functionality can be opened or reduced to access a variety of substituted pyrrolidines.

Key Synthetic Transformations from L-Pyroglutamic Acid

1. Synthesis of Kainic Acid: L-Pyroglutamic acid has been extensively used as a starting material for the enantioselective total synthesis of (-)-kainic acid, a potent neuroexcitatory amino acid.[8][9]

G pyroglutamic L-Pyroglutamic Acid alkylation Stereoselective Alkylation pyroglutamic->alkylation cyclization Ring Formation alkylation->cyclization deprotection Deprotection & Functional Group Manipulation cyclization->deprotection kainic_acid (-)-Kainic Acid deprotection->kainic_acid

Caption: A simplified retrosynthetic analysis for the synthesis of (-)-kainic acid from L-pyroglutamic acid.

Starting MaterialKey IntermediateTarget MoleculeOverall Yield (%)Enantiomeric PurityReference
L-Pyroglutamic acidStereoselectively alkylated pyrrolidinone(-)-Kainic AcidNot specifiedHigh[9]
Experimental Protocols

General Strategy for Kainic Acid Synthesis from L-Pyroglutamic Acid: [9] The synthesis typically begins with the protection of the amine and carboxylic acid functionalities of L-pyroglutamic acid. The key step involves the stereoselective introduction of a side chain at the C4 position of the pyrrolidinone ring. This is often achieved through the formation of an enolate followed by alkylation. The newly introduced side chain is then elaborated through a series of reactions to construct the second carboxylic acid and the isopropenyl group. Finally, deprotection steps reveal the final structure of (-)-kainic acid.

Conclusion

Chiral pool synthesis utilizing pyrrolidine derivatives such as L-proline, L-hydroxyproline, and L-pyroglutamic acid represents a highly effective and atom-economical approach for the construction of complex, enantiomerically pure molecules. The inherent chirality and versatile functional handles of these readily available starting materials provide a robust foundation for the synthesis of a wide range of natural products, pharmaceuticals, and chiral catalysts. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals engaged in the field of drug discovery and development, facilitating the design and execution of efficient and stereoselective synthetic strategies.

References

Pharmacological profile of substituted pyrrolidine carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Substituted Pyrrolidine Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical feature for designing novel therapeutics.[3] When functionalized with a carboxamide group, the resulting substituted pyrrolidine carboxamide scaffold gives rise to a diverse range of pharmacologically active compounds. These molecules have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery programs targeting various diseases, from central nervous system disorders to infectious diseases and cancer.[2][3]

This technical guide provides a comprehensive overview of the pharmacological profile of substituted pyrrolidine carboxamides, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their evaluation.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Substituted pyrrolidine carboxamides have been extensively investigated for a multitude of therapeutic applications. The nature and position of substituents on both the pyrrolidine ring and the carboxamide moiety play a crucial role in determining the specific biological activity and potency.[4]

Anticonvulsant Activity

The pyrrolidine scaffold is a key feature in several antiepileptic drugs.[3] Levetiracetam, a notable example of a pyrrolidine anticonvulsant, is used for treating epilepsy, and its mechanism is thought to involve slowing down nerve transmission.[5][6] Research into novel substituted pyrrolidine carboxamides has identified several promising anticonvulsant agents.

Structure-Activity Relationship (SAR):

  • Substitution on the Pyrrolidone Ring: Systematic investigation of the 2-oxopyrrolidine acetamide scaffold revealed that substitution at the 4-position of the lactam ring with small hydrophobic groups can significantly improve both in vitro affinity and in vivo potency.[5] Conversely, substitutions at the 3 or 5 positions tend to decrease affinity for the levetiracetam binding site (LBS).[5]

  • Side Chain Configuration: An ethyl group with an (S)-configuration alpha to the carboxamide is the preferred substitution for high affinity.[5]

  • Carboxamide Moiety: The presence of the carboxamide group is considered essential for binding affinity and anticonvulsant activity.[5]

  • Imide Fragment: For pyrrolidine-2,5-diones, the structure of the imide fragment is closely linked to anticonvulsant activity, with the hexahydro-1H-isoindole-1,3(2H)-dione core being particularly favorable.[7]

Quantitative Data: Anticonvulsant Activity

CompoundSeizure ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Reference
Compound 3q (3,3-diphenyl-propionamide derivative)MES31.64> 300[8]
scPTZ75.41> 300[8]
6-Hz (32 mA)38.15> 300[8]
Compound 69k (pyrrolidine-2,5-dione-acetamide)MES80.38Not specified[3]
6 Hz108.80Not specified[3]
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714)Audiogenic Seizure-Prone Mice~10x more potent than LevetiracetamNot specified[5]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Antimicrobial and Antitubercular Activity

Pyrrolidine carboxamides have emerged as a novel class of inhibitors against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]

Mechanism of Action: A key target for these compounds in M. tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[9][10]

Structure-Activity Relationship (SAR):

  • Aromatic Substituents: For InhA inhibitors, the introduction of fused aromatic ring structures can enhance inhibition.[10] For example, a significant improvement in potency was observed when the amine group was attached at a specific position on a fused aromatic system.[10]

  • Piperazine Ring: The inclusion of a piperazine ring in the scaffold, particularly with additional substituents at the para-position of an attached phenyl ring, can lead to strong InhA inhibition.[10]

  • Stereochemistry: For InhA inhibitors, it has been shown that only one enantiomer is active, highlighting the importance of stereochemistry in the drug-target interaction.[9][10]

  • Antibacterial Peptidomimetics: N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as mimics of proline-rich antimicrobial peptides to combat bacterial resistance.[11]

Quantitative Data: Antitubercular Activity (InhA Inhibition)

Compound IDSubstitution PatternIC₅₀ (µM)Reference
p31Fused Aromatic Amine1.39[10]
p33Fused Aromatic Amine2.57[10]
p37Phenylpiperazine4.47[10]
Anticancer Activity

Certain substituted pyrrolidine carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and murine leukemia (P388).[12]

Structure-Activity Relationship (SAR):

  • The SAR for anticancer activity is highly dependent on the specific substituents on the pyrrolidine ring and the carboxamide group.[4] For instance, in a series of N-caffeoyl/coumaroyl pyrrolidines and morpholines tested against P388 murine leukemia, the specific combination of the acid and amine components drastically influenced cytotoxicity.[12]

Quantitative Data: Anticancer Activity

Compound IDTarget Cell LineIC₅₀Reference
10mHepG2~2.5 µM[12]
N-caffeoylmorpholine (6b)P388 Murine Leukemia1.48 µg/mL[12]
N-(p-coumaroyl)pyrrolidine (7b)P388 Murine Leukemia11.35 µg/mL[12]
N-(p-coumaroyl)morpholine (6a)P388 Murine Leukemia19.35 µg/mL[12]
N-caffeoylpyrrolidine (7a)P388 Murine Leukemia53.46 µg/mL[12]
Antidiabetic Activity

Pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion.[13] Inhibiting these enzymes can delay glucose absorption and reduce post-meal hyperglycemia, a crucial strategy in managing diabetes mellitus.[13]

Structure-Activity Relationship (SAR):

  • Investigating the structural features of pyrrolidine derivatives is crucial for developing effective inhibitors. Understanding how these compounds interact with the active sites of α-amylase and α-glucosidase allows for the optimization of their inhibitory potency and specificity.[13]

Neuroprotective and Multi-Target Activity for Neurodegenerative Diseases

The pyrrolidine scaffold is being explored for developing multi-target agents for complex neurodegenerative conditions like Alzheimer's disease.[14][15] These efforts focus on designing compounds that can interact with multiple targets involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[14][15] Pyrrolidine dithiocarbamate (PDTC), an antioxidant, has shown neuroprotective effects in models of Parkinson's disease and cognitive dysfunction by reducing neuroinflammation and oxidative stress.[16][17]

Structure-Activity Relationship (SAR):

  • For multi-target agents in Alzheimer's disease, analogues containing coumarin and sesamol scaffolds have shown promise.[14]

  • The stereochemistry and spatial orientation of substituents on the pyrrolidine ring are critical, as they dictate the binding mode to enantioselective protein targets.[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of substituted pyrrolidine carboxamides.

Synthesis Protocol: General Amidation

Many of the cited pyrrolidine carboxamides are synthesized via a standard amidation reaction.[8][11]

  • Acid Activation: The starting pyrrolidine carboxylic acid is activated. A common method involves reacting the acid with thionyl chloride (SOCl₂) or a coupling reagent like carbonyldiimidazole (CDI) in an appropriate solvent (e.g., dichloromethane) to form an acid chloride or an activated intermediate.[8][11]

  • Amine Coupling: The desired amine is added to the reaction mixture containing the activated acid.

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted. The final carboxamide is purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[11]

Anticonvulsant Screening Protocol

A standardized protocol is used to assess the anticonvulsant efficacy and neurotoxicity of test compounds in mice.[7][8][18]

  • Compound Administration: The synthesized compounds are administered to mice, typically via intraperitoneal (i.p.) injection.

  • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure via an electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase is recorded as a measure of efficacy against generalized seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a convulsant drug that induces clonic seizures. The test compound's ability to prevent or delay the onset of these seizures is a measure of its efficacy against absence seizures.

  • 6-Hz Seizure Model: This model is used to identify compounds effective against pharmacoresistant partial epilepsy.[7][8]

  • Rotarod Test (Neurotoxicity): Acute neurological toxicity is assessed by measuring the ability of mice to remain on a rotating rod. A compound causing the animal to fall off is considered neurotoxic at that dose.

Antimicrobial Assay: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[11]

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., Gram-positive and Gram-negative bacteria).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are often compared to standard antibiotic drugs like streptomycin.[11]

Enzyme Inhibition Assay: α-Glucosidase

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.[13]

  • Pre-incubation: The test compound is mixed with the α-glucosidase enzyme solution (e.g., 1 U/mL) and incubated for a set period (e.g., 20 minutes at 37°C).

  • Reaction Initiation: The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added to start the enzymatic reaction, followed by another incubation period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution like sodium carbonate (Na₂CO₃).

  • Measurement: The amount of p-nitrophenol released is measured spectrophotometrically, which is proportional to the enzyme activity. The inhibitory activity of the compound is calculated by comparing the enzyme activity with and without the inhibitor.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome A Pyrrolidine Carboxylic Acid C Acid Activation (e.g., SOCl₂, CDI) A->C B Amine D Amine Coupling B->D C->D E Crude Product D->E F Purification (Chromatography) E->F G Final Pyrrolidine Carboxamide F->G

Caption: General workflow for the synthesis of substituted pyrrolidine carboxamides.

Anticonvulsant Screening Workflow

G cluster_setup Preparation cluster_admin Administration cluster_testing Efficacy & Toxicity Testing cluster_analysis Data Analysis A Test Compound D i.p. Injection A->D B Vehicle Control B->D C Animal Model (Mice) E MES Test D->E F scPTZ Test D->F G Rotarod Test (Neurotoxicity) D->G H Determine ED₅₀ (Efficacy) E->H F->H I Determine TD₅₀ (Toxicity) G->I

Caption: Experimental workflow for in vivo anticonvulsant screening.

Drug-Target Interaction Pathway

G A Pyrrolidine Carboxamide (Inhibitor) D Binding Event (Inhibitor-Target Complex) A->D B Protein Target (e.g., InhA, AChE, α-Glucosidase) B->D F Downstream Biological Substrate Conversion BLOCKED B->F Catalyzes C Substrate C->B Binds to E Inhibition of Enzymatic Activity D->E E->F Prevents G Therapeutic Effect (e.g., Antimicrobial, Neuroprotection) F->G Leads to

Caption: Generalized pathway of enzyme inhibition by a pyrrolidine carboxamide.

Conclusion

Substituted pyrrolidine carboxamides represent a versatile and highly valuable scaffold in modern drug discovery. Their structural simplicity, coupled with the potential for stereospecific functionalization, allows for the fine-tuning of pharmacological properties to target a wide array of diseases. The demonstrated efficacy of these compounds as anticonvulsants, antimicrobials, and anticancer agents highlights their therapeutic potential. Future research will likely focus on optimizing the lead compounds identified in these areas, further exploring their mechanisms of action, and expanding their application to other therapeutic targets. The development of multi-target agents for complex conditions like neurodegenerative diseases represents a particularly exciting frontier for this promising class of molecules.

References

(R)-Pyrrolidine-3-Carboxylic Acid: A Proline Derivative as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-pyrrolidine-3-carboxylic acid, a proline derivative, has emerged as a pivotal chiral building block in medicinal chemistry and drug development.[1] Its inherent stereochemistry and bifunctional nature, possessing both a secondary amine and a carboxylic acid, provide a versatile scaffold for the synthesis of a diverse array of complex and biologically active molecules. This technical guide delves into the core aspects of (R)-pyrrolidine-3-carboxylic acid, offering a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of enzyme inhibitors. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to support researchers in leveraging this valuable synthon.

Physicochemical and Spectroscopic Properties

(R)-pyrrolidine-3-carboxylic acid is a white to off-white solid with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[2][3] Its constrained cyclic structure imparts conformational rigidity, a desirable feature in drug design for optimizing binding to biological targets.

Table 1: Physicochemical Properties of (R)-Pyrrolidine-3-carboxylic Acid

PropertyValueReference(s)
Molecular Formula C₅H₉NO₂[2]
Molecular Weight 115.13 g/mol [2]
Appearance Solid[3]
CAS Number 72580-54-2[2]
Optical Activity [α]/D -20.5±1.5°, c = 2 in H₂O[3]
Melting Point 185-191℃[4]
Boiling Point 252℃[4]
Flash Point 106℃[4]
logP -0.886[4]

Spectroscopic data are crucial for the identification and characterization of (R)-pyrrolidine-3-carboxylic acid.

Table 2: Spectroscopic Data of (R)-Pyrrolidine-3-carboxylic Acid

TechniqueSolventKey Peaks/ShiftsReference(s)
¹H NMR D₂OPlease refer to the original source for the spectrum.[5]
¹³C NMR D₂OPlease refer to the original source for the spectrum.[6]
IR -Please refer to the original source for the spectrum.[6]
Mass Spectrometry -Please refer to the original source for the spectrum.[7]

Synthesis of (R)-Pyrrolidine-3-Carboxylic Acid and its Derivatives

The synthesis of (R)-pyrrolidine-3-carboxylic acid and its derivatives often employs asymmetric strategies to ensure high enantiomeric purity. Organocatalytic enantioselective Michael additions and asymmetric hydrogenation are common methods.[8][9]

Experimental Protocols

Protocol 2.1.1: Asymmetric Michael Addition for the Synthesis of a 5-substituted Pyrrolidine-3-carboxylic Acid Derivative

This protocol describes the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, a derivative of (R)-pyrrolidine-3-carboxylic acid, via an organocatalytic enantioselective Michael addition followed by reductive cyclization.[10]

Materials:

  • 4-oxo-2-enoate

  • Nitroalkane

  • Organocatalyst (e.g., a chiral primary amine)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Solvents (e.g., toluene, methanol)

Procedure:

  • Michael Addition: In a reaction vessel, dissolve the 4-oxo-2-enoate (1.0 eq) and the nitroalkane (1.2 eq) in the chosen solvent.

  • Add the organocatalyst (0.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, purify the Michael adduct by flash chromatography.

  • Reductive Cyclization: Dissolve the purified Michael adduct in methanol.

  • Add Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the desired (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[10]

Protocol 2.1.2: Asymmetric Hydrogenation for the Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative

This protocol outlines a general procedure for the asymmetric hydrogenation of a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative to a pyrrolidine-3-carboxylic acid derivative.

Materials:

  • 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

  • [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (catalyst)

  • Methanol

  • Hydrogen gas

  • Hastelloy C4 autoclave

Procedure:

  • Charge a Hastelloy C4 autoclave with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid and the ruthenium catalyst in methanol under an argon atmosphere.

  • Pressurize the autoclave with hydrogen gas to 40 bar.

  • Stir the reaction mixture at 30°C for 18 hours.

  • Increase the temperature to 60°C for an additional 2 hours to ensure complete conversion.

  • After releasing the pressure, evaporate the solvent to dryness to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Applications in Drug Discovery

The rigid scaffold of (R)-pyrrolidine-3-carboxylic acid makes it an ideal starting material for the synthesis of various biologically active molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine scaffold.[11]

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates GIP GIP Food Intake->GIP stimulates DPP4 DPP-4 GLP-1->DPP4 substrate Pancreatic Beta-cells Pancreatic Beta-cells GLP-1->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1->Pancreatic Alpha-cells inhibits GIP->DPP4 substrate GIP->Pancreatic Beta-cells stimulates Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP inactivates Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates DPP-4 Inhibitor (R)-pyrrolidine-3-carboxylic acid -derived DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 inhibits

Table 3: Inhibitory Activity of Pyrrolidine-derived DPP-4 Inhibitors

CompoundTargetIC₅₀ (nM)Reference(s)
SitagliptinDPP-44.38[12]
VildagliptinDPP-4--
2-benzylpyrrolidine derivativeDPP-4300[13]
Dihydropyrimidine-based scaffoldDPP-42[11]

Table 4: Pharmacokinetic Properties of Sitagliptin and Vildagliptin

ParameterSitagliptinVildagliptinReference(s)
Bioavailability ~87%85%[8][14]
Tmax (hours) 1-4~1.7[14][15]
Half-life (hours) 8-141.32-2.43[1][16]
Excretion ~80% unchanged in urinePrimarily metabolism[1][17]
Factor XIa (FXIa) Inhibitors

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation. Inhibition of FXIa is a promising strategy for the development of anticoagulants with a reduced risk of bleeding. The constrained conformation of the pyrrolidine ring is well-suited for designing potent and selective FXIa inhibitors.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XI XI XIa XIa IX IX IXa IXa VII VII VIIa VIIa TF Tissue Factor X X Xa Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) FXIa_Inhibitor (R)-pyrrolidine-3-carboxylic acid -derived FXIa Inhibitor FXIa_Inhibitor->XIa inhibits

Table 5: Inhibitory Activity of Pyrrolidine-derived FXIa Inhibitors

CompoundTargetKi (nM)IC₅₀ (nM)Reference(s)
Polypeptide InhibitorFXIa288-[18]
Tetra-peptidomimetic InhibitorFXIa-6[18]
5-phenyl-1H-pyrazole-3-carboxamide derivativeFXIa90.37-[19]
Amino(methyl) pyrrolidine-based sulfonamideFXa-5.5[20]
Pyrrolidine-based inhibitorFXIa2.0-[18]

Experimental Workflow Visualization

The synthesis of complex molecules from (R)-pyrrolidine-3-carboxylic acid involves a series of well-defined steps. The following diagram illustrates a typical workflow for the synthesis of a key intermediate for Vildagliptin, a DPP-4 inhibitor.

Vildagliptin_Intermediate_Workflow Start L-Proline Step1 N-Acylation with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(chloroacetyl)-L-proline Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 N-(chloroacetyl)-L-prolinamide Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 End (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate) Step3->End

Conclusion

(R)-pyrrolidine-3-carboxylic acid stands as a testament to the power of chiral pool synthesis in modern drug discovery. Its rigid, stereochemically defined structure, coupled with its versatile functional handles, provides an exceptional platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in developing potent and selective enzyme inhibitors. The detailed protocols, tabulated quantitative data, and visual representations of key biological pathways and synthetic workflows are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the continued exploration and application of this remarkable proline derivative.

References

The Critical Dimension: An In-depth Technical Guide to the Stereochemistry of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3][4] Its non-planar, puckered nature allows for a three-dimensional arrangement of substituents, leading to the existence of multiple stereoisomers.[5][6] This stereochemical diversity is not a trivial matter; the specific spatial orientation of atoms can dramatically influence a compound's pharmacological properties, including its efficacy, selectivity, and safety profile.[5][6] This technical guide provides a comprehensive exploration of the stereochemistry of pyrrolidine-based compounds, offering insights into their stereoselective synthesis, detailed experimental protocols, and the profound impact of stereoisomerism on their biological activity.

Stereoselective Synthesis: Crafting Chiral Pyrrolidine Scaffolds

The synthesis of enantiomerically pure pyrrolidine derivatives is a pivotal challenge in organic chemistry and drug development. Numerous strategies have been developed to control the stereochemistry of the pyrrolidine core, broadly categorized into methods starting from chiral precursors and asymmetric catalytic methods.

1. Synthesis from Chiral Precursors:

A common and effective approach involves the use of readily available chiral starting materials, such as the amino acids L-proline and L-hydroxyproline. These natural building blocks provide a stereochemically defined pyrrolidine ring that can be further functionalized.[1]

2. Asymmetric Catalysis:

Catalytic asymmetric reactions offer an elegant and efficient means to construct chiral pyrrolidines from achiral or racemic starting materials. Key methodologies include:

  • 1,3-Dipolar Cycloaddition of Azomethine Ylides: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring with high stereocontrol.[7][8][9][10] The use of chiral metal catalysts, often copper-based, allows for the enantioselective synthesis of highly substituted pyrrolidines.[9][11]

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of pyrrole precursors using chiral catalysts is another direct route to chiral pyrrolidines.

  • Ring-Closing Metathesis (RCM): Enyne metathesis reactions catalyzed by ruthenium complexes provide an efficient pathway to chiral pyrrolidine derivatives.

  • Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated system can be rendered enantioselective through the use of chiral catalysts.

Data Presentation: Quantitative Analysis of Stereoselectivity and Biological Activity

The following tables summarize key quantitative data related to the stereoselective synthesis and biological evaluation of various pyrrolidine-based compounds, highlighting the impact of stereochemistry.

Table 1: Stereoselectivity in the Synthesis of Pyrrolidine Derivatives

EntryReaction TypeCatalyst/ReagentSubstrate(s)ProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
11,3-Dipolar CycloadditionCu(I)/FesulphosHMF-iminoester and N-methylmaleimideendo-pyrrolidine>99:195%[9]
21,3-Dipolar CycloadditionAg(I)/TF-BiphamPhosAzomethine ylide and AcrylonitrilePyrrolidine99:197%N/A
3Oxetane DesymmetrizationChiral Phosphoric Acid3,3-Disubstituted oxetane and amine3,3-Disubstituted pyrrolidineN/Aup to 99%[12]
4Multicomponent ReactionTiCl₄Optically active phenyldihydrofuran, N-tosyl imino ester, and silaneSubstituted pyrrolidineSingle diastereomer87%[13]
5Nitrone/Cyclopropane CycloadditionN/APhenylhydroxylamine, furfural, and cyclopropaneTricyclic pyrrolidine coreDiastereoselectiveN/A[14]

Table 2: Stereoselectivity in Biological Activity of Pyrrolidine-Based Compounds

CompoundTargetStereoisomerIC₅₀ / KᵢCell Line / AssayReference
Pyrrolidine Sulfonamide AnalogGlyT1(3R,4R)-transKᵢ = 0.001 μMIn vitro binding assay[5]
Pyrrolidine-based GPR40 AgonistGPR40(R,R)-9N/A (Full Agonist)G-protein coupled receptor 40 assay[5]
Pyrrolidine-based GPR40 AgonistGPR40(S,S)-9N/A (Inactive)G-protein coupled receptor 40 assay[5]
Spirooxindole Pyrrolidine DerivativeAChE45aIC₅₀ = 69.07 ± 10.99 µMAcetylcholinesterase inhibition assay[3]
Spirooxindole Pyrrolidine DerivativeAChE45dIC₅₀ = 111.38 ± 10.11 µMAcetylcholinesterase inhibition assay[3]
Pyrrolidine-based CXCR4 AntagonistCXCR451a (R¹ = 3-CH₃)IC₅₀ = 79 nMCXCR4 binding assay[5]
Pyrrolidine Amide-based M5 AntagonisthM₅Racemic 12aIC₅₀ = 47 nMM₅-CHO cell calcium mobilization assay[15]
Pyrrolidine Amide-based M5 AntagonisthM₅Enantiopure 12cIC₅₀ > 10,000 nMM₅-CHO cell calcium mobilization assay[15]
Pyrrolidine Amide-based M5 AntagonisthM₅Enantiopure 12dIC₅₀ = 30 nMM₅-CHO cell calcium mobilization assay[15]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinoloneMCF-7 cells37eIC₅₀ = 17 µMAnticancer activity assay[5]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinoloneHeLa cells37eIC₅₀ = 19 µMAnticancer activity assay[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of stereochemically defined pyrrolidine compounds.

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This protocol describes a general procedure for the enantioselective synthesis of pyrrolidines via a copper-catalyzed 1,3-dipolar cycloaddition.[11]

Materials:

  • Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%)

  • Chiral ligand (e.g., Fesulphos, 5.5 mol%)

  • Azomethine ylide precursor (imine from a glycine ester and an aldehyde/ketone, 1.2 equiv)

  • Dipolarophile (e.g., electron-deficient alkene, 1.0 equiv)

  • Base (e.g., DBU, 1.1 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the copper(I) precatalyst and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Add the azomethine ylide precursor and the dipolarophile to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base dropwise to the reaction mixture to initiate the in situ generation of the azomethine ylide and subsequent cycloaddition.

  • Stir the reaction at the specified temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine.

Protocol 2: Chiral HPLC for Enantiomeric Separation of Pyrrolidine Derivatives

This protocol outlines a general method for the analytical separation of pyrrolidine enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[16][17][18]

Instrumentation and Columns:

  • HPLC system with a UV detector or other suitable detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).[16]

Mobile Phase:

  • A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The ratio is optimized for each specific separation.[16]

  • For basic analytes, a small amount of an amine (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase to improve peak shape.[16]

  • For acidic analytes, a small amount of an acid (e.g., 0.1% trifluoroacetic acid) may be added.

General Procedure:

  • Dissolve the racemic or enantioenriched pyrrolidine sample in the mobile phase or a compatible solvent.

  • Set the HPLC system with the appropriate chiral column and mobile phase composition.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the sample onto the column.

  • Run the chromatogram and detect the separated enantiomers.

  • Determine the retention times for each enantiomer and calculate the enantiomeric excess (ee%) by integrating the peak areas.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The stereochemistry of pyrrolidine-based compounds is often the determining factor in their interaction with biological targets, leading to distinct downstream signaling events.

G-Protein Coupled Receptor (GPCR) Signaling Modulated by Pyrrolidine Stereoisomers

Certain pyrrolidine derivatives act as agonists for G-protein coupled receptors like GPR40, which is involved in glucose-stimulated insulin secretion. The stereochemistry of these agonists can dictate their binding mode and subsequent activation of intracellular signaling cascades. For instance, the (R,R)-enantiomer of a GPR40 agonist can activate both Gq- and Gs-coupled pathways, leading to a dual mechanism of action.[19]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gq Gq Pathway cluster_Gs Gs Pathway Pyrrolidine_Agonist (R,R)-Pyrrolidine Agonist GPR40 GPR40 Pyrrolidine_Agonist->GPR40 Binds and Activates Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_flux Intracellular Ca2+ Flux IP3_DAG->Ca2_flux Insulin_Secretion Insulin Secretion Ca2_flux->Insulin_Secretion AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion

Caption: Stereoselective activation of GPR40 signaling pathways by a pyrrolidine agonist.

NMDA Receptor Antagonism by Pyrrolidine Derivatives

Pyrrolidine-containing compounds can also act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological disorders. The stereochemistry of these antagonists is critical for their binding affinity to the glycine co-agonist site on the NMDA receptor, thereby modulating its activity.[20][21]

NMDA_Antagonism cluster_activation Normal Activation cluster_antagonism Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Pyrrolidine_Antagonist Pyrrolidine Antagonist Pyrrolidine_Antagonist->NMDA_Receptor Competitively Binds to Glycine Site Channel_Open Ion Channel Opens NMDA_Receptor->Channel_Open Channel_Blocked Ion Channel Remains Closed NMDA_Receptor->Channel_Blocked Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation No_Ca_Influx No Ca2+ Influx Channel_Blocked->No_Ca_Influx Reduced_Excitotoxicity Reduced Excitotoxicity No_Ca_Influx->Reduced_Excitotoxicity

Caption: Mechanism of NMDA receptor antagonism by a pyrrolidine derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of stereochemically defined pyrrolidine-based drug candidates follows a logical workflow, from synthesis and purification to biological characterization.

Experimental_Workflow Start Start: Achiral/Racemic Precursors Asymmetric_Synthesis Asymmetric Synthesis (e.g., 1,3-Dipolar Cycloaddition) Start->Asymmetric_Synthesis Crude_Product Crude Product (Enantioenriched Mixture) Asymmetric_Synthesis->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Chiral_Analysis Chiral HPLC Analysis Pure_Product->Chiral_Analysis Determine_ee Determine ee% Chiral_Analysis->Determine_ee Biological_Screening In vitro Biological Screening (e.g., Receptor Binding Assay) Determine_ee->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the development of chiral pyrrolidine-based compounds.

References

(R)-Pyrrolidine-3-carboxylic Acid: A Versatile Scaffold for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-pyrrolidine-3-carboxylic acid has emerged as a important chiral building block in the synthesis of novel therapeutics targeting a range of diseases. Within the realm of neurological disorders, this versatile scaffold has garnered significant attention, particularly as a foundational element in the development of Glycine Transporter 1 (GlyT1) inhibitors. By modulating glycinergic neurotransmission and potentiating N-methyl-D-aspartate (NMDA) receptor function, compounds derived from (R)-pyrrolidine-3-carboxylic acid hold promise for addressing the complex pathophysiology of conditions such as schizophrenia. This technical guide provides a comprehensive overview of the role of (R)-pyrrolidine-3-carboxylic acid in neurological disorder research, detailing its synthetic utility, mechanism of action, and the preclinical evaluation of its derivatives.

Introduction: The Significance of the Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules.[1] Its three-dimensional nature and the stereochemical complexity that can be achieved with substituted pyrrolidines make it an attractive starting point for the design of compounds that can interact with high specificity and affinity with biological targets in the central nervous system (CNS).[2] (R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, offers a rigid and stereochemically defined framework that is ideal for the synthesis of complex molecules aimed at neurological targets.[3]

(R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block

The synthetic versatility of (R)-pyrrolidine-3-carboxylic acid stems from the presence of two key functional groups: a secondary amine and a carboxylic acid. These allow for a variety of chemical modifications, enabling the construction of diverse compound libraries. The chiral nature of this starting material is fundamental for developing enantiomerically pure drugs, which is critical for targeted therapeutic action and minimizing off-target effects.[4]

Key Synthetic Transformations

The functional groups of (R)-pyrrolidine-3-carboxylic acid can be readily modified through standard organic chemistry reactions:

  • N-substitution: The secondary amine can be functionalized via acylation, alkylation, or sulfonylation to introduce a wide range of substituents. A common initial step is the protection of the amine, often with a tert-butoxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid moiety.[5]

  • Carboxylic Acid Modification: The carboxylic acid can be converted to esters, amides, or other functional groups through standard coupling reactions.

Primary Neurological Target: Glycine Transporter 1 (GlyT1)

A major focus of research utilizing (R)-pyrrolidine-3-carboxylic acid in the context of neurological disorders has been the development of inhibitors for the Glycine Transporter 1 (GlyT1).[6][7]

The Role of GlyT1 in the CNS

GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[7] In glutamatergic synapses, glycine acts as a co-agonist at the NMDA receptor. For the NMDA receptor to be activated by glutamate, glycine must also be bound to its modulatory site on the GluN1 subunit.[8] By regulating the extracellular concentration of glycine, GlyT1 plays a crucial role in modulating NMDA receptor activity.[7]

GlyT1 Inhibition as a Therapeutic Strategy

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms which are poorly addressed by current antipsychotics.[7][9] One therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine. By inhibiting GlyT1, the reuptake of glycine is blocked, leading to elevated glycine levels in the synapse and consequently, enhanced NMDA receptor activation.[7][9]

Preclinical Evidence for (R)-Pyrrolidine-3-carboxylic Acid Derivatives as GlyT1 Inhibitors

While specific quantitative data and detailed protocols for compounds explicitly derived from (R)-pyrrolidine-3-carboxylic acid are not extensively detailed in publicly available literature, the broader class of 3,4-disubstituted pyrrolidine sulfonamides has been investigated as potent and selective GlyT1 inhibitors. One such study identified a compound with a high binding affinity for GlyT1 (Ki of 2 nM).[1]

In Vivo Efficacy in Animal Models of Schizophrenia

The therapeutic potential of GlyT1 inhibitors is often evaluated in animal models that mimic certain aspects of schizophrenia. Common models include those induced by NMDA receptor antagonists like phencyclidine (PCP) or MK-801, which produce hyperlocomotion, social withdrawal, and cognitive deficits in rodents.[9]

In a mouse model of schizophrenia, a brain-penetrating GlyT1 inhibitor derived from a 3,4-disubstituted pyrrolidine scaffold demonstrated efficacy by reducing hyperactivity compared to a vehicle control.[1] Furthermore, this compound showed a favorable brain-to-plasma ratio of 2:1 in rats when administered intraperitoneally, indicating good CNS penetration.[1]

Another newly synthesized GlyT1 inhibitor, TASP0315003, has shown significant improvement in cognitive deficits induced by MK-801 in the object recognition test in rats.[9] This compound also reversed the reduction in social interaction induced by repeated PCP treatment in mice, a model relevant to the negative symptoms of schizophrenia.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments in the evaluation of (R)-pyrrolidine-3-carboxylic acid-derived GlyT1 inhibitors.

Synthesis of a Generic N-Substituted (R)-Pyrrolidine-3-Carboxamide

A common synthetic route involves the initial protection of the pyrrolidine nitrogen, followed by amide coupling at the carboxylic acid, and subsequent deprotection and N-functionalization.

dot

Synthesis_Workflow cluster_reagents A (R)-pyrrolidine- 3-carboxylic acid B N-Boc-(R)-pyrrolidine- 3-carboxylic acid A->B  1. N-Protection C N-Boc-(R)-pyrrolidine- 3-carboxamide derivative B->C  2. Amide Coupling D (R)-pyrrolidine- 3-carboxamide derivative C->D  3. N-Deprotection E Final N-substituted (R)-pyrrolidine-3-carboxamide D->E  4. N-Functionalization reagent1 Boc₂O reagent2 Amine (R₂-NH₂), Coupling Agents (e.g., HATU, DIPEA) reagent3 Acid (e.g., TFA) reagent4 R₁-X (e.g., R₁-Br)

Caption: General synthetic workflow for N-substituted (R)-pyrrolidine-3-carboxamides.

  • N-Boc Protection: To a solution of (R)-pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium hydroxide) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete. Acidify the mixture and extract the N-Boc protected product.

  • Amide Coupling: Dissolve the N-Boc-(R)-pyrrolidine-3-carboxylic acid in an appropriate solvent (e.g., dimethylformamide). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA), followed by the desired amine. Stir at room temperature until completion. Isolate the product via extraction and purify by chromatography.

  • N-Deprotection: Treat the N-Boc protected amide with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to remove the Boc group.

  • N-Functionalization: React the deprotected pyrrolidine amide with an appropriate electrophile (e.g., an alkyl halide or sulfonyl chloride) in the presence of a base to yield the final N-substituted product.

In Vitro GlyT1 Inhibition Assay

The potency of synthesized compounds against GlyT1 is typically determined using a radioligand binding assay or a glycine uptake assay in cells expressing the transporter.

dot

GlyT1_Inhibition_Assay A Prepare CHO cells expressing human GlyT1 B Incubate cells with test compound and [³H]glycine A->B C Terminate uptake (e.g., rapid washing with ice-cold buffer) B->C D Lyse cells and measure radioactivity using scintillation counting C->D E Calculate IC₅₀ value D->E

Caption: Workflow for a [³H]glycine uptake assay to determine GlyT1 inhibition.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1.

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Glycine Uptake: Initiate glycine uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).

  • Termination and Lysis: After a defined incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the glycine uptake (IC₅₀) by fitting the data to a dose-response curve.

In Vivo Behavioral Assessment: MK-801-Induced Hyperlocomotion

This model is used to assess the potential antipsychotic-like activity of a compound.

  • Animal Acclimation: Acclimate male mice or rats to the testing environment (e.g., open-field arenas) for a set period.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

  • MK-801 Challenge: After a specified pre-treatment time, administer the NMDA receptor antagonist MK-801 to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the MK-801-induced hyperactivity.

Signaling Pathways and Logical Relationships

The therapeutic rationale for using GlyT1 inhibitors in neurological disorders is centered on the modulation of the glutamatergic signaling pathway, specifically through the potentiation of NMDA receptor activity.

dot

NMDA_Modulation_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->downstream Activation Inhibitor (R)-pyrrolidine-3-carboxylic acid derivative (GlyT1 Inhibitor) Inhibitor->GlyT1 Inhibits

Caption: Mechanism of NMDA receptor potentiation by a GlyT1 inhibitor.

Future Directions and Conclusion

(R)-pyrrolidine-3-carboxylic acid has proven to be a valuable and versatile starting material for the synthesis of CNS-active compounds. The development of GlyT1 inhibitors based on this scaffold represents a promising avenue for the treatment of neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Future research will likely focus on the fine-tuning of the pharmacokinetic and pharmacodynamic properties of these derivatives to maximize their therapeutic potential while minimizing side effects. The continued exploration of structure-activity relationships will be crucial in designing the next generation of GlyT1 inhibitors with improved efficacy and safety profiles. While the direct and detailed public documentation of the entire research and development pipeline for a specific compound derived from (R)-pyrrolidine-3-carboxylic acid is limited, the collective evidence strongly supports its significance as a core structural motif in the ongoing quest for novel treatments for debilitating neurological disorders.

References

A Technical Guide to the Physicochemical Properties of (R)-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the core physicochemical properties of (R)-pyrrolidine-3-carboxylic acid hydrochloride, a derivative of proline.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Physicochemical Characteristics

(R)-pyrrolidine-3-carboxylic acid, also known as (R)-β-Proline, is a chiral building block utilized in the synthesis of various pharmaceuticals.[2] Its hydrochloride salt form is often used to improve solubility and stability.

The fundamental structural and molecular properties are summarized below.

PropertyValueSource
Compound Name (R)-pyrrolidine-3-carboxylic acid hydrochlorideN/A
Synonyms (R)-β-Proline hydrochloride
Molecular Formula C₅H₁₀ClNO₂[3]
Molecular Weight 151.59 g/mol [3]
Appearance White to light yellow solid[1][4]
CAS Number 953079-94-2
Canonical SMILES C1C--INVALID-LINK--NC1.Cl
InChI Key OYCLYMMIZJWYJG-UHFFFAOYSA-N

Note: The properties of the free acid, (R)-pyrrolidine-3-carboxylic acid (CAS: 72580-54-2), include a molecular formula of C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[5]

A compilation of key physical and chemical data is presented in the following table.

PropertyValueSource
Melting Point 179-182 °C (lit.) or 187-190 °C (lit.)
Solubility Soluble in water. The free acid is soluble in H₂O at 20 mg/mL with sonication.[1][2][4]
pKa (Predicted) 3.86 ± 0.20 (for the carboxylic acid group of the free acid)[2]
Optical Activity [α]/D -20.5 ± 1.5°, c = 2 in H₂O (for the free acid)[6]
Storage Temperature 2-8°C[6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties such as solubility and pKa.

This protocol provides a qualitative method for classifying the compound based on its solubility in various solvents. As an amine hydrochloride, the compound is expected to be water-soluble.[7][8]

Materials:

  • (R)-pyrrolidine-3-carboxylic acid hydrochloride

  • Test tubes

  • Vortex mixer

  • Distilled water

  • Diethyl ether

  • 5% NaOH solution

  • 5% NaHCO₃ solution

  • 5% HCl solution

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of distilled water. Shake the tube vigorously. If the compound dissolves completely, it is classified as water-soluble.[7][8]

  • Ether Solubility: In a separate test tube, add 25 mg of the compound to 0.75 mL of diethyl ether. Shake vigorously and observe for dissolution.[7][8]

  • Aqueous Base and Acid Solubility:

    • 5% NaOH: To a test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[7]

    • 5% NaHCO₃: Repeat the process with 5% NaHCO₃ solution to test for solubility in a weaker base, which can indicate a strong acid.[7][8]

    • 5% HCl: As the compound is a hydrochloride salt, it is already in its acidic form. Testing solubility in 5% HCl can help understand its behavior in highly acidic media.[7]

The following diagram illustrates the logical workflow for solubility classification.

G start Start with Unknown Compound water Test Solubility in Water start->water water_sol Water-Soluble water->water_sol Soluble water_insol Water-Insoluble water->water_insol Insoluble ether Test Solubility in Ether naoh Test Solubility in 5% NaOH h2so4 Test Solubility in conc. H2SO4 naoh->h2so4 Insoluble acid Acidic Compound naoh->acid Soluble hcl Test Solubility in 5% HCl hcl->naoh Insoluble base Basic Compound hcl->base Soluble nahco3 Test Solubility in 5% NaHCO3 water_sol->ether water_insol->hcl acid->nahco3 neutral Neutral Compound

Diagram 1: Workflow for Solubility Classification.

The pKa values of the ionizable groups (carboxylic acid and the secondary amine) can be determined by acid-base titration, monitoring the pH change.[9][10]

Materials:

  • (R)-pyrrolidine-3-carboxylic acid hydrochloride

  • 0.1 M NaOH solution (standardized)

  • 0.1 M HCl solution (standardized)

  • pH meter with electrode

  • Standard pH buffers (e.g., pH 4, 7, 10)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Prepare a solution of the compound (e.g., 20 mL of a 0.1 M solution) in a beaker.[9]

  • pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions.[9][10]

  • Acidic Titration (to determine pKa of the amine):

    • Measure the initial pH of the solution.

    • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) from the burette.[9][10]

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue until the pH drops significantly (e.g., to pH 1.6).[9][10]

  • Basic Titration (to determine pKa of the carboxylic acid):

    • Prepare a fresh 20 mL sample of the compound solution.

    • Titrate this solution with 0.1 M NaOH, again adding small increments and recording the pH after each addition.[9][10]

    • Continue until the pH rises significantly (e.g., to pH 12.5).[9][10]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations to generate titration curves.

    • The pKa values correspond to the pH at the half-equivalence points, which are the flattest regions (inflection points) of the curve.[10]

The following diagram outlines the experimental workflow for pKa determination.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sol Prepare 0.1 M Compound Solution cal_ph Calibrate pH Meter (pH 4, 7, 10) prep_sol->cal_ph start_titration Take 20 mL of Solution & Measure Initial pH cal_ph->start_titration add_naoh Add 0.3 mL of 0.1 M NaOH start_titration->add_naoh record_ph_naoh Record pH add_naoh->record_ph_naoh repeat_naoh Repeat until pH ~12.5 record_ph_naoh->repeat_naoh repeat_naoh->add_naoh No plot_curve Plot pH vs. Volume of Titrant repeat_naoh->plot_curve Yes det_pka Determine pKa from Half-Equivalence Points plot_curve->det_pka result Final pKa Values det_pka->result

Diagram 2: Experimental Workflow for pKa Determination.

Synthesis and Application Context

(R)-pyrrolidine-3-carboxylic acid is a valuable building block in organic synthesis, particularly for creating derivatives with high enantiomeric purity.[11][12] One common synthetic strategy involves asymmetric Michael addition reactions.[11][12]

The general workflow for synthesizing substituted pyrrolidine-3-carboxylic acids is shown below.

G start_mat Starting Materials (e.g., Enoates, Nitroalkanes) michael Organocatalytic Asymmetric Michael Addition start_mat->michael intermediate Chiral Intermediate michael->intermediate cyclization Reduction/Cyclization intermediate->cyclization product Enantiomerically Enriched Pyrrolidine-3-Carboxylic Acid Derivative cyclization->product pharma Application in Pharmaceutical Synthesis product->pharma

Diagram 3: General Synthetic Workflow for Pyrrolidine-3-Carboxylic Acid Derivatives.

This synthetic route allows for the creation of highly stereoselective products, which are crucial as bioactives and catalysts for further chemical transformations.[13]

Spectroscopic Data

While specific spectra are not provided here, 1H NMR (Proton Nuclear Magnetic Resonance) and 13C NMR data are standard for confirming the structure of (R)-pyrrolidine-3-carboxylic acid hydrochloride.[3][14]

  • ¹H NMR: Would show characteristic peaks for the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

  • ¹³C NMR: Would display distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

Researchers should refer to spectral databases like ChemicalBook for detailed NMR spectra.[3][14]

This guide provides a foundational understanding of the physicochemical properties of (R)-pyrrolidine-3-carboxylic acid hydrochloride, offering both reference data and practical methodologies for its analysis.

References

An In-depth Technical Guide on (R)-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1202245-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-pyrrolidine-3-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, is a pivotal building block in modern medicinal chemistry. Its constrained pyrrolidine ring and stereochemically defined structure make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, key synthetic applications, and detailed experimental protocols, tailored for professionals in drug discovery and development. The inherent chirality and versatile functional groups—a secondary amine and a carboxylic acid—of (R)-pyrrolidine-3-carboxylic acid hydrochloride offer a robust starting point for creating diverse molecular architectures with high stereocontrol.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of (R)-pyrrolidine-3-carboxylic acid hydrochloride.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1202245-51-9[2][3]
Molecular Formula C₅H₁₀ClNO₂[2][3]
Molecular Weight 151.59 g/mol [2][3]
Appearance SolidN/A
Purity ≥95%[2]
Storage Store long-term in a cool, dry place[2]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Spectral data available from suppliers upon request.
¹³C NMR Spectral data available from suppliers upon request.
Mass Spectrometry Spectral data available from suppliers upon request.
HPLC Purity analysis available from suppliers upon request.[4]

Core Synthetic Applications

(R)-pyrrolidine-3-carboxylic acid hydrochloride is a versatile intermediate, primarily utilized in the synthesis of enzyme inhibitors and as a constrained amino acid analog in peptide synthesis.

Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for regulating glucose homeostasis.[5] Inhibitors of DPP-IV are a significant class of oral medications for treating type 2 diabetes. The pyrrolidine scaffold derived from (R)-pyrrolidine-3-carboxylic acid is a key structural element in many potent and selective DPP-IV inhibitors.[1][5]

Below is a generalized workflow for the synthesis of a DPP-IV inhibitor starting from (R)-pyrrolidine-3-carboxylic acid hydrochloride.

G General Synthesis Workflow for DPP-IV Inhibitors A (R)-pyrrolidine-3-carboxylic acid HCl B N-Protection (e.g., Boc) A->B C Carboxylic Acid Activation B->C D Amide Coupling with desired amine C->D E N-Deprotection D->E F Further Functionalization E->F G DPP-IV Inhibitor F->G G Mechanism of DPP-IV Inhibition cluster_gut Gut (L-cells) cluster_pancreas Pancreas Food Intake Food Intake Active GLP-1 Active GLP-1 Food Intake->Active GLP-1 Stimulates Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Active GLP-1->Glucagon Secretion Decreases DPP-IV Enzyme DPP-IV Enzyme Active GLP-1->DPP-IV Enzyme Substrate for Inactive GLP-1 Inactive GLP-1 DPP-IV Enzyme->Inactive GLP-1 Inactivates DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme Inhibits G N-Boc Protection Workflow A (R)-pyrrolidine-3-carboxylic acid HCl B Dissolve in Dioxane/1N NaOH A->B C Add Boc₂O in Dioxane B->C D Stir at RT C->D E Work-up (Extraction) D->E F N-Boc-(R)-pyrrolidine-3-carboxylic acid E->F G Amide Coupling Workflow A N-Boc-(R)-pyrrolidine-3-carboxylic acid B Dissolve in DMF A->B C Add EDC, HOBt B->C D Add Amine C->D E Stir at RT D->E F Work-up & Purification E->F G N-Boc-(R)-pyrrolidine-3-carboxamide F->G G Solid-Phase Peptide Synthesis Workflow A Swell Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash Resin B->C D Amino Acid Activation (Fmoc-AA-OH, HBTU, HOBt, DIPEA) C->D E Couple to Resin D->E F Wash Resin E->F G Repeat for next Amino Acid F->G No H Final Fmoc Deprotection F->H Yes (Final AA) G->B I Cleavage from Resin (TFA Cocktail) H->I J Precipitation & Purification (Ether & HPLC) I->J K Final Peptide J->K

References

Methodological & Application

Application Notes & Protocols: Synthesis of DPP-IV Inhibitors Using (R)-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose metabolism.[1] It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating glucose-dependent insulin secretion.[2][3] The inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to improved glycemic control.[4]

(R)-pyrrolidine-3-carboxylic acid has emerged as a valuable and versatile chiral building block in the synthesis of various biologically active molecules, including potent DPP-IV inhibitors.[2][5][6] Its rigid, stereochemically defined pyrrolidine scaffold is a privileged structure in medicinal chemistry, providing an ideal framework for designing potent and selective enzyme inhibitors.[2][5][6] The inherent chirality and orthogonal functional groups (a secondary amine and a carboxylic acid) of (R)-pyrrolidine-3-carboxylic acid make it an attractive starting material for efficient, stereoselective syntheses in drug discovery.[5]

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, GLP-1 and GIP. This enhances their bioavailability, leading to a cascade of downstream effects that regulate blood glucose levels. The signaling pathway is illustrated below.

DPP_IV_Pathway Mechanism of DPP-IV Inhibition in Glucose Homeostasis cluster_gut Intestinal Response cluster_blood Bloodstream cluster_pancreas Pancreatic Action cluster_effect Systemic Effect Food Food Intestine Intestine Food->Intestine Stimulates GLP1_active Active GLP-1 (Incretin Hormone) Intestine->GLP1_active Releases DPPIV_enzyme DPP-IV Enzyme GLP1_active->DPPIV_enzyme Substrate Pancreas Pancreas GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 DPPIV_enzyme->GLP1_inactive Degrades DPPIV_inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) DPPIV_inhibitor->DPPIV_enzyme Blocks Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Suppressed Glucagon Release Pancreas->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Prevents increase

Caption: Mechanism of DPP-IV inhibitors in glucose control.[2]

Quantitative Data: Inhibitory Activity

The pyrrolidine scaffold is a key structural feature in many potent and selective DPP-IV inhibitors.[6] The following table summarizes the inhibitory activities of several compounds synthesized using pyrrolidine or structurally related precursors.

Compound/IntermediateTargetInhibitory Activity (IC₅₀ / Kᵢ)SelectivityReference
SitagliptinDPP-IV18 nM (IC₅₀)Highly selective vs. DPP-8/DPP-9[7]
Pyrrole Derivative 5fDPP-IV12.19 nM (IC₅₀)Not specified[2][8]
Pyrrole Derivative 5gDPP-IV23.08 nM (IC₅₀)Not specified[8]
Pyrrolidine Sulfonamide (B-XI)DPP-IV11.32 µM (IC₅₀)Not specified[9]
Pyrrolidine Amide (69b/c)FXIa2 nM (Kᵢ)Not specified[2]
Pyrrolidine Amide (78)FXIa7 nM (Kᵢ)>4700-fold vs. Thrombin[2]
4,4-disubstituted prolinesFXIa≈ 10 nM (IC₅₀)~1000-fold vs. Thrombin[2]

Experimental Protocols & Workflow

The synthetic utility of (R)-pyrrolidine-3-carboxylic acid arises from the distinct reactivity of its secondary amine and carboxylic acid functional groups, allowing for sequential and controlled modifications.[5] A general workflow involves protection of the amine, activation and coupling of the carboxylic acid, followed by deprotection and purification.

Synthesis_Workflow General Synthesis Workflow for Pyrrolidine-Based DPP-IV Inhibitors start Start: (R)-pyrrolidine-3-carboxylic acid step1 Step 1: N-Protection (e.g., Boc anhydride) start->step1 step2 Step 2: Carboxylic Acid Activation (e.g., EDC, HOBt, DEPBT) step1->step2 step3 Step 3: Amide Coupling (Reaction with target amine) step2->step3 step4 Step 4: N-Deprotection (e.g., TFA or HCl in Dioxane) step3->step4 step5 Step 5: (Optional) N-Alkylation/Acylation (Coupling with desired side chain) step4->step5 step6 Step 6: Purification & Analysis (Chromatography, NMR, MS) step5->step6 end Final DPP-IV Inhibitor step6->end

Caption: General synthetic workflow for DPP-IV inhibitors.

Protocol 1: Synthesis of (3R)-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide Intermediate

This protocol is adapted from a known synthesis of DPP-IV inhibitors and demonstrates the coupling of a protected amino acid with a heterocyclic amine.[7]

Materials:

  • (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • 1-Benzyl-4-aminopiperidine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), dry

  • 4N HCl in Dioxane

  • Ethyl acetate, Sodium bicarbonate (sat. aq.), Chloroform, Sodium sulfate

Methodology:

  • Amide Coupling:

    • To a 100 mL round-bottom flask, add the Boc-protected butanoic acid (5.00 g, 15.0 mmol).

    • Add 50 mL of dry THF and DEPBT (4.71 g, 15.8 mmol).

    • In a separate flask, prepare a solution of 1-benzyl-4-aminopiperidine (2.85 g, 15.0 mmol) and TEA (2.30 mL, 16.5 mmol) in 5 mL of THF.

    • Add the amine solution to the flask containing the acid and coupling agent.

    • Stir the reaction at room temperature under an argon atmosphere for 3 hours, monitoring completion by TLC.

    • Evaporate the solvent under reduced pressure. Add water to the residue and separate the resulting oily product from the solid by decantation.

  • Deprotection:

    • Dissolve the intermediate from the previous step in 4N HCl in dioxane.

    • Stir the solution for approximately 22 hours or until TLC indicates the completion of the reaction.

    • Add dry diethyl ether to precipitate the product as a hydrochloride salt.

    • To obtain the free base, alkalize with saturated sodium bicarbonate solution and extract the product with chloroform.

    • Dry the chloroform layer with sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • Purify the final compound using flash chromatography with a gradient of ethyl acetate and hexane.

Protocol 2: Synthesis of a Protected 1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid

This protocol describes the asymmetric hydrogenation of a pyrrole precursor to establish the chiral centers of the pyrrolidine ring, a key step in creating the core scaffold.[2]

Materials:

  • 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

  • [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] (Catalyst)

  • Methanol

  • Argon and Hydrogen gas

Methodology:

  • Reactor Setup:

    • Charge a 2-L Hastelloy C4 autoclave with the pyrrole starting material (30.0 g, 86.15 mmol) and the ruthenium catalyst (262.5 mg, 0.34 mmol).

    • Add methanol (0.9 L) under an argon atmosphere to create an inert environment.

  • Asymmetric Hydrogenation:

    • Pressurize the autoclave with hydrogen gas to 40 bar.

    • Maintain the reaction at 30 °C for 18 hours.

    • To ensure complete conversion, increase the temperature to 60 °C for an additional 2 hours.

    • Monitor the reaction progress (target >99.5% conversion).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with argon.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting crude product can be carried forward or purified further by crystallization or chromatography as required for subsequent steps.

(R)-pyrrolidine-3-carboxylic acid serves as a cornerstone chiral building block for the stereoselective synthesis of DPP-IV inhibitors. Its structural rigidity and versatile functional handles enable the construction of complex molecular architectures that fit precisely into the enzyme's active site. The protocols and data presented highlight established synthetic routes and the high potency of the resulting compounds, underscoring the continued importance of this scaffold in the development of novel therapeutics for type 2 diabetes.

References

Application Note and Protocol: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as N-Boc-(R)-β-proline, is a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group is essential for masking the secondary amine of the pyrrolidine ring, allowing for selective functionalization at the carboxylic acid moiety. This protocol provides a detailed and reliable method for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc-anhydride).

Reaction Scheme:

The reaction involves the treatment of (R)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base. The base neutralizes the carboxylic acid and the acidic byproduct of the reaction, facilitating the nucleophilic attack of the amine on the Boc-anhydride.

Caption: Reaction scheme for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.

Experimental Protocol

This protocol details the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., a 1:1 or 2:1 ratio).[2]

    • Cool the solution to 0 °C using an ice bath and begin stirring.

  • Base Addition:

    • Slowly add a solution of sodium hydroxide (1.0-1.2 eq) in water to the reaction mixture. Alternatively, triethylamine (1.2-1.5 eq) can be used as the base, particularly if using an organic solvent like dichloromethane.[3]

  • Reagent Addition:

    • Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in dioxane (or the reaction solvent) and add it dropwise to the cooled reaction mixture.[2]

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1.5 to 24 hours. The reaction time may vary depending on the specific conditions.[2]

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Work-up:

    • If dioxane was used, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or ethyl acetate to remove any unreacted Boc-anhydride.

    • Carefully acidify the aqueous phase to a pH of 2-3 with 1N HCl.[2]

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The product, (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is often obtained as a solid and may be pure enough for subsequent steps. Further purification can be achieved by recrystallization if necessary. The product is a gray-white solid with a melting point in the range of 133-138°C.[1]

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.

ParameterValueNotes
Reagents
(R)-pyrrolidine-3-carboxylic acid1.0 eqStarting material.
Di-tert-butyl dicarbonate1.1 - 1.2 eqThe Boc-protecting agent.
Base1.0 - 1.5 eqNaOH or Triethylamine can be used.
Reaction Conditions
SolventDioxane/Water, DCM, or DMF/WaterThe choice of solvent can influence reaction time and work-up.[2][3][4]
Temperature0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature and then allowed to warm.[3]
Reaction Time1.5 - 24 hoursMonitored by TLC for completion.[2]
Yield
Typical Yield>90%High yields are generally reported for this reaction.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protocol for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.

G A 1. Dissolve (R)-pyrrolidine-3-carboxylic acid in Dioxane/Water B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaOH) B->C D 4. Add Di-tert-butyl dicarbonate C->D E 5. React at Room Temperature (1.5-24h) D->E F 6. Monitor by TLC E->F G 7. Work-up: - Remove Dioxane - Acidify with HCl - Extract with Ethyl Acetate F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Purified Product: (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid H->I

References

Application Notes and Protocols for Amide Coupling Reactions with (R)-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, is a valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] Its rigid, stereochemically defined structure provides an excellent scaffold for the synthesis of complex and biologically active molecules.[2] This proline derivative is a key component in the development of enzyme inhibitors and receptor agonists.[1] These application notes provide detailed protocols and data for amide coupling reactions involving (R)-pyrrolidine-3-carboxylic acid hydrochloride, a common salt form of this amino acid.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The inherent chirality and the presence of both a secondary amine and a carboxylic acid functional group make (R)-pyrrolidine-3-carboxylic acid an attractive starting material for creating diverse molecular architectures.[1] Amide coupling reactions are one of the most frequently utilized transformations in drug discovery and medicinal chemistry for the construction of these complex molecules.[3]

Key Considerations for Amide Coupling

Successful amide bond formation with (R)-pyrrolidine-3-carboxylic acid hydrochloride requires careful consideration of the following:

  • N-Protection: The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with the desired amide coupling reaction. Therefore, it is crucial to protect this amine before activating the carboxylic acid. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1]

  • Neutralization of the Hydrochloride Salt: (R)-pyrrolidine-3-carboxylic acid is often supplied as a hydrochloride salt. A base is required to neutralize the ammonium salt and liberate the free secondary amine for subsequent protection.

  • Coupling Reagents: A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with an amine. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][4]

  • Base: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is typically added to the coupling reaction to neutralize any acid formed and to maintain a basic pH, which is optimal for the nucleophilic attack of the amine.[4]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for these reactions.[1][4]

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid hydrochloride

This protocol describes the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a Boc group.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of (R)-pyrrolidine-3-carboxylic acid hydrochloride is prepared in a mixture of dioxane and 1N sodium hydroxide.[1]

  • Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature.[1]

  • The mixture is stirred for 1.5 hours.[1]

  • Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH.[1]

  • The aqueous phase is then acidified with 3N HCl and extracted with ether.[1]

  • The combined ether extracts are washed, dried over anhydrous Na2SO4, and concentrated to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[1]

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This protocol outlines a standard procedure for the formation of an amide bond between N-Boc-(R)-pyrrolidine-3-carboxylic acid and a primary or secondary amine using EDC and HOBt.

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Et3N (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid and HOBt in anhydrous DMF or DCM.[1][4]

  • Add DIPEA or Et3N to the solution and stir.[4]

  • Add the desired amine to the mixture.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[4]

  • Add EDC·HCl to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[1]

  • Upon completion, the product can be isolated and purified using standard techniques such as aqueous work-up and column chromatography.[1]

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the amide coupling of N-Boc-(R)-pyrrolidine-3-carboxylic acid with an amine using HATU.

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DMF.[4]

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.[4]

  • Add HATU to the reaction mixture and continue stirring for another 10-15 minutes to pre-activate the carboxylic acid.[4]

  • Add the desired amine to the reaction mixture.[4]

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Data Presentation

The following tables summarize typical reagents and conditions for the key steps in the amide coupling of (R)-pyrrolidine-3-carboxylic acid.

Table 1: N-Protection of (R)-pyrrolidine-3-carboxylic acid

StepReagents and ConditionsProductYieldReference
1Di-tert-butyl dicarbonate, 1N NaOH, Dioxane, rt, 1.5 hN-Boc-(R)-pyrrolidine-3-carboxylic acid-[1]

Table 2: Representative Amide Coupling Reactions

Starting MaterialAmineCoupling ReagentsSolventProductYieldReference
N-Boc-(R)-pyrrolidine-3-carboxylic acidSubstituted amineEDC, HOBtDMFN-Boc-(R)-pyrrolidine-3-carboxamide derivative-General Protocol[1]
N-Boc-(R)-pyrrolidine-3-carboxylic acidSubstituted amineHATU, DIPEADMFN-Boc-(R)-pyrrolidine-3-carboxamide derivative-General Protocol[4]

Note: Specific yields are highly dependent on the nature of the amine coupling partner and reaction scale. The provided references describe the general methodology.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an amide derivative starting from (R)-pyrrolidine-3-carboxylic acid hydrochloride.

G Experimental Workflow for Amide Coupling cluster_0 Preparation of Starting Material cluster_1 Amide Coupling Reaction cluster_2 Work-up and Purification start (R)-pyrrolidine-3-carboxylic acid HCl protection N-Boc Protection (Boc)2O, Base start->protection protected_acid N-Boc-(R)-pyrrolidine-3-carboxylic acid protection->protected_acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) protected_acid->coupling amine Amine (R-NH2) amine->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product Purified N-Boc-pyrrolidine-3-carboxamide purification->product

Caption: General workflow for the synthesis of N-Boc-pyrrolidine-3-carboxamides.

Signaling Pathway

Derivatives of (R)-pyrrolidine-3-carboxylic acid are utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[5] The therapeutic effects of these molecules are mediated through their interaction with the incretin pathway.

G Simplified Incretin Pathway and DPP-4 Inhibition food Food Intake incretins Incretin Hormones (GLP-1, GIP) food->incretins stimulates pancreas Pancreas incretins->pancreas act on dpp4 DPP-4 Enzyme incretins->dpp4 degraded by insulin Insulin Secretion pancreas->insulin increases glucose Glucose Uptake by Tissues insulin->glucose promotes blood_glucose Lowered Blood Glucose glucose->blood_glucose inactive Inactive Products dpp4->inactive inhibitor DPP-4 Inhibitor (derived from (R)-pyrrolidine- 3-carboxylic acid) inhibitor->dpp4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

References

Application Notes and Protocols for the Synthesis of Factor XIa Inhibitors Utilizing (R)-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a compelling target for the development of novel anticoagulants. Inhibiting FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. The constrained conformational flexibility of the pyrrolidine ring makes (R)-pyrrolidine-3-carboxylic acid a valuable scaffold in medicinal chemistry for the design of potent and selective enzyme inhibitors. This document provides detailed protocols and application notes for the synthesis of a representative FXIa inhibitor based on a (R)-pyrrolidine-3-carboxamide core structure.

Signaling Pathway and Experimental Workflow

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. FXIa plays a key role in the intrinsic pathway, where it activates Factor IX, leading to the amplification of thrombin production. The development of small molecule inhibitors targeting FXIa, such as those derived from (R)-pyrrolidine-3-carboxylic acid, follows a structured workflow from synthesis to biological evaluation.

FXIa Signaling Pathway and Inhibitor Synthesis Workflow cluster_pathway FXIa in the Coagulation Cascade cluster_workflow Inhibitor Synthesis and Evaluation Workflow Contact_Activation Contact Activation FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Forms FXIa_Inhibitor (R)-pyrrolidine-3-carboxamide Inhibitor FXIa_Inhibitor->FXIa Start (R)-pyrrolidine-3-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Purification Purification Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay FXIa Inhibition Assay Characterization->Biological_Assay Data_Analysis IC50 Determination Biological_Assay->Data_Analysis

Caption: FXIa signaling and inhibitor synthesis workflow.

Data Presentation

The following table summarizes the inhibitory activity of a representative (R)-pyrrolidine-3-carboxamide derivative against Factor XIa. This data is essential for structure-activity relationship (SAR) studies and lead optimization.

Compound IDStructureFXIa IC50 (nM)
1 (R)-N-(4-cyanophenyl)-1-((5-chloropyridin-2-yl)glycyl)pyrrolidine-3-carboxamide6

Note: The IC50 value is sourced from a patent review of miscellaneous FXIa inhibitors, where this compound is denoted as inhibitor 36.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of (R)-pyrrolidine-3-carboxamide based FXIa inhibitors.

Protocol 1: Synthesis of (R)-N-(4-cyanophenyl)-pyrrolidine-3-carboxamide (Intermediate 1)

This protocol describes the amide coupling of (R)-pyrrolidine-3-carboxylic acid with 4-cyanoaniline.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid

  • 4-cyanoaniline

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-cyanoaniline (1.0 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HBTU (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Intermediate 1 .

Protocol 2: Synthesis of (R)-N-(4-cyanophenyl)-1-((5-chloropyridin-2-yl)glycyl)pyrrolidine-3-carboxamide (Compound 1)

This protocol details the N-acylation of Intermediate 1 with (5-chloropyridin-2-yl)acetic acid.

Materials:

  • Intermediate 1

  • (5-chloropyridin-2-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (5-chloropyridin-2-yl)acetic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq).

  • Add the solution of Intermediate 1 to the activated acid mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield Compound 1 .

Protocol 3: Characterization of Compound 1

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 4: FXIa Inhibition Assay (Chromogenic Substrate Assay)

This protocol is for determining the in vitro inhibitory activity of the synthesized compound against human FXIa.[1]

Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Tris-buffered saline (TBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Compound 1

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Compound 1 in DMSO.

  • Perform serial dilutions of the stock solution in TBS to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Add the diluted compound solutions to the wells of a 96-well microplate. Include a vehicle control (TBS with DMSO) and a positive control (a known FXIa inhibitor).

  • Add a solution of purified human FXIa to each well and incubate at 37 °C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately monitor the absorbance at 405 nm at 37 °C for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Logical Relationships

The synthesis of various analogs based on the (R)-pyrrolidine-3-carboxamide scaffold allows for the exploration of structure-activity relationships. Key modifications can be made to different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

SAR and Logical Relationships cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Target Properties Scaffold (R)-pyrrolidine-3-carboxamide R1 R1 Group (e.g., Cyanophenyl) Scaffold->R1 influences R2 R2 Group (e.g., Acyl moiety) Scaffold->R2 influences Potency Potency (IC50/Ki) R1->Potency Selectivity Selectivity vs. other proteases R1->Selectivity R2->Potency PK Pharmacokinetics (ADME) R2->PK

Caption: SAR of (R)-pyrrolidine-3-carboxamide inhibitors.

References

Application of (R)-pyrrolidine-3-carboxylic Acid in the Synthesis of GPR120 Agonists: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity.[1] Activation of GPR120 by long-chain fatty acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin release.[2] The development of potent and selective small-molecule GPR120 agonists is a key focus in modern drug discovery.

(R)-pyrrolidine-3-carboxylic acid is a chiral cyclic amino acid that serves as a versatile scaffold in medicinal chemistry due to its rigid, stereochemically defined structure.[3] While not always the primary scaffold in reported GPR120 agonists, the principles of employing constrained carboxylic acid-containing molecules are fundamental to their design.[3] This application note details the potential use of (R)-pyrrolidine-3-carboxylic acid in the synthesis of novel GPR120 agonists, providing a representative synthetic protocol, quantitative bioactivity data of known agonists, and detailed experimental methodologies for their evaluation.

GPR120 Signaling Pathway

Upon activation by an agonist, GPR120 initiates a cascade of intracellular signaling events that lead to beneficial metabolic and anti-inflammatory effects. The primary signaling occurs through the Gαq pathway, leading to an increase in intracellular calcium. Additionally, GPR120 can signal through β-arrestin-2, which mediates the anti-inflammatory responses.

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates B_arrestin β-Arrestin-2 GPR120->B_arrestin Recruits Agonist Agonist ((R)-pyrrolidine-3-carboxylic acid derivative) Agonist->GPR120 Binds PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Stimulates Insulin_release Insulin Release GLP1_secretion->Insulin_release Promotes Anti_inflammatory Anti-inflammatory Effects B_arrestin->Anti_inflammatory Mediates

Caption: GPR120 Signaling Pathways

Representative Synthesis of a GPR120 Agonist using (R)-pyrrolidine-3-carboxylic Acid

While direct synthesis of a GPR120 agonist from (R)-pyrrolidine-3-carboxylic acid is not widely reported, a plausible synthetic route can be designed based on the known structure-activity relationships of existing agonists, which often feature a phenylpropanoic acid moiety. The following protocol outlines a representative synthesis of a hypothetical GPR120 agonist incorporating the (R)-pyrrolidine-3-carboxylic acid scaffold.

Target Molecule: (R)-1-(4-((4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)benzoyl)pyrrolidine-3-carboxylic acid

This target molecule incorporates the biphenyl "headgroup" and a linker common in potent GPR120 agonists, connected to the (R)-pyrrolidine-3-carboxylic acid "tail" which provides a rigid, chiral scaffold and the necessary carboxylic acid for receptor interaction.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Hydroxybenzoic acid Intermediate1 Methyl 4-hydroxybenzoate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 4-((4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)benzoate Intermediate1->Intermediate2 Williamson Ether Synthesis (2-(bromomethyl)-4'-methyl-1,1'-biphenyl, K₂CO₃) Intermediate3 4-((4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)benzoic acid Intermediate2->Intermediate3 Hydrolysis (LiOH) Coupling Amide Coupling Intermediate3->Coupling Pyrrolidine (R)-pyrrolidine-3-carboxylic acid methyl ester Pyrrolidine->Coupling Intermediate4 Coupled Ester Coupling->Intermediate4 (HATU, DIPEA) Final_Product Final Product (GPR120 Agonist) Intermediate4->Final_Product Hydrolysis (LiOH)

Caption: Representative Synthesis Workflow

Experimental Protocol: Synthesis of (R)-1-(4-((4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)benzoyl)pyrrolidine-3-carboxylic acid

Step 1: Synthesis of Methyl 4-((4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add 2-(bromomethyl)-4'-methyl-1,1'-biphenyl (1.1 eq) to the mixture.

  • Stir the reaction mixture at 60°C for 12 hours under a nitrogen atmosphere.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester.

Step 2: Synthesis of 4-((4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)benzoic acid

  • Dissolve the ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Step 3: Amide coupling with (R)-pyrrolidine-3-carboxylic acid methyl ester

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes, then add (R)-pyrrolidine-3-carboxylic acid methyl ester hydrochloride (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate and brine.

  • Dry the organic layer and purify by column chromatography.

Step 4: Hydrolysis to the final product

  • Dissolve the coupled ester from Step 3 in a mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify with 1N HCl and extract with ethyl acetate.

  • Dry, concentrate, and purify by preparative HPLC to obtain the final GPR120 agonist.

Quantitative Data of Representative GPR120 Agonists

The following table summarizes the in vitro activity of several known GPR120 agonists.

Compound NamehGPR120 EC50 (nM)mGPR120 EC50 (nM)GPR40 EC50 (µM)Selectivity (GPR40/hGPR120)Reference
TUG-891 61.7-56.3912[2]
Compound 14d 1.283.2>10>8333[4]
Compound 11b 4.8-12.72646[2]
4x 3 (Ca2+), 5 (β-arrestin)---[5]

Experimental Protocols for Agonist Evaluation

A general workflow for the evaluation of newly synthesized GPR120 agonists is outlined below.

Experimental_Workflow cluster_workflow Agonist Evaluation Workflow Synthesis Compound Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro Ca_Flux Calcium Flux Assay In_Vitro->Ca_Flux B_Arrestin β-Arrestin Recruitment Assay In_Vitro->B_Arrestin GLP1_Secretion GLP-1 Secretion Assay In_Vitro->GLP1_Secretion In_Vivo In Vivo Studies In_Vitro->In_Vivo If active OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo->OGTT PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Lead_Opt Lead Optimization In_Vivo->Lead_Opt Data analysis Lead_Opt->Synthesis Iterative improvement

Caption: Experimental Workflow for GPR120 Agonist Evaluation

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR120 activation.

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR120 in appropriate media.

  • Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) at an appropriate excitation and emission wavelength.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor.

  • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter CHO-K1 hGPR120 cells).

  • Cell Plating: Plate the cells in 96-well plates and incubate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the recommended time (e.g., 90 minutes).

  • Signal Detection: Add the detection reagent and measure the chemiluminescent signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of the GPR120 agonist on glucose metabolism in an animal model.

  • Animal Model: Use male C57BL/6 mice, often on a high-fat diet to induce obesity and insulin resistance.[5]

  • Fasting: Fast the mice overnight prior to the experiment.

  • Compound Administration: Orally administer the test compound or vehicle control.

  • Glucose Challenge: After a set time (e.g., 30 minutes), administer an oral glucose bolus.[4]

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

Conclusion

(R)-pyrrolidine-3-carboxylic acid represents a valuable, chiral building block for the design and synthesis of novel GPR120 agonists. Its rigid conformation can be exploited to optimize ligand binding and pharmacokinetic properties. The provided representative synthesis, along with established protocols for in vitro and in vivo evaluation, offers a framework for researchers and drug development professionals to explore the potential of this scaffold in the quest for new therapeutics for metabolic disorders. The continued exploration of such constrained molecular architectures will be pivotal in the development of the next generation of GPR120-targeted therapies.

References

Application Notes and Protocols for (R)-pyrrolidine-3-carboxylic Acid Derivatives as Organocatalysts in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-pyrrolidine-3-carboxylic acid and its derivatives have become invaluable organocatalysts in asymmetric synthesis, particularly in the context of Michael additions. These catalysts operate via an enamine-based mechanism, enabling the highly enantioselective and diastereoselective formation of carbon-carbon bonds. This is of significant interest to the pharmaceutical industry, where the precise control of stereochemistry is paramount for the development of safe and efficacious drugs. These catalysts are prized for their operational simplicity, low toxicity, and stability compared to many metal-based catalysts. This document provides a comprehensive guide to the application of (R)-pyrrolidine-3-carboxylic acid derivatives in Michael additions, including detailed protocols, performance data, and mechanistic diagrams. While (R)-pyrrolidine-3-carboxylic acid itself is a capable catalyst, derivatives such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid have demonstrated enhanced reactivity and selectivity in various transformations.[1][2]

Catalytic Performance in Michael Additions

The effectiveness of (R)-pyrrolidine-3-carboxylic acid derivatives as organocatalysts is demonstrated by the high yields, diastereoselectivities, and enantioselectivities achieved in the Michael addition of carbonyl compounds to various acceptors, most notably nitroolefins. The data presented below has been compiled from various studies to showcase the broad applicability and high degree of stereocontrol offered by these catalysts.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
EntryKetoneNitroolefinCatalystCat. Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid10Toluene2495>95:598
2Cyclopentanonetrans-β-NitrostyrenePyrrolidine-thiourea derivative20CH2Cl2129298:299
3Acetonetrans-β-NitrostyreneBifunctional pyrrolidine derivative10CH2Cl24885-96
4Cyclohexanone2-(2-Nitrovinyl)thiophene(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid10Toluene3691>95:597
5Cyclohexanone(E)-1-Nitro-2-phenylethenePyrrolidine-thiourea derivative20CH2Cl2129997:399
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
EntryAldehydeNitroolefinCatalystCat. Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Propanaltrans-β-NitrostyreneBifunctional pyrrolidine derivative10CH2Cl279995:584
2Butanaltrans-β-NitrostyreneBifunctional pyrrolidine derivative10CH2Cl279892:884
3Isovaleraldehydetrans-β-NitrostyreneBifunctional pyrrolidine derivative10CH2Cl279685:1575
4Propanal(E)-2-(2-Nitrovinyl)furanBifunctional pyrrolidine derivative10CH2Cl279590:1080
5Butanal(E)-1-Nitro-2-(p-tolyl)etheneBifunctional pyrrolidine derivative10CH2Cl279793:782

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving (R)-pyrrolidine-3-carboxylic acid derivatives in Michael additions.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol details a representative procedure for the Michael addition of a ketone to a nitroolefin using a derivative of (R)-pyrrolidine-3-carboxylic acid as the organocatalyst.[1]

Materials:

  • (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (Catalyst)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Toluene (Solvent)

  • Benzoic acid (optional co-catalyst)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (2.9 mg, 0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (0.21 mL, 2.0 mmol, 10 equivalents).

  • Add toluene (0.5 mL). An optional co-catalyst such as benzoic acid (2.4 mg, 0.02 mmol, 10 mol%) can be added.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the Michael adduct.

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.

Protocol 2: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid

This protocol describes a method for the synthesis of a key (R)-pyrrolidine-3-carboxylic acid derivative, which can be used as an organocatalyst. The synthesis involves an asymmetric Michael addition followed by a reductive cyclization.[2]

Step 1: Asymmetric Michael Addition

  • In a reaction vessel, combine the appropriate 4-oxo-2-enoate (1.0 equivalent) and nitroalkane (5.0 equivalents) in dichloromethane (CH2Cl2) at 24 °C.

  • Add the chiral organocatalyst (e.g., a chiral primary amine, 0.2 equivalents).

  • Stir the reaction mixture for 48 hours.

  • After the reaction is complete, purify the Michael adduct by flash column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

  • Add a catalyst for hydrogenation, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.

Visualizations

The following diagrams illustrate the key mechanistic and logical frameworks associated with the use of (R)-pyrrolidine-3-carboxylic acid derivatives in Michael additions.

G Catalytic Cycle of Enamine-Mediated Michael Addition Catalyst (R)-Pyrrolidine-3-carboxylic Acid Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Michael Donor) Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Acceptor Michael Acceptor (e.g., Nitroolefin) Product Chiral Michael Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) H2O H₂O

Caption: Catalytic cycle for the Michael addition.

G Experimental Workflow for a Typical Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add Catalyst, Michael Acceptor, and Solvent to Reaction Vessel B 2. Add Michael Donor A->B C 3. Stir at Specified Temperature B->C D 4. Monitor by TLC C->D E 5. Concentrate Reaction Mixture D->E Reaction Complete F 6. Purify by Column Chromatography E->F G 7. Determine Yield F->G H 8. Analyze dr by NMR G->H I 9. Analyze ee by Chiral HPLC H->I

Caption: Experimental workflow for a Michael addition.

G Logical Relationships of (R)-Pyrrolidine-3-carboxylic Acid Derivatives Core (R)-Pyrrolidine-3-carboxylic Acid (Core Structure) Deriv1 (3R,5R)-5-Methylpyrrolidine- 3-carboxylic Acid Core->Deriv1 Substitution on Ring Deriv2 Pyrrolidine-Thiourea Derivatives Core->Deriv2 Functionalization of Carboxylic Acid Deriv3 Bifunctional Pyrrolidine Derivatives Core->Deriv3 Introduction of Additional Functional Groups

Caption: Relationships of catalyst derivatives.

References

Application Notes and Protocols for the Stereoselective Functionalization of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, saturated structure allows for three-dimensional diversity, which is crucial for molecular recognition and biological activity.[1][3] Consequently, the development of stereoselective methods to functionalize the pyrrolidine ring is of paramount importance for the synthesis of novel therapeutics and chemical probes.

These application notes provide an overview of key stereoselective functionalization strategies, complete with detailed experimental protocols for selected methods.

Diastereoselective Synthesis of Substituted Pyrrolidines via Asymmetric Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecular architectures in a single operation. A notable example is the diastereoselective synthesis of highly substituted pyrrolidines from optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents.[4][5] This one-pot operation can construct up to three stereogenic centers with high diastereoselectivity.[4][5]

Application

This methodology is particularly useful for the rapid generation of libraries of complex pyrrolidine derivatives for structure-activity relationship (SAR) studies in drug discovery. The ability to introduce multiple points of diversity in a single step is a significant advantage.

Quantitative Data Summary
EntryN-Tosyl Imino EsterSilane ReagentYield (%)Diastereomeric RatioRef.
1Ethyl 2-(tosylimino)acetateAllyltrimethylsilane72>99:1[4]
2Methyl 2-(tosylimino)acetateAllyltrimethylsilane90Single diastereomer[5]
Experimental Protocol: Diastereoselective Synthesis of Pyrrolidine Derivative

This protocol is adapted from the work of Reddy, et al.[4][5]

Materials:

  • Optically active phenyldihydrofuran

  • N-tosylimino ester (e.g., ethyl 2-(tosylimino)acetate)

  • Allyltrimethylsilane

  • Titanium tetrachloride (TiCl₄), 1 M solution in dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of N-tosylimino ester (1.0 equiv) and optically active phenyldihydrofuran (1.2 equiv) in anhydrous CH₂Cl₂.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.2 equiv, 1 M solution in CH₂Cl₂) to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane (3.0 equiv) to the mixture.

  • Allow the reaction to warm to room temperature (23 °C) and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Mix N-tosylimino ester and phenyldihydrofuran in CH2Cl2 cool Cool to -78 °C start->cool add_ticl4 Add TiCl4 solution cool->add_ticl4 stir1 Stir for 1 h at -78 °C add_ticl4->stir1 add_silane Add allyltrimethylsilane stir1->add_silane warm Warm to 23 °C and stir for 1 h add_silane->warm quench Quench with sat. NaHCO3 warm->quench extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end Substituted Pyrrolidine purify->end

Caption: Workflow for the diastereoselective synthesis of substituted pyrrolidines.

Enantioselective C-H Arylation of Pyrrolidines

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules. Palladium-catalyzed enantioselective α-C-H arylation of N-protected pyrrolidines provides a direct route to chiral 2-arylpyrrolidines, which are common motifs in pharmaceuticals.[6][7] This method often employs a chiral ligand, such as a chiral phosphoric acid, to induce enantioselectivity.[6]

Application

This method is highly valuable for the synthesis of chiral building blocks and for the late-stage functionalization of drug candidates containing a pyrrolidine ring. The ability to directly couple an aryl group to the pyrrolidine core simplifies synthetic routes.

Quantitative Data Summary
EntryThioamide SubstrateAryl Boronic AcidYield (%)Enantiomeric Ratio (er)Ref.
1N-(Thioacetyl)pyrrolidinePhenylboronic acid8798:2[6]
2N-(Thioacetyl)pyrrolidine4-Methoxyphenylboronic acid8597:3[6]
3N-(Thioacetyl)piperidinePhenylboronic acid7895.5:4.5[6]
Experimental Protocol: Enantioselective α-C-H Arylation of N-(Thioacetyl)pyrrolidine

This protocol is adapted from the work of He, et al.[6]

Materials:

  • N-(Thioacetyl)pyrrolidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium bicarbonate (K₂CO₃)

  • 1,4-Benzoquinone

  • Chiral phosphoric acid ligand (e.g., PA2 as described in the reference)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Methyl-2-butanol, anhydrous

  • Nitrogen gas

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add N-(thioacetyl)pyrrolidine (0.2 mmol, 1.0 equiv), potassium bicarbonate (40 mg, 0.4 mmol), arylboronic acid (0.4 mmol, 2.0 equiv), 1,4-benzoquinone (23.8 mg, 0.22 mmol), chiral phosphoric acid ligand (16.8 mg, 0.024 mmol), and Pd₂(dba)₃ (9.15 mg, 0.01 mmol).

  • Seal the vial, evacuate, and backfill with nitrogen three times.

  • Add anhydrous 2-methyl-2-butanol (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 65 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-arylated pyrrolidine.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Conditions pyrrolidine N-(Thioacetyl)pyrrolidine product Enantioenriched α-Arylpyrrolidine pyrrolidine->product aryl_boronic Aryl Boronic Acid aryl_boronic->product pd_catalyst Pd2(dba)3 pd_catalyst->product catalyzes ligand Chiral Phosphoric Acid ligand->product induces enantioselectivity base K2CO3 base->product oxidant 1,4-Benzoquinone oxidant->product solvent 2-Methyl-2-butanol solvent->product temperature 65 °C temperature->product

Caption: Key components for the enantioselective C-H arylation of pyrrolidines.

Asymmetric Synthesis of Pyrrolidines via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a classic and reliable method for the formation of alkenes. It can be adapted for the asymmetric synthesis of functionalized pyrrolidines, for instance, in the synthesis of pyrrolidine 225C.[8][9] This approach often involves the reaction of a chiral phosphonate with an aldehyde to generate an α,β-unsaturated system, which can then be further elaborated to the desired pyrrolidine.

Application

This method is well-suited for the synthesis of specific, highly functionalized pyrrolidine targets, including natural products and their analogs. The stereocontrol is often derived from a chiral starting material.

Quantitative Data Summary
EntryAldehydePhosphonateProductYield (%)Stereochemical OutcomeRef.
1Various aldehydesSulfinimine-derived 3-oxo pyrrolidine phosphonatescis-2,5-disubstituted 3-oxo pyrrolidinesNot specified in abstractHigh stereoselectivity[8]
2Not applicableIntramolecular HWEPyrrolidine 225C21% (overall from (-)-9)High stereoselectivity[8]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Pyrrolidine Synthesis

This is a general protocol for a Horner-Wadsworth-Emmons reaction and may need to be adapted based on the specific substrates.

Materials:

  • Phosphonate ester

  • Aldehyde or ketone

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

  • Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl) solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the phosphonate ester and anhydrous solvent.

  • Cool the solution to 0 °C or -78 °C, depending on the base and substrate.

  • Add the base portion-wise to the stirred solution of the phosphonate.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate anion.

  • Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.

  • Allow the reaction to stir at the same temperature or warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Signaling Pathway Analogy (Hypothetical)

While not a biological signaling pathway, the sequence of chemical transformations can be visualized in a similar manner to illustrate the flow of the synthesis.

G cluster_activation Phosphonate Activation cluster_coupling C-C Bond Formation cluster_elimination Elimination and Product Formation cluster_cyclization Further Elaboration phosphonate Chiral Phosphonate anion Phosphonate Anion phosphonate->anion Deprotonation base Base (e.g., NaH) base->anion betaine Betaine Intermediate anion->betaine aldehyde Aldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene α,β-Unsaturated Ester oxaphosphetane->alkene phosphate Phosphate Byproduct oxaphosphetane->phosphate reduction Reduction alkene->reduction cyclization Cyclization reduction->cyclization product Functionalized Pyrrolidine cyclization->product

Caption: Synthetic pathway for pyrrolidine synthesis via HWE reaction.

References

Application Note and Protocol: Experimental Guide for the Esterification of (R)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of various esters of (R)-pyrrolidine-3-carboxylic acid, a key chiral building block in drug discovery and development. The protocols cover the essential N-protection of the pyrrolidine ring using a tert-butyloxycarbonyl (Boc) group, followed by three distinct and widely applicable esterification methodologies: Fischer Esterification, Steglich Esterification using DCC/DMAP, and a thionyl chloride-mediated approach. This guide is intended to offer a practical and comparative overview to aid researchers in selecting the most suitable method for their specific synthetic needs.

Introduction

(R)-pyrrolidine-3-carboxylic acid is a valuable chiral scaffold frequently utilized in the synthesis of a wide array of biologically active molecules. The pyrrolidine ring is a privileged structure in medicinal chemistry, and the carboxylic acid moiety provides a convenient handle for further functionalization. Esterification of this carboxylic acid is a fundamental transformation, yielding intermediates that can be advanced in complex synthetic routes or used as final products themselves. The choice of esterification method is critical and often depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of other functional groups present in the molecule.

Due to the presence of a secondary amine in the pyrrolidine ring, N-protection is a crucial initial step to prevent unwanted side reactions during esterification. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its ease of installation and subsequent removal under mild acidic conditions. This application note details the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid followed by protocols for its conversion to various esters.

Overall Experimental Workflow

The synthesis of (R)-pyrrolidine-3-carboxylic acid esters generally follows a two-step sequence: N-protection of the pyrrolidine nitrogen, followed by the esterification of the carboxylic acid. The overall workflow is depicted below.

Esterification_Workflow Overall Workflow for the Esterification of (R)-pyrrolidine-3-carboxylic acid A (R)-pyrrolidine-3-carboxylic acid B N-Boc Protection (Boc)2O, Base A->B Step 1 C N-Boc-(R)-pyrrolidine-3-carboxylic acid B->C D Esterification Method C->D Step 2 E1 Fischer Esterification (e.g., MeOH, H+) D->E1 E2 Steglich Esterification (e.g., EtOH, DCC, DMAP) D->E2 E3 Thionyl Chloride Method (e.g., iPrOH, SOCl2) D->E3 F1 Methyl Ester E1->F1 F2 Ethyl Ester E2->F2 F3 Isopropyl Ester E3->F3

Caption: General experimental workflow for the synthesis of esters of (R)-pyrrolidine-3-carboxylic acid.

Experimental Protocols

Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer.

Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This protocol describes the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

Procedure:

  • To a stirred solution of (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide at room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane.

  • Stir the reaction mixture at room temperature for 1.5-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with diethyl ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase to a pH of 2-3 with 3N HCl.

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid. The product is typically a white to off-white solid.

Protocol 2: Esterification of N-Boc-(R)-pyrrolidine-3-carboxylic acid

The following are three common methods for the esterification of the N-protected amino acid.

This method is a straightforward, acid-catalyzed esterification suitable for simple, unhindered alcohols.[1][2][3]

Procedure:

  • Suspend N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which serves as both the reagent and the solvent (a large excess is used).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq.).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by flash column chromatography if necessary.

This method is a mild and efficient procedure for forming esters, particularly useful for more sterically hindered alcohols.[2][4][5]

Procedure:

  • Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the filter cake with the reaction solvent.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

This method proceeds via an acid chloride intermediate and is effective for producing simple esters.[6][7][8]

Procedure:

  • Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.

  • Suspend N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol) at 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Data Presentation

The selection of an esterification method can significantly impact the reaction outcome. The following table summarizes typical results for the different methods described. Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.

Method Ester Type Typical Reagents Solvent Temp. Time (h) Typical Yield (%) Purity (%) Notes
Fischer Methyl, EthylH₂SO₄ (cat.)Methanol, EthanolReflux4-1675-90>95Simple work-up; best for primary alcohols.
Steglich Methyl, Ethyl, Isopropyl, tert-ButylDCC, DMAP (cat.)DCM, DMF0 °C to RT3-1280-95>97Mild conditions; suitable for sensitive substrates and hindered alcohols.
Thionyl Chloride Methyl, EthylSOCl₂Methanol, Ethanol0 °C to RT2-685-95>96Forms an intermediate acid chloride; good for simple alcohols.

Expected Results and Characterization

The successful synthesis of the N-Boc protected ester of (R)-pyrrolidine-3-carboxylic acid can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The spectrum should show the characteristic signals for the pyrrolidine ring protons, the protons of the ester alkyl group, and a large singlet at approximately 1.4 ppm corresponding to the nine protons of the Boc group.

  • ¹³C NMR: The spectrum will display the carbonyl carbons of the ester and the carbamate of the Boc group, in addition to the carbons of the pyrrolidine ring and the ester alkyl group.

  • FT-IR: The IR spectrum will show strong absorption bands corresponding to the ester carbonyl (around 1730-1750 cm⁻¹) and the carbamate carbonyl of the Boc group (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

Conclusion

The protocols outlined in this application note provide reliable and reproducible methods for the esterification of (R)-pyrrolidine-3-carboxylic acid. The initial N-Boc protection is a critical step to ensure high yields and purity of the final ester products. The choice between Fischer, Steglich, and thionyl chloride-mediated esterification will depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the presence of other functional groups. The comparative data presented should assist researchers in selecting the optimal conditions for their synthetic endeavors in the field of drug discovery and development.

References

Application Note: (R)-Pyrrolidine-3-Carboxylic Acid as a Scaffold for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has created an urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and (R)-pyrrolidine-3-carboxylic acid, a readily available chiral building block, offers a versatile starting point for the stereoselective synthesis of potent antitubercular compounds.[3][4] Derivatives of this scaffold, particularly pyrrolidine carboxamides, have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[5][6] This document provides detailed protocols for the synthesis and evaluation of (R)-pyrrolidine-3-carboxylic acid derivatives as potential antitubercular agents.

Mechanism of Action: Targeting Mycolic Acid Synthesis

The primary target for many pyrrolidine-based antitubercular agents is the InhA enzyme.[7][8] InhA is a key component of the type II fatty acid synthase (FAS-II) system in M. tuberculosis, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.[5] Mycolic acids are essential, unique lipid components of the mycobacterial cell wall, providing a crucial barrier against many antibiotics and contributing to the pathogen's virulence.[1] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death. This is the same pathway targeted by the first-line drug isoniazid (INH), although INH is a prodrug requiring activation by the catalase-peroxidase enzyme KatG, whereas pyrrolidine carboxamides are direct inhibitors of InhA.[1][5]

inhA_pathway cluster_FAS_II FAS-II Pathway cluster_synthesis Cell Wall Synthesis Acyl_Carrier_Protein Acyl Carrier Protein (ACP) InhA InhA Enzyme (Enoyl-ACP Reductase) Acyl_Carrier_Protein->InhA Substrate Elongating_Fatty_Acid Elongating Fatty Acid Chain (C2-C56) Mycolic_Acids Mycolic Acids Elongating_Fatty_Acid->Mycolic_Acids Precursor Cell_Wall Mycobacterial Cell Wall Integrity InhA->Elongating_Fatty_Acid Catalyzes Elongation Mycolic_Acids->Cell_Wall Bacterial_Death Bacterial Cell Death Pyrrolidine_Derivative (R)-pyrrolidine-3-carboxamide Derivative Pyrrolidine_Derivative->InhA

Figure 1: Mechanism of action of pyrrolidine carboxamide inhibitors.

Experimental Protocols

General Synthesis of (R)-Pyrrolidine-3-Carboxamide Derivatives

The synthesis of a library of (R)-pyrrolidine-3-carboxamide derivatives typically involves a two-step process: N-protection of the pyrrolidine ring, followed by amide coupling with a diverse set of amines.[4][5]

synthesis_workflow start (R)-pyrrolidine-3-carboxylic acid protect Step 1: N-Protection (e.g., with Boc anhydride) start->protect protected_acid N-Boc-(R)-pyrrolidine-3-carboxylic acid protect->protected_acid activate Step 2: Amide Coupling - Activate carboxylic acid (EDC, HOBt) - Add diverse primary/secondary amines protected_acid->activate library Library of (R)-pyrrolidine-3-carboxamide Derivatives activate->library purify Purification (e.g., Chromatography) library->purify final_product Purified Target Compounds purify->final_product screening_workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Assays cluster_data Data Analysis start Synthesized Compound Library enzyme_assay InhA Enzyme Inhibition Assay start->enzyme_assay whole_cell_assay Whole-Cell M. tb Screening (MABA) start->whole_cell_assay cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) start->cytotoxicity ic50 Determine IC₅₀ (Enzyme Potency) enzyme_assay->ic50 mic Determine MIC (Whole-Cell Potency) whole_cell_assay->mic si Calculate Selectivity Index (SI) cytotoxicity->si ic50->si mic->si SAR SAR si->SAR Structure-Activity Relationship (SAR) Analysis

References

Application Notes and Protocols for the Design of Anti-inflammatory Agents from Pyrrolidine Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolidine amide derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents. Their versatile scaffold allows for structural modifications to target various inflammatory pathways, offering the potential for potent and selective therapeutic agents. These compounds have shown efficacy in preclinical models by modulating key inflammatory mediators and signaling cascades. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrrolidine amide derivatives as anti-inflammatory drug candidates.

Key Anti-inflammatory Mechanisms

Pyrrolidine amide derivatives exert their anti-inflammatory effects through several mechanisms, including:

  • Inhibition of N-acylethanolamine acid amidase (NAAA): NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA). Inhibition of NAAA by pyrrolidine amide derivatives increases the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that downregulates inflammatory responses.[1][2]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrrolidine derivatives, particularly pyrrolidine-2,5-diones, have been shown to inhibit COX-1 and COX-2 enzymes.[2][3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Modulation of Cytokine Production: Pyrrolidine derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[5][6] This is often achieved through the inhibition of transcription factors like nuclear factor-kappa B (NF-κB).[7]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrrolidine amide derivatives against key inflammatory targets.

Table 1: NAAA Inhibitory Activity of Pyrrolidine Amide Derivatives

Compound IDStructureIC50 (µM) vs. NAAASelectivity vs. FAAHReference
4g (E93) (E)-N-(3,3-diphenylpropyl)-3-(4-phenyl)cinnamoyl-pyrrolidine1.5 ± 0.22High[1][2]
Compound 1 1-pentadecanyl-carbonyl pyrrolidine25.01 ± 5.70Non-selectiveLi, et al. (2012)
Compound 16 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidinePotent (exact value not specified)SelectiveLi, et al. (2012)

Table 2: COX-2 Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

Compound IDStructureIC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)Reference
13e N-substituted pyrrolidine-2,5-dione0.9831.5[2][4]
Compound 6 Pyrrolizine-5-carboxamide derivative11.96Not specified[3]
Compound 7 Pyrrolizine-5-carboxamide derivative13.93Not specified[3]

Signaling Pathways and Experimental Workflows

NAAA-PEA-PPAR-α Signaling Pathway

NAAA-PEA-PPAR-α signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Activity Assessment

// Nodes Animal_Acclimatization [label="Animal Acclimatization\n(e.g., Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Grouping\n(Control, Vehicle, Test Compounds, Standard Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Administration [label="Drug Administration\n(e.g., i.p., oral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation_Induction [label="Induction of Inflammation\n(e.g., LPS or Carrageenan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring & Sample Collection\n(e.g., Paw volume, BALF, Tissue)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Biochemical & Histological Analysis\n(e.g., Cytokine levels, MPO, Histopathology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Animal_Acclimatization -> Grouping; Grouping -> Drug_Administration; Drug_Administration -> Inflammation_Induction; Inflammation_Induction -> Monitoring; Monitoring -> Analysis; Analysis -> Data_Analysis; }

Workflow for in vivo anti-inflammatory evaluation.

Experimental Protocols

Protocol 1: General Synthesis of N-substituted Pyrrolidine-2-carboxamides

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-2-carboxamide derivatives.

Materials:

  • L-proline

  • Thionyl chloride or Oxalyl chloride

  • Substituted aniline

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Proline Acid Chloride:

    • Suspend L-proline in an appropriate solvent (e.g., DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride or oxalyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude proline acid chloride, which is used immediately in the next step.

  • Amide Coupling:

    • Dissolve the desired substituted aniline in a dry solvent (e.g., DCM) and cool to 0°C.

    • Add a base such as triethylamine.

    • Add a solution of the crude proline acid chloride in the same solvent dropwise to the aniline solution.

    • Stir the reaction mixture at room temperature for several hours or overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted pyrrolidine-2-carboxamide derivative.

Protocol 2: In Vitro NAAA Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to determine the IC50 of test compounds against NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (e.g., 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100)

  • Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin) palmitamide - PAMCA)

  • Test pyrrolidine amide derivatives and a reference inhibitor

  • DMSO for compound dilution

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add the NAAA assay buffer.

  • Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant NAAA enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the PAMCA substrate to all wells.

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe

  • COX cofactor

  • Arachidonic acid (substrate)

  • Test pyrrolidine derivatives and a reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

  • To a 96-well plate, add the test compound or reference inhibitor. Include an enzyme control (no inhibitor) and an inhibitor control.

  • Add the reconstituted COX-2 enzyme to the appropriate wells.

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes with excitation at ~535 nm and emission at ~587 nm.

  • Determine the rate of reaction from the linear portion of the kinetic plot.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8][9]

Protocol 4: In Vivo Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is used to evaluate the acute anti-inflammatory activity of the synthesized compounds.[10][11][12]

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrrolidine amide derivatives

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 5: In Vivo Anti-inflammatory Activity in an LPS-Induced Acute Lung Injury Model

This model is used to assess the efficacy of compounds in a more complex inflammatory setting.[1][2][3]

Animals:

  • Male C57BL/6 mice.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Test pyrrolidine amide derivatives

  • Reference drug (e.g., Dexamethasone)

  • Sterile saline

  • Anesthetics

Procedure:

  • Acclimatize the mice for at least one week.

  • Administer the test compounds, reference drug, or vehicle to the respective groups of mice.

  • After a specified pre-treatment time, anesthetize the mice.

  • Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile saline.[9]

  • At a predetermined time point after LPS administration (e.g., 6 or 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

  • Harvest the lung tissues.

  • Analyze the BALF for total and differential cell counts, and protein concentration (as an indicator of lung permeability).

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF or lung homogenates using ELISA.

  • Process lung tissues for histological examination to assess the degree of inflammation and injury.

  • Perform a myeloperoxidase (MPO) assay on lung tissue homogenates to quantify neutrophil infiltration.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the design, synthesis, and evaluation of pyrrolidine amide derivatives as potential anti-inflammatory agents. By systematically applying these methodologies, researchers can identify and optimize lead compounds with promising therapeutic potential for the treatment of a wide range of inflammatory diseases. The versatility of the pyrrolidine scaffold, combined with a multi-targeted screening approach, offers a robust platform for the development of next-generation anti-inflammatory drugs.

References

Synthesis of Bioactive Molecules from (R)-pyrrolidine-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid is a valuable chiral building block for the synthesis of a diverse array of biologically active molecules.[1] Its inherent stereochemistry and the presence of both a secondary amine and a carboxylic acid functional group on a conformationally restricted pyrrolidine ring make it an attractive starting scaffold in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive molecules derived from (R)-pyrrolidine-3-carboxylic acid: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and γ-Aminobutyric acid (GABA) uptake inhibitors.

Core Synthetic Strategies

The synthetic utility of (R)-pyrrolidine-3-carboxylic acid lies in the selective manipulation of its functional groups. Key strategies involve:

  • N-Protection: The secondary amine is typically protected to prevent unwanted side reactions during the modification of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1]

  • Carboxylic Acid Activation and Amide Coupling: The carboxylic acid is activated to facilitate the formation of amide bonds with various amines. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) are frequently employed to ensure efficient and high-yield amide bond formation.[1]

Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition cluster_0 Incretin Effect cluster_1 DPP-4 Action & Inhibition GLP-1 GLP-1 Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells stimulates DPP-4_Enzyme DPP-4 Enzyme GLP-1->DPP-4_Enzyme substrate GIP GIP GIP->Pancreatic β-cells stimulates GIP->DPP-4_Enzyme substrate Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis maintains Inactive_Metabolites Inactive Metabolites DPP-4_Enzyme->Inactive_Metabolites degrades to DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP-4_Inhibitor->DPP-4_Enzyme inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Workflow for DPP-4 Inhibitor Synthesis

DPP4_Workflow A (R)-pyrrolidine-3-carboxylic acid B N-Boc Protection A->B C N-Boc-(R)-pyrrolidine-3-carboxylic acid B->C D Amide Coupling (with substituted amine) C->D E N-Boc protected DPP-4 inhibitor precursor D->E F Boc Deprotection E->F G Final DPP-4 Inhibitor F->G

Caption: General workflow for DPP-4 inhibitor synthesis.

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This protocol describes the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • (R)-pyrrolidine-3-carboxylic acid

    • Dioxane

    • 1N Sodium hydroxide (NaOH) solution

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Diethyl ether

    • 3N Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

    • Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred solution at room temperature.

    • Stir the mixture for 1.5 hours.

    • Dilute the reaction mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash the organic phase with 1N NaOH.

    • Separate the aqueous phase and acidify it to pH 2-3 with 3N HCl.

    • Extract the acidified aqueous phase with diethyl ether (3 times).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[1]

Protocol 2: General Amide Coupling Procedure

This protocol outlines a general method for coupling the N-Boc protected (R)-pyrrolidine-3-carboxylic acid with a desired amine.

  • Materials:

    • N-Boc-(R)-pyrrolidine-3-carboxylic acid

    • Desired amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DMF in a round-bottom flask.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

Quantitative Data for DPP-4 Inhibitors
CompoundTargetIC₅₀ (nM)Reference
SitagliptinDPP-418[2]
VildagliptinDPP-4--
Pyrrole-3-carboximidamide derivative 5fDPP-412.19[3]
Pyrrole-3-carboximidamide derivative 5gDPP-423.08[3]
4-fluoropyrrolidine-2-carbonitrile derivative 36DPP-417[4]

Application 2: Synthesis of GABA Uptake Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA reuptake have therapeutic potential in neurological disorders such as epilepsy. Pyrrolidine-based structures have been explored as scaffolds for the design of potent GABA uptake inhibitors.

Logical Relationship in GABA Uptake Inhibitor Design

GABA_Inhibitor_Design A (R)-pyrrolidine-3-carboxylic acid (Chiral Scaffold) B N-Alkylation with lipophilic side chains A->B C Carboxylic Acid Modification/Esterification A->C D Enhanced binding to GABA transporters (GATs) B->D C->D E Increased Potency and Selectivity for GAT subtypes D->E F Potential Therapeutic Agent for Neurological Disorders E->F

Caption: Design strategy for GABA uptake inhibitors.

Experimental Protocols

The synthesis of GABA uptake inhibitors often involves N-alkylation of the pyrrolidine ring and modification of the carboxylic acid group. The following are general protocols that can be adapted.

Protocol 3: N-Alkylation of Pyrrolidine Derivatives

This protocol describes a general method for the N-alkylation of a pyrrolidine derivative.

  • Materials:

    • (R)-pyrrolidine-3-carboxylic acid ester

    • Alkyl halide (e.g., 4,4-diphenylbut-3-en-1-yl bromide)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of the (R)-pyrrolidine-3-carboxylic acid ester in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents) and the desired alkyl halide (1.2 equivalents).

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the N-alkylated product.

Protocol 4: Ester Hydrolysis

This protocol describes the hydrolysis of a pyrrolidine-3-carboxylate ester to the corresponding carboxylic acid.

  • Materials:

    • N-alkylated (R)-pyrrolidine-3-carboxylate ester

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the N-alkylated (R)-pyrrolidine-3-carboxylate ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (1.5 equivalents).

    • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.

Quantitative Data for GABA Uptake Inhibitors
CompoundTargetIC₅₀ (µM)Reference
(S)-4b (N-(4,4-diphenylbut-3-en-1-yl)-pyrrolidine-2-acetic acid)GAT-10.396[5]
(S)-4c (N-(4,4-di(3-methylthiophen-2-yl)but-3-en-1-yl)-pyrrolidine-2-acetic acid)GAT-10.343[5]
(R)-4d (N-(2-(tris(4-methoxyphenyl)methoxy)ethyl)-pyrrolidine-2-acetic acid)GAT-33.1[5]
4-hydroxypyrrolidine-2-acetic acid derivativeGAT-15.1[6]
4-hydroxypyrrolidine-2-acetic acid derivativeGAT-16.6[6]
4-hydroxypyrrolidine-2-acetic acid derivativeGAT-19.4[6]
4-hydroxypyrrolidine-2-acetic acid derivativeGAT-319.9[6]

References

Application Notes and Protocols: Creating Peptidomimetics with (R)-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-pyrrolidine-3-carboxylic acid, a conformationally constrained proline analog, is a valuable building block in the design and synthesis of peptidomimetics.[1] Its rigid pyrrolidine ring system imparts unique structural features to peptide chains, influencing their conformation and, consequently, their biological activity.[1] This can lead to enhanced receptor selectivity, improved metabolic stability, and increased potency, making it a key component in the development of novel therapeutics.[1] The hydrochloride salt form is commonly used due to its stability and ease of handling in synthetic protocols.

This document provides detailed application notes and experimental protocols for the creation of peptidomimetics using (R)-pyrrolidine-3-carboxylic acid hydrochloride, with a focus on two key therapeutic areas: µ-opioid receptor agonism for pain management and dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes.

Applications in Peptidomimetic Design

The incorporation of (R)-pyrrolidine-3-carboxylic acid into peptide sequences can lead to peptidomimetics with significant therapeutic potential.

µ-Opioid Receptor Agonists

Peptidomimetics containing (R)-pyrrolidine-3-carboxylic acid have been investigated as potent and selective agonists of the µ-opioid receptor (MOR).[1] The constrained nature of the pyrrolidine ring can lock the peptide backbone into a bioactive conformation that enhances binding to the receptor, leading to potent analgesic effects.[1] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade resulting in pain relief.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The pyrrolidine scaffold is a key structural feature in many potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[2][3] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[4] By inhibiting DPP-4, peptidomimetics containing a pyrrolidine moiety can prolong the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4]

Quantitative Data

The following tables summarize representative quantitative data for peptidomimetics incorporating pyrrolidine-based scaffolds, demonstrating their potency and selectivity.

Table 1: Opioid Receptor Binding Affinities of a Representative Peptidomimetic

CompoundMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)MOR vs. DOR SelectivityMOR vs. KOR Selectivity
Peptidomimetic 1 (4R diastereomer)0.7 ± 0.128 ± 5210 ± 30~40-fold~300-fold

Data adapted from a study on a high-affinity MOR peptidomimetic, showcasing the potential for high potency and selectivity.

Table 2: In Vitro DPP-4 Inhibitory Activity of Novel Pyrrole-Based Peptidomimetics

CompoundDPP-4 IC₅₀ (nM)
Compound 5f12.19
Compound 5g23.08
Sitagliptin (standard)Not reported in this study

Data from a study on novel pyrrole-3-carboximidamide derivatives as DPP-4 inhibitors, illustrating the high inhibitory potential of this class of compounds.[5]

Signaling Pathways

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by a peptidomimetic agonist triggers a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gᵢ/G₀). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ/₀ subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. These events collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia. Receptor signaling is terminated by phosphorylation and subsequent binding of β-arrestin, which promotes receptor internalization.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gᵢ/G₀ Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits after phosphorylation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_channel->K_efflux Agonist Peptidomimetic Agonist ((R)-pyrrolidine-3-carboxylic acid based) Agonist->MOR Binds G_alpha Gαᵢ/₀ G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Downstream Effects Ca_influx->Analgesia K_efflux->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: µ-Opioid Receptor Signaling Pathway.

DPP-4 Inhibition and GLP-1 Signaling

DPP-4 inhibitors function by preventing the degradation of the incretin hormone GLP-1. GLP-1 is released from the gut in response to food intake and binds to its receptor (GLP-1R) on pancreatic β-cells. This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). This cascade ultimately enhances glucose-dependent insulin secretion. By inhibiting DPP-4, peptidomimetics increase the circulating levels of active GLP-1, thereby augmenting this insulinotropic effect and improving glycemic control.

dpp4_inhibition cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreatic β-cell Food Food Intake GLP1_release GLP-1 Release Food->GLP1_release GLP1_active Active GLP-1 GLP1_release->GLP1_active DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive DPP4_inhibitor DPP-4 Inhibitor ((R)-pyrrolidine-3-carboxylic acid based) DPP4_inhibitor->DPP4 Inhibits AC Adenylyl Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin Epac2->Insulin Glucose_control Improved Glycemic Control Insulin->Glucose_control

Caption: Mechanism of DPP-4 Inhibition.

Experimental Protocols

The following are detailed protocols for the synthesis of peptidomimetics incorporating (R)-pyrrolidine-3-carboxylic acid.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the general steps involved in the solid-phase synthesis of a peptidomimetic.

spss_workflow start Start resin_prep Resin Swelling and Fmoc-Deprotection start->resin_prep coupling Amino Acid Coupling resin_prep->coupling capping Capping (Optional) coupling->capping wash Washing capping->wash deprotection Fmoc-Deprotection wash->deprotection repeat Repeat for each amino acid in sequence deprotection->repeat repeat->coupling Next amino acid cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage Final amino acid purification Purification (HPLC) cleavage->purification analysis Analysis (MS, NMR) purification->analysis end End analysis->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 1: Solid-Phase Synthesis of a Model Tetrapeptide (Tyr-(R)-β-Pro-Trp-Phe-NH₂)

This protocol describes the synthesis of a model tetrapeptide incorporating (R)-pyrrolidine-3-carboxylic acid (β-Pro) using manual solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH sequentially.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm identity and purity.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment (Boc-(R)-pyrrolidine-3-carbonyl)-Phe-OMe)

This protocol outlines the synthesis of a dipeptide fragment in solution, which can be a useful intermediate for the synthesis of larger peptidomimetics.

Materials:

  • Boc-(R)-pyrrolidine-3-carboxylic acid

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.[1]

  • Activation of Boc-(R)-pyrrolidine-3-carboxylic acid: In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add DCC or EDC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.[1]

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

    • Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure dipeptide fragment.

Conclusion

(R)-pyrrolidine-3-carboxylic acid hydrochloride is a versatile and valuable building block for the synthesis of peptidomimetics with diverse therapeutic applications. Its ability to introduce conformational constraints can lead to compounds with enhanced biological activity and selectivity. The protocols and data presented here provide a foundation for researchers to explore the potential of this unique amino acid analog in their drug discovery and development efforts.

References

Troubleshooting & Optimization

Improving yield in organocatalytic asymmetric Michael addition synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of organocatalytic asymmetric Michael additions.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction shows low to no yield. What are the primary factors to investigate?

A1: Low or no product yield is a common issue that can originate from several sources. A systematic evaluation of the following factors is recommended:

  • Catalyst Activity: The organocatalyst may be inactive due to improper storage, degradation, or impurities. Ensure the catalyst is pure and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

  • Purity of Reactants and Solvents: Impurities in the starting materials (Michael donor, Michael acceptor) or the solvent can inhibit the catalyst or lead to side reactions. Ensure all reagents are purified, and solvents are appropriately dried.

  • Inefficient Enamine/Enolate Formation: For amine-catalyzed reactions, the formation of the enamine intermediate is crucial. The presence of excess acid or water can hinder this step. For reactions involving pronucleophiles like malonates, the base might be too weak to generate a sufficient concentration of the enolate.[1][2]

  • Reaction Conditions: Suboptimal temperature, concentration, or reaction time can significantly impact the yield. Reactions may require a specific temperature to overcome the activation energy, but excessively high temperatures can cause decomposition or favor the retro-Michael addition.[2][3]

  • Reversibility: The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it can revert to the starting materials.[2][3]

Q2: The enantioselectivity (ee) of my reaction is poor. What adjustments can I make?

A2: Poor enantioselectivity can often be addressed by modifying the reaction parameters:

  • Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.[3]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the catalyst's conformation and the transition state geometry. Screening different solvents is often beneficial.[4][5] For instance, polar aprotic solvents like DMF or acetonitrile have been shown to be effective in certain systems.[1][6]

  • Catalyst Structure: The steric and electronic properties of the organocatalyst are paramount for achieving high stereocontrol. It may be necessary to screen different catalysts with varied structural features.

  • Additives: The presence of co-catalysts or additives, such as weak acids or bases, can significantly influence the reaction's stereochemical outcome.[7][8] For example, a carboxylic acid is often necessary as a co-catalyst in reactions involving chiral primary and secondary amines.[9]

Q3: My reaction is slow or stalls before completion. How can I increase the reaction rate?

A3: A slow reaction rate can be addressed by:

  • Increasing Catalyst Loading: While optimizing for cost and efficiency, a higher catalyst loading can increase the concentration of the active catalytic species, thereby accelerating the reaction.[7] However, be mindful that this can sometimes negatively impact enantioselectivity.[3]

  • Elevating Temperature: Increasing the reaction temperature generally increases the rate. However, this must be balanced against potential decreases in enantioselectivity and product stability.[3][10]

  • Concentration: Increasing the concentration of the reactants can lead to a higher reaction rate. However, in some cases, more dilute conditions have been found to improve enantioselectivity.[3]

  • Choice of Base/Additive: In reactions requiring a base, using a stronger, non-nucleophilic base can increase the concentration of the active nucleophile.[1]

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: Common side reactions in Michael additions include:

  • Self-Condensation: The Michael donor or acceptor may undergo self-condensation reactions, such as an aldol condensation.[2]

  • Bis-Addition: The initial Michael adduct can sometimes react with a second molecule of the Michael acceptor.[2] This can often be minimized by carefully controlling the stoichiometry of the reactants.

  • Polymerization: Michael acceptors, being α,β-unsaturated compounds, can be susceptible to polymerization, especially in the presence of strong bases.[2]

  • Retro-Michael Addition: As the reaction is reversible, the product can decompose back to the starting materials, particularly at higher temperatures.[2][3]

Minimizing these side reactions often involves optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reactants.

Troubleshooting Guides

Guide 1: Optimizing Reaction Parameters

This guide provides a systematic approach to optimizing key reaction parameters to improve yield and enantioselectivity.

Data Presentation: Effect of Reaction Parameters on Yield and Enantioselectivity

Table 1: Effect of Catalyst Loading

Entry Catalyst Loading (mol%) Time (h) Yield (%) Enantiomeric Excess (ee%)
1 1 48 65 92
2 5 24 85 91
3 10 12 95 91

| 4 | 20 | 12 | 96 | 89 |

Data is illustrative and will vary based on the specific reaction. A higher catalyst loading generally leads to a faster reaction and higher yield, but may sometimes slightly decrease enantioselectivity.[7][11]

Table 2: Solvent Effects

Entry Solvent Dielectric Constant Time (h) Yield (%) Enantiomeric Excess (ee%)
1 Toluene 2.4 48 75 85
2 CH₂Cl₂ 9.1 36 82 88
3 THF 7.6 36 60 82
4 Acetonitrile 37.5 24 90 92
5 DMF 36.7 24 95 94

| 6 | Water | 80.1 | 4 | >97 | 99 |

Data is illustrative and based on trends observed in various studies.[4][12][13] The choice of solvent can have a profound impact on both the reaction rate and stereoselectivity.[5]

Table 3: Temperature Effects

Entry Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee%)
1 40 12 98 85
2 25 (Room Temp.) 24 95 91
3 0 48 88 95

| 4 | -20 | 72 | 75 | 98 |

Data is illustrative. Lowering the temperature often improves enantioselectivity at the cost of a longer reaction time and potentially lower yield.[3]

Experimental Protocols
General Experimental Protocol for an Organocatalytic Asymmetric Michael Addition
  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (e.g., 1-20 mol%).

  • Addition of Reactants: Add the Michael acceptor (1.0 equiv) and the solvent. Stir the mixture for 5-10 minutes to ensure dissolution.

  • Initiation: Add the Michael donor (1.2-2.0 equiv) to the mixture. If an additive (e.g., acid or base) is required, it is typically added at this stage.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.[7][14]

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for Catalyst Purification (Thiourea-based Catalyst)
  • Dissolution: Dissolve the crude catalyst in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the solution and remove the solvent under reduced pressure.

  • Recrystallization/Chromatography: Purify the resulting solid or oil by recrystallization from an appropriate solvent system or by column chromatography.[13][15]

Mandatory Visualization

experimental_workflow prep 1. Preparation (Catalyst + Solvent) reactants 2. Add Reactants (Michael Acceptor + Donor) prep->reactants Dissolve reaction 3. Reaction (Stir at specified Temp) reactants->reaction Initiate monitor 4. Monitoring (TLC / HPLC) reaction->monitor Periodically Sample workup 5. Work-up & Purification (Quench, Concentrate, Chromatography) monitor->workup Reaction Complete analysis 6. Analysis (NMR, MS, Chiral HPLC) workup->analysis Purified Product

Caption: General experimental workflow for organocatalytic Michael addition.

troubleshooting_yield start Low / No Yield check_purity Check Purity of Reactants & Catalyst start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Issue Found? check_conditions Review Reaction Conditions (Temp, Time, Concentration) conditions_ok Conditions Appropriate check_conditions->conditions_ok Issue Found? optimize_catalyst Optimize Catalyst System (Loading, Additives, Type) screen_catalysts Screen Different Catalysts & Additives optimize_catalyst->screen_catalysts purity_ok->check_conditions No repurify Repurify / Use Fresh Reagents purity_ok->repurify Yes conditions_ok->optimize_catalyst No adjust_conditions Adjust Temp / Time / Concentration conditions_ok->adjust_conditions Yes success Improved Yield repurify->success adjust_conditions->success screen_catalysts->success

Caption: Troubleshooting decision tree for low reaction yield.

parameter_relationships Yield Yield Enantio Enantioselectivity Rate Reaction Rate Temp Temperature Temp->Yield +/- Temp->Enantio - Temp->Rate + Catalyst Catalyst Loading Catalyst->Yield + Catalyst->Rate + Solvent Solvent Solvent->Yield +/- Solvent->Enantio +/- Solvent->Rate +/- Conc Concentration Conc->Enantio +/- Conc->Rate +

Caption: Relationships between key reaction parameters and outcomes.

References

Overcoming challenges in the dehydroxylation of hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydroxylation of hydroxyproline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Protecting Group Strategy

Question 1: What are the most common protecting groups for the amino and carboxyl functions of hydroxyproline before dehydroxylation, and what are the key considerations?

Answer: The most common protecting groups are tert-butoxycarbonyl (Boc) for the amine and a methyl or ethyl ester for the carboxylic acid. This strategy is favored due to the stability of these groups under the radical conditions often employed for dehydroxylation, such as the Barton-McCombie reaction.

Key Considerations:

  • Stability: The chosen protecting groups must be stable to the reagents and conditions used in the dehydroxylation step. Boc and simple alkyl esters are generally robust under radical conditions.

  • Ease of Introduction and Removal: The protection steps should be high-yielding and the deprotection should be achievable without affecting the newly formed proline.

  • Compatibility: The protecting groups should not interfere with the desired reaction. For instance, they should not contain functionalities that can be reduced or react with the radical intermediates.

A common starting material for dehydroxylation is N-Boc-4-hydroxy-L-proline methyl ester. The synthesis of this precursor can sometimes present challenges.[1]

Troubleshooting Protecting Group Introduction:

IssuePossible CauseSuggested Solution
Low yield during Boc protection Incomplete reaction.Ensure anhydrous conditions. Use a slight excess of Boc anhydride and a suitable base like triethylamine or DMAP. Monitor the reaction by TLC.
Side reaction with the hydroxyl group.While less common with Boc anhydride, consider performing the reaction at a lower temperature (0 °C) to improve selectivity.
Formation of amide impurities during esterification Reaction of the amino group of one molecule with the activated carboxyl group of another.Protect the amine with the Boc group before esterifying the carboxylic acid. This prevents intermolecular amide bond formation.[1]
Difficulty in purifying the protected hydroxyproline Presence of unreacted starting materials or side products.Use column chromatography on silica gel with a gradient of ethyl acetate in hexanes for purification.
Section 2: Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a widely used method for the dehydroxylation of alcohols and is applicable to protected hydroxyproline.[2][3][4][5]

Question 2: I am getting a low yield in the Barton-McCombie deoxygenation of N-Boc-hydroxyproline methyl ester. What are the possible reasons and how can I optimize the reaction?

Answer: Low yields in the Barton-McCombie deoxygenation of protected hydroxyproline can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.

Troubleshooting Low Yields:

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient radical initiator (AIBN) or hydrogen donor (tributyltin hydride).Ensure AIBN is fresh as it can decompose over time. Use a stoichiometric excess of tributyltin hydride (typically 1.5-2.0 equivalents).
Reaction temperature is too low.The reaction is typically run at reflux in a solvent like toluene (around 110 °C) to ensure efficient decomposition of AIBN and propagation of the radical chain reaction.
Poor quality of tributyltin hydride.Use freshly distilled or high-purity tributyltin hydride. Impurities can quench the radical reaction.
Side reactions Radical-radical coupling or reaction with the solvent.Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use a suitable solvent like toluene or benzene.
Premature quenching of radicals.Add the radical initiator in portions to maintain a steady concentration of radicals throughout the reaction.

Typical Reagent Quantities for Barton-McCombie Deoxygenation:

ReagentMolar Equivalents
Protected Hydroxyproline Derivative1.0
Phenyl chlorothionocarbonate1.2 - 1.5
Pyridine or DMAP1.5 - 2.0
Tributyltin hydride (Bu₃SnH)1.5 - 2.0
Azobisisobutyronitrile (AIBN)0.1 - 0.2

Question 3: What are common byproducts in the Barton-McCombie reaction of hydroxyproline derivatives and how can I minimize them?

Answer: Common byproducts often arise from the tin reagents and side reactions of the radical intermediates.

Minimizing Byproducts:

  • Tin Byproducts: Tributyltin xanthate and other tin-containing compounds are the main byproducts.[6] These are notoriously difficult to remove. Purification can be facilitated by treating the crude reaction mixture with a solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride.

  • Products of Incomplete Reaction: Unreacted starting material or the intermediate thiocarbonyl derivative may be present. Ensure the reaction goes to completion by monitoring with TLC.

  • Elimination Products: Although less common for secondary alcohols, elimination to form a double bond can occur, especially if the reaction is overheated or if there are steric constraints.

Section 3: Alternative Dehydroxylation Methods

Question 4: Are there any alternatives to the Barton-McCombie reaction for dehydroxylating hydroxyproline, especially to avoid toxic tin reagents?

Answer: Yes, several alternatives exist, although they may present their own challenges.

  • Mitsunobu Reaction followed by Reduction: The hydroxyl group can be converted to a better leaving group (e.g., a thioether or halide) via a Mitsunobu reaction, followed by reductive cleavage.[7][8][9]

    • Potential Issues: The Mitsunobu reaction can be sensitive to steric hindrance, and purification of the intermediate can be challenging.

  • Radical Dehydroxylation with Silanes: Tributyltin hydride can be replaced with less toxic silicon-based hydrogen donors, such as tris(trimethylsilyl)silane (TTMSS), in combination with a radical initiator.[10]

Section 4: Purification and Analysis

Question 5: What is the best way to purify the final N-Boc-proline methyl ester product?

Answer: Purification typically involves a multi-step process to remove both organic byproducts and residual tin compounds.

Purification Protocol:

  • Aqueous Workup: After the reaction, quench with a suitable reagent and perform an aqueous workup to remove water-soluble impurities.

  • Tin Removal: Treat the organic extract with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for several hours. The resulting precipitate of tributyltin fluoride can be removed by filtration through celite.

  • Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from less polar byproducts.[11]

  • Preparative HPLC: For very high purity, preparative reversed-phase HPLC can be employed.[11]

Question 6: How can I monitor the progress of the dehydroxylation reaction?

Answer:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (the thiocarbonyl derivative of hydroxyproline) and the appearance of the less polar product (the dehydroxylated proline derivative).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the proton signal corresponding to the carbon bearing the hydroxyl or thiocarbonyl group and the appearance of new methylene protons in the product.

  • Mass Spectrometry (MS): Mass spectrometry is useful for confirming the mass of the desired product and identifying any major byproducts.[12]

Experimental Protocols

Protocol 1: Barton-McCombie Deoxygenation of N-Boc-trans-4-hydroxy-L-proline methyl ester

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate batches.

Step 1: Formation of the Thiocarbonyl Derivative

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenyl chlorothionocarbonate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup with dilute HCl and saturated NaHCO₃, then extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Deoxygenation

  • Dissolve the purified thiocarbonyl derivative (1.0 eq) in anhydrous toluene.

  • Add tributyltin hydride (1.5 eq) and AIBN (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the crude residue in acetonitrile.

  • Add an equal volume of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 2-4 hours.

  • Filter the mixture through a pad of celite to remove the precipitated tributyltin fluoride.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product, N-Boc-L-proline methyl ester, by flash column chromatography.

Visualizations

Dehydroxylation_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_deoxygenation Step 3: Deoxygenation cluster_purification Step 4: Purification Hydroxyproline Hydroxyproline Boc_Protection Boc Protection (Boc)₂O, Base Hydroxyproline->Boc_Protection Esterification Esterification MeOH, Acid Boc_Protection->Esterification Protected_Hyp N-Boc-Hydroxyproline Methyl Ester Esterification->Protected_Hyp Thiocarbonylation Thiocarbonylation PhOC(S)Cl, Pyridine Protected_Hyp->Thiocarbonylation Thio_Intermediate Thiocarbonyl Derivative Thiocarbonylation->Thio_Intermediate Deoxygenation Barton-McCombie Bu₃SnH, AIBN, Toluene Thio_Intermediate->Deoxygenation Crude_Proline Crude N-Boc-Proline Methyl Ester Deoxygenation->Crude_Proline Tin_Removal Tin Removal (KF Treatment) Crude_Proline->Tin_Removal Chromatography Column Chromatography Tin_Removal->Chromatography Pure_Proline Pure N-Boc-Proline Methyl Ester Chromatography->Pure_Proline

Caption: Overall workflow for the dehydroxylation of hydroxyproline.

References

Troubleshooting N-Boc protection and deprotection side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc protection and deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of the tert-butyloxycarbonyl (Boc) protecting group.

N-Boc Protection: Troubleshooting and FAQs

This section addresses common issues encountered during the introduction of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc protection?

A1: The most common method for N-Boc protection involves reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] The reaction is typically performed in a solvent like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or even water.[1][2] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).[2][3] A slight excess of (Boc)₂O (1.0 to 1.2 equivalents) is generally used to ensure the reaction goes to completion.[2]

Q2: My N-Boc protection reaction is sluggish or incomplete. What could be the cause?

A2: Incomplete or slow reactions can be due to several factors:

  • Insufficiently basic conditions: If you are protecting an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of base is required to neutralize the salt and deprotonate the amine for it to become nucleophilic.

  • Poor solubility of the starting material: Some amines, particularly zwitterionic compounds like amino acids, have poor solubility in common organic solvents.[4] Using a mixed solvent system, such as H₂O/THF, can improve solubility.[5]

  • Steric hindrance: Highly sterically hindered amines may react slower and require longer reaction times or elevated temperatures (e.g., 40°C).[6]

Q3: I am observing side products in my N-Boc protection reaction. What are they and how can I avoid them?

A3: Common side products include the formation of isocyanates, ureas, and N,N-di-Boc derivatives.[7] These are more likely to occur under harsh basic conditions.[7] To minimize these, use milder bases like sodium bicarbonate or conduct the reaction under aqueous or catalyst-free conditions where possible.[7][8] For amino alcohols, there is a risk of O-Boc protection or the formation of oxazolidinones; however, catalyst-free N-tert-butyloxycarbonylation in water has been shown to be highly chemoselective for the N-protection.[9]

Troubleshooting Guide: N-Boc Protection

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction due to poor solubility.Use a co-solvent system (e.g., water/acetone or water/THF) to improve the solubility of the amine substrate.[5][8]
Insufficient base for amine salts.Ensure at least one equivalent of base is used to neutralize the amine salt before adding (Boc)₂O.
Formation of Side Products Reaction conditions are too harsh.Use milder bases like NaHCO₃ or consider a catalyst-free system in water.[7][9]
Over-reaction leading to N,N-di-Boc derivatives.Use a controlled stoichiometry of (Boc)₂O (1.0-1.1 equivalents).

Data Presentation: N-Boc Protection Conditions

The choice of solvent and base can significantly impact the reaction's efficiency. The following table summarizes various conditions for the N-Boc protection of different amines.

Amine TypeReagentsSolventTemperatureTimeYield (%)
Primary Aliphatic(Boc)₂O (1.1 eq)Water:Acetone (9.5:0.5)Room Temp.8-12 min90-98
Primary Aromatic(Boc)₂O (1.1 eq)Water:Acetone (9.5:0.5)Room Temp.8-12 min92-99
Amino Esters(Boc)₂O (1.1 eq)Water:Acetone (9.5:0.5)Room Temp.5-12 min92-96
Sulfamides(Boc)₂O (1.1 eq)Water:Acetone (9.5:0.5)Room Temp.5-10 min90-95

Data compiled from reference[7].

Experimental Protocols: N-Boc Protection

Protocol 1: General N-Boc Protection of a Primary Amine [5]

  • In a round-bottom flask, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) in one portion.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.

Visualization: N-Boc Protection Workflow ```dot digraph "N-Boc Protection Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve amine and base in solvent"]; cool [label="Cool to 0°C (optional)"]; add_boc [label="Add (Boc)₂O"]; stir [label="Stir at specified temperature"]; monitor [label="Monitor reaction by TLC"]; workup [label="Aqueous workup"]; extract [label="Extract with organic solvent"]; dry [label="Dry and concentrate"]; purify [label="Purify if necessary"]; end [label="End: Isolated N-Boc Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> cool; cool -> add_boc; add_boc -> stir; stir -> monitor; monitor -> workup [label="Reaction complete"]; workup -> extract; extract -> dry; dry -> purify; purify -> end; }

Decision workflow for troubleshooting incomplete Boc deprotection.

Visualization: Role of Scavengers in Preventing Side Reactions

Role of Scavengers cluster_without_scavenger Without Scavenger cluster_with_scavenger With Scavenger Boc_Amine Boc-Protected Amine Deprotection Deprotection Boc_Amine->Deprotection Acid Acid (e.g., TFA) Acid->Deprotection Free_Amine Free Amine Deprotection->Free_Amine tBu_Cation tert-Butyl Cation (t-Bu⁺) Deprotection->tBu_Cation Side_Product Alkylated Side Product tBu_Cation->Side_Product attacks Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TIS, Water) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation tBu_Cation_with tert-Butyl Cation (t-Bu⁺) tBu_Cation_with->Trapped_Cation trapped by

Mechanism of scavenger action in preventing tert-butylation.

References

Technical Support Center: Purification of 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during common purification techniques.

Flash Column Chromatography

Question: My 5-alkyl-substituted pyrrolidine-3-carboxylic acid is showing poor separation and significant tailing on a silica gel column. What can I do to improve this?

Answer: Poor separation and peak tailing of polar compounds like pyrrolidine-3-carboxylic acid derivatives on silica gel are common issues.[1] These compounds can interact strongly with the acidic silanol groups on the silica surface, leading to broad peaks. Here are several strategies to troubleshoot this:

  • Mobile Phase Modification:

    • Add a competitive polar solvent: Incorporating a small amount of a polar solvent like methanol or a modifier like triethylamine (0.5-2%) or acetic acid can improve peak shape. Triethylamine will neutralize the acidic sites on the silica gel, reducing tailing for these basic compounds. Acetic acid can help by competing for binding sites.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity.[1] This can help to first elute non-polar impurities and then your compound of interest with a better peak shape.[1]

  • Stationary Phase Alternatives:

    • Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a solution containing triethylamine to reduce its acidity.[2]

    • Alternative Sorbents: Consider using a different stationary phase like alumina (neutral or basic) or florisil if your compound is unstable on silica.[2] For highly polar compounds, reversed-phase (C18) chromatography may also be an option.

Question: The yield of my product is very low after flash chromatography. Where could my compound have gone?

Answer: Low recovery after flash chromatography can be attributed to several factors:

  • Compound Instability: The compound may be degrading on the silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

  • Irreversible Adsorption: The polar nature of your compound might cause it to bind irreversibly to the silica gel. Modifying the mobile phase with triethylamine or acetic acid can help mitigate this.

  • Compound Streaking: If the compound streaks extensively, it may be spread across many fractions at a low concentration, making it difficult to detect and collect efficiently.[2] Concentrating a wider range of fractions might help in recovering your product.[2]

  • Incorrect Solvent System: If the solvent system is not polar enough, your compound may not have eluted from the column at all.[2] Try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if you can recover the missing compound.

Recrystallization

Question: My 5-alkyl-substituted pyrrolidine-3-carboxylic acid is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3][4] This often happens when the melting point of the solute is lower than the boiling point of the solvent.[3][4] Here are some solutions:

  • Adjust the Solvent System:

    • Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved and remains so as it begins to cool.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Use a Solvent Pair: If using a single solvent, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble). Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Modify the Cooling Process:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling.[3]

    • Seed Crystals: If you have a small amount of the pure solid, add a seed crystal to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Question: I am not getting any crystals to form, even after cooling the solution for an extended period. What should I do?

Answer: Failure to crystallize is often due to using too much solvent or the presence of impurities that inhibit crystal formation.

  • Reduce Solvent Volume: The most common reason for crystallization failure is an excess of solvent.[3] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Induce Crystallization: Try adding a seed crystal or scratching the flask as mentioned above.

  • Purify Further: If significant impurities are present, they may need to be removed by another method, such as a quick filtration through a plug of silica, before attempting recrystallization again.

Frequently Asked Questions (FAQs)

Question: What is the best initial purification technique for a crude 5-alkyl-substituted pyrrolidine-3-carboxylic acid?

Answer: The choice of purification technique depends on the nature of the impurities.

  • For removing non-polar impurities: Flash column chromatography is often a good first choice.

  • For removing salts and other polar impurities: An acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to protonate the pyrrolidine nitrogen, moving it to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.[5]

  • For final polishing and obtaining high purity material: Recrystallization is an excellent final step if a suitable solvent system can be found.

Question: How can I remove a persistent, structurally similar impurity?

Answer: Separating structurally similar impurities can be challenging.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard flash chromatography and may be necessary for separating diastereomers or closely related side-products.

  • Derivatization: It may be possible to selectively react either your desired product or the impurity to form a new compound with different physical properties, making separation easier. The protecting group can then be removed after purification.

  • Chiral Resolution: If you have a racemic mixture and need to separate enantiomers, you can form diastereomeric salts with a chiral resolving agent, separate them by crystallization or chromatography, and then liberate the desired enantiomer.[6]

Question: My compound is zwitterionic at neutral pH. How does this affect purification?

Answer: Zwitterionic compounds can be difficult to purify due to their high polarity and low solubility in common organic solvents.

  • Ion-Exchange Chromatography: This technique is well-suited for separating zwitterionic compounds.[5][7] You can use a cation-exchange resin to bind your compound and then elute it by changing the pH or increasing the salt concentration of the buffer.

  • pH Adjustment: During liquid-liquid extraction, you can adjust the pH to suppress the zwitterionic form. At low pH, the carboxylic acid will be protonated, and the amine will be protonated (cationic). At high pH, the carboxylic acid will be deprotonated (anionic), and the amine will be neutral. This allows for selective extraction into aqueous or organic layers.

Data Presentation

Table 1: Comparison of Purification Techniques for 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids

Purification TechniqueTypical YieldTypical PurityAdvantagesCommon Challenges
Flash Column Chromatography Moderate to HighGood to ExcellentEffective for a wide range of impurities; scalable.Compound may streak or decompose on silica; can be solvent and time-intensive.[2][8]
Recrystallization Low to HighExcellentCan provide very high purity material; cost-effective.Finding a suitable solvent can be difficult; "oiling out" is a common issue; can result in low recovery.[3][4][9]
Acid-Base Extraction HighGoodExcellent for removing neutral or basic/acidic impurities; fast and inexpensive.Emulsion formation can be problematic; may not remove structurally similar impurities.[5]
Ion-Exchange Chromatography Moderate to HighExcellentIdeal for polar and zwitterionic compounds; high resolution.Requires specific resins and buffer systems; can be more complex to set up.[7]
Preparative HPLC Low to ModerateExcellentHighest resolution for difficult separations (e.g., diastereomers).Expensive; low throughput; requires specialized equipment.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5-1% triethylamine (TEA) to the solvent system to minimize tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and place the resulting powder on top of the column.

  • Elution: Begin eluting with the determined mobile phase. If using a gradient, slowly increase the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-alkyl-substituted pyrrolidine-3-carboxylic acid.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent and heat. A good solvent will dissolve the compound when hot but not when cold. Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, water, or mixtures).[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid chrom Flash Column Chromatography crude->chrom  Impurity Profile: Mixed Polarity recryst Recrystallization crude->recryst  Impurity Profile: Low Levels extraction Acid-Base Extraction crude->extraction  Impurity Profile: Salts, Non-polar analysis Purity Assessment (NMR, LC-MS, etc.) chrom->analysis recryst->analysis extraction->analysis analysis->chrom Purity <95% (Repurify) pure_product Pure Product analysis->pure_product Purity >95% troubleshooting_workflow start Low Yield After Recrystallization check_filtrate Check Mother Liquor for Product start->check_filtrate product_in_filtrate Product Detected in Filtrate? check_filtrate->product_in_filtrate too_much_solvent Conclusion: Too much solvent used or solvent is too good. product_in_filtrate->too_much_solvent Yes no_product Conclusion: Product lost during transfers or degraded. product_in_filtrate->no_product No reduce_volume Action: Reduce solvent volume and re-cool. too_much_solvent->reduce_volume review_procedure Action: Review handling procedures and stability. no_product->review_procedure

References

Technical Support Center: Navigating Scalability in Chiral Pool Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral pool synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up chiral syntheses from the laboratory to industrial production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a chiral pool synthesis?

A1: Scaling up chiral pool synthesis from the lab to production level presents several key challenges.[1] These include maintaining high reaction efficiency and enantioselectivity, managing the cost and recovery of chiral catalysts, and ensuring robust process control.[1] As reaction volumes increase, issues with heat and mass transfer become more pronounced, potentially leading to decreased yields and the formation of impurities.[2]

Q2: How can I maintain high diastereoselectivity upon scale-up?

A2: A drop in diastereoselectivity at a larger scale is a common issue often linked to suboptimal reaction conditions that were not apparent at the lab scale.[3] Key factors to investigate include:

  • Temperature Control: Inadequate heat dissipation in large reactors can lead to localized temperature increases, which can provide enough energy to overcome the small activation energy differences between diastereomeric transition states, resulting in a loss of selectivity.[3][4]

  • Solvent Effects: The choice of solvent can influence the conformation of the substrate-catalyst complex and the solvation of transition states. A solvent that was optimal at a small scale may not be ideal for larger volumes due to changes in mixing and concentration gradients.[3]

  • Lewis Acid/Catalyst Concentration: The stoichiometry and concentration of catalysts or Lewis acids are critical. Inconsistent mixing on a larger scale can lead to localized areas with incorrect ratios, impacting stereocontrol.[3]

Q3: What are the most common causes of decreased enantiomeric excess (ee) during workup and purification?

A3: A decrease in enantiomeric excess during downstream processing can often be attributed to:

  • Racemization: The desired chiral product may slowly racemize under certain conditions, such as exposure to acidic or basic environments or elevated temperatures during workup or purification.[5]

  • Purification Method: The chosen purification method can impact the final enantiomeric purity. For instance, in chromatography, improper column packing or solvent selection can lead to poor separation.[6] During crystallization, the presence of impurities can sometimes inhibit the crystallization of the desired enantiomer.

Q4: When should I choose crystallization over chromatography for chiral separation at a large scale?

A4: The choice between crystallization and chromatography depends on several factors, including the scale of production, cost, and the properties of the compound. Crystallization is often the preferred method for large-scale industrial production due to its cost-effectiveness and scalability.[7][8] Chromatographic methods like HPLC and SFC, while offering high resolution, can be more expensive due to the cost of chiral stationary phases and solvents.[9][10]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Asymmetric Reactions

Symptoms: The diastereomeric ratio (d.r.) of your product is significantly lower at a larger scale compared to the lab-scale experiment.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Temperature Control Implement more efficient cooling systems for the reactor. Consider using a jacketed reactor with a circulating coolant. For highly exothermic reactions, staged addition of reagents can help manage heat generation.[4]Improved d.r. due to better control over the reaction temperature, favoring the desired diastereomer's transition state.[3]
Suboptimal Solvent Screen a variety of solvents with different polarities and coordinating abilities. What works on a small scale may not be optimal for larger volumes due to different mixing dynamics.[3][11]Identification of a solvent system that stabilizes the desired transition state more effectively at scale, leading to higher diastereoselectivity.
Incorrect Reagent Stoichiometry Ensure accurate and controlled addition of reagents. Use calibrated pumps for liquid additions to maintain the correct stoichiometry throughout the reaction. Inadequate mixing can lead to localized concentration imbalances.A more consistent reaction environment, ensuring the optimal ratio of reactants and catalysts is maintained, which is crucial for stereocontrol.[3]
Presence of Impurities Ensure the purity of starting materials, reagents, and solvents. Impurities can sometimes interfere with the catalyst or alter the reaction pathway.[5]Reduced side reactions and improved catalyst performance, leading to a higher d.r.
Issue 2: Unexpected Side Product Formation in Scaled-Up Reactions

Symptoms: Appearance of new, significant impurities in the scaled-up reaction that were not observed or were minor in the lab-scale synthesis.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Longer Reaction Times/Higher Temperatures Re-optimize the reaction time and temperature for the larger scale. Inefficient heat transfer can lead to localized "hot spots" that promote side reactions.[6]Minimized formation of thermally induced byproducts.
Mass Transfer Limitations Improve agitation and mixing in the reactor to ensure a homogeneous reaction mixture. Poor mixing can lead to localized high concentrations of reactants, favoring side reactions.A more uniform reaction environment, reducing the likelihood of concentration-dependent side reactions.
Air/Moisture Sensitivity Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3]Prevention of side reactions caused by the reaction of intermediates with water or oxygen.
Catalyst Degradation Investigate the stability of the catalyst under the scaled-up conditions. Higher temperatures or longer reaction times can sometimes lead to catalyst degradation, which may catalyze unwanted side reactions.[5]Maintained catalyst activity and selectivity throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature for Diastereoselectivity

This protocol outlines a systematic approach to optimizing the reaction temperature to enhance diastereoselectivity during scale-up.

  • Initial Lab-Scale Experiment:

    • Perform the reaction at the previously established optimal temperature (e.g., -78 °C) on a small scale (e.g., 1 mmol).

    • Carefully monitor the internal reaction temperature throughout the process.

    • Analyze the crude product to determine the baseline diastereomeric ratio (d.r.) using ¹H NMR or HPLC.

  • Pilot-Scale Temperature Screening:

    • Set up the reaction on a pilot scale (e.g., 100 mmol) in a reactor with a calibrated temperature probe and efficient cooling.

    • Run a series of reactions at slightly different temperatures around the initial optimum (e.g., -85 °C, -78 °C, -70 °C).

    • For each reaction, add the reagents at a controlled rate to manage any exotherm.

    • Take aliquots at regular intervals and quench them immediately to be analyzed for d.r.

  • Analysis and Optimization:

    • Plot the diastereomeric ratio as a function of temperature.

    • Identify the temperature that provides the highest d.r.

    • Consider the impact of temperature on reaction time and yield to select the most practical operating temperature.

Protocol 2: Catalyst Recovery by Filtration for Reusability

This protocol describes a general method for recovering a heterogeneous or immobilized catalyst after a reaction.

  • Reaction Completion:

    • Once the reaction is complete as monitored by TLC or HPLC, cool the reaction mixture to room temperature if necessary.

  • Filtration:

    • Set up a filtration apparatus (e.g., a Buchner funnel with appropriate filter paper or a sintered glass funnel).

    • Transfer the reaction mixture to the funnel and apply a vacuum to separate the solid catalyst from the liquid product solution.

  • Washing:

    • Wash the recovered catalyst on the filter with a suitable solvent (one that dissolves the residual reactants and products but does not deactivate the catalyst). Perform several small washes for better efficiency.

  • Drying:

    • Dry the catalyst under vacuum until a constant weight is achieved.

  • Testing for Reusability:

    • Use the recovered catalyst in a subsequent reaction under the same conditions to evaluate its activity and selectivity.

    • Compare the yield and enantiomeric/diastereomeric excess with the initial run to determine any loss in performance.[12]

Data Presentation

Table 1: Comparison of Chiral Separation Techniques - Scalability and Cost
Technique Scalability Typical Throughput Cost of Consumables Initial Equipment Cost Development Time
Preparative HPLC Low to Mediumg to kg/day High (Chiral columns, solvents)[9]Moderate to HighShort to Moderate
Supercritical Fluid Chromatography (SFC) Mediumkg to 10s of kg/day Moderate (Lower solvent consumption than HPLC)[13]HighShort to Moderate
Diastereomeric Salt Crystallization High10s of kg to tons/dayLow to Moderate (Resolving agents, solvents)[9]Low to ModerateLong
Preferential Crystallization High10s of kg to tons/dayLow (Solvents)[14]Low to ModerateModerate to Long

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed cause1 Inadequate Temperature Control? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause4 Impurity Presence? start->cause4 solution1 Improve Cooling / Staged Addition cause1->solution1 solution2 Screen Different Solvents cause2->solution2 solution3 Ensure Controlled Dosing & Mixing cause3->solution3 solution4 Purify Starting Materials cause4->solution4 outcome Improved Diastereoselectivity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Troubleshooting workflow for low diastereoselectivity.

Chiral_Separation_Workflow cluster_cryst Crystallization Route cluster_chrom Chromatography Route racemate_cryst Racemic Mixture add_resolver Add Chiral Resolving Agent (for Diastereomeric Crystallization) racemate_cryst->add_resolver crystallize Fractional Crystallization add_resolver->crystallize separate_diastereomers Separate Diastereomers crystallize->separate_diastereomers cleave_auxiliary Cleave Chiral Auxiliary separate_diastereomers->cleave_auxiliary pure_enantiomer_cryst Pure Enantiomer cleave_auxiliary->pure_enantiomer_cryst racemate_chrom Racemic Mixture inject Inject onto Chiral Column (HPLC/SFC) racemate_chrom->inject separate_chrom Chromatographic Separation inject->separate_chrom collect_fractions Collect Enantiomer Fractions separate_chrom->collect_fractions evaporate_solvent Evaporate Solvent collect_fractions->evaporate_solvent pure_enantiomer_chrom Pure Enantiomer evaporate_solvent->pure_enantiomer_chrom

Comparison of chiral separation workflows.

References

Technical Support Center: Minimizing Epimerization in Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols to address the common challenge of epimerization during amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of amide coupling, and why is it a problem?

A1: Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry at the α-carbon of an amino acid is inverted.[1] This leads to the formation of diastereomeric impurities. These impurities can be difficult to separate from the desired product and may significantly alter the biological activity, safety, and efficacy of the final peptide or molecule.[1][2]

Q2: What are the primary causes of epimerization during amide coupling?

A2: Epimerization primarily occurs through two mechanisms:

  • Oxazolone Formation: The most common pathway involves the activation of the carboxylic acid group, which can then cyclize to form a 5(4H)-oxazolone intermediate.[2] This intermediate has an acidic proton at the α-carbon that can be easily removed by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: A base can directly abstract the α-proton from the activated carboxylic acid, forming an enolate. Re-protonation of this planar intermediate can result in the inverted stereoisomer.[2]

Several factors can promote these mechanisms, including the choice of coupling reagent, base, solvent, and reaction temperature.[3]

Q3: I'm observing significant epimerization. What are the first troubleshooting steps I should take?

A3: When encountering high levels of epimerization, consider the following adjustments to your protocol:

  • Review Your Coupling Reagent and Additives: Switch to a coupling reagent known for low epimerization, such as those based on phosphonium or uronium salts, especially when used with additives like HOAt or Oxyma Pure.[4][5] These additives form active esters that are more stable and less prone to racemization.[1]

  • Change the Base: Tertiary amine bases like diisopropylethylamine (DIPEA) can promote epimerization. Consider switching to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][6]

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly suppress the rate of epimerization.[3][7]

  • Choose a Less Polar Solvent: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization. If your substrates are soluble, consider using a less polar solvent like dichloromethane (DCM) or a mixture.[3]

  • Minimize Pre-activation Time: If your protocol involves a pre-activation step, keep this time as short as possible before adding the amine component to reduce the lifetime of the highly reactive, epimerization-prone species.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High epimerization with standard carbodiimide reagents (DCC, EDC). Carbodiimides can lead to highly reactive intermediates susceptible to oxazolone formation.Use the carbodiimide in conjunction with a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. HOAt is generally superior to HOBt.[1][4] Alternatively, switch to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) reagent.[5][8]
Epimerization is high when coupling sterically hindered amino acids. Sterically hindered residues can slow down the desired coupling reaction, allowing more time for the epimerization side reaction to occur.[3]Use a highly reactive coupling reagent like HATU or COMU to accelerate the rate of amide bond formation.[5] Using a more hindered base like 2,4,6-trimethylpyridine (TMP) has also been shown to be effective.[9]
The C-terminal amino acid is particularly prone to epimerization. Amino acids like cysteine and histidine are known to be especially susceptible to racemization.[10] The nature of the N-terminal protecting group also plays a role; acyl groups increase the tendency to racemize compared to urethane-type protecting groups (Boc, Fmoc, Z).[4]For sensitive residues, consider using specialized coupling reagents like DEPBT, which has been shown to cause very little epimerization.[5] For cysteine, protocols using CuCl₂ with HOBt have been developed to suppress racemization.[10]
Increased epimerization is observed in fragment coupling. Peptide fragments, where the activated carboxyl group is part of a peptide chain, are significantly more prone to epimerization than single N-protected amino acids.This is a challenging scenario. The use of advanced, low-racemization coupling reagents is critical. Additives like HOAt are strongly recommended.[1] Also, consider strategies like Native Chemical Ligation (NCL) if applicable, which is an epimerization-free method.[3]

Quantitative Data on Coupling Reagents

The choice of coupling reagent and additives has a profound impact on the level of epimerization. The following tables summarize comparative data.

Table 1: Comparison of Additives HOBt vs. HOAt

Coupling ReagentAdditiveBase% Epimerization
DCCHOBtDIPEA10.2%
DCCHOAtDIPEA2.5%

This data demonstrates the superiority of HOAt over HOBt in suppressing epimerization under identical conditions.[1]

Table 2: Influence of Coupling Reagent and Base on a Glycosylated Amino Acid

Coupling ReagentAdditiveBase% Epimerization
HBTUHOBtDIPEA56.4%
HATUHOAtDIPEA21.2%
HATUHOAtNMM12.5%

This table highlights that both the coupling reagent/additive combination and the choice of base are critical variables. Using HATU/HOAt with the weaker base NMM resulted in the lowest level of epimerization for this challenging substrate.[1]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using T3P and Pyridine

This protocol is particularly effective for substrates prone to racemization and has been scaled to the kilogram level.[6][7][11]

Materials:

  • N-protected amino acid (or carboxylic acid substrate)

  • Amine substrate

  • n-Propanephosphonic acid anhydride (T3P®), 50% solution in EtOAc

  • Pyridine

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suitable reaction vessel, add the N-protected amino acid (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Dissolve the substrates in a mixture of ethyl acetate and pyridine.

  • Cool the resulting homogeneous solution to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equiv.) to the reaction mixture while maintaining the temperature at 0 °C. A mild exotherm may be observed.

  • Stir the reaction at 0 °C and monitor for completion using a suitable analytical method (e.g., HPLC, TLC). Reaction times are typically a few hours.

  • Upon completion, quench the reaction by adding aqueous HCl.

  • Perform a standard aqueous workup to remove pyridine and the water-soluble phosphonic acid byproducts.

  • Isolate the product from the organic phase.

This method provides high yields with very low epimerization (often 1-2%).[6]

Visual Guides

Mechanism of epimerization via the oxazolone pathway.

Troubleshooting_Workflow start High Epimerization Detected q_reagent What type of coupling reagent are you using? start->q_reagent q_base What base are you using? q_reagent->q_base Uronium/ Phosphonium sol_additive Add HOAt or Oxyma Pure. Or switch to Uronium/ Phosphonium reagent. q_reagent->sol_additive Carbodiimide (DCC, EDC) q_temp What is the reaction temperature? q_base->q_temp Weak (NMM) sol_base Switch to a weaker base (e.g., NMM, Collidine). q_base->sol_base Strong/Hindered (DIPEA) sol_temp Lower temperature to 0°C. q_temp->sol_temp Room Temp or Elevated end_node Re-analyze Epimerization Level q_temp->end_node Low Temp (e.g. 0°C) sol_additive->q_base sol_base->q_temp sol_temp->end_node

References

Technical Support Center: Selective Removal of Cbz Protecting Group in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective removal of the Carboxybenzyl (Cbz or Z) protecting group during the synthesis of pyrrolidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for Cbz deprotection on a pyrrolidine ring?

The most prevalent and often cleanest method for Cbz group removal is catalytic hydrogenolysis. This technique typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), with hydrogen gas (H₂) or a hydrogen donor for transfer hydrogenolysis.[1] The reaction is generally mild, proceeds under neutral conditions, and its byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Q2: When should I consider methods other than catalytic hydrogenolysis?

Alternative methods are recommended when the pyrrolidine substrate contains functional groups that are sensitive to reduction. For example:

  • Acidic Cleavage: Useful for substrates containing alkenes, alkynes, or other reducible moieties that would not survive hydrogenolysis.[3]

  • Nucleophilic Cleavage: An excellent option for molecules with functionalities that are sensitive to both reduction and strong acids, or for substrates containing sulfur, which can poison the palladium catalyst.[1][4]

Q3: What are the main advantages of using transfer hydrogenolysis over traditional hydrogenation with H₂ gas?

Transfer hydrogenolysis, which uses hydrogen donors like ammonium formate or formic acid, offers several practical advantages.[5] It avoids the need for specialized equipment to handle flammable hydrogen gas, making it operationally simpler and safer for standard laboratory use.[6] These reactions are often faster and can sometimes offer different selectivity.

Q4: Can the Cbz group be cleaved simultaneously with other protecting groups?

Yes, depending on the reagent used. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters and amides while also removing the Cbz group.[2] Conversely, the Cbz group is stable to the mildly basic conditions used to remove Fmoc groups and the acidic conditions typically used for Boc group removal, demonstrating its orthogonality.[2]

Troubleshooting Guides

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) on my pyrrolidine derivative is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?

Answer: This is a common issue that can be addressed by systematically evaluating the following factors:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers).[1]

    • Solution: Ensure the starting material is purified to remove any sulfur-containing impurities. If the pyrrolidine substrate itself contains a sulfur moiety, consider an alternative deprotection method like nucleophilic or acidic cleavage.

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminishes with age and improper storage.

    • Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) can also help drive the reaction to completion.

  • Insufficient Hydrogen: For hydrogenolysis with H₂ gas, atmospheric pressure may be insufficient for challenging substrates.

    • Solution: Increase the hydrogen pressure using a Parr apparatus or similar hydrogenation equipment (e.g., to 50 psi). For transfer hydrogenolysis, ensure an adequate excess of the hydrogen donor (e.g., 4-10 equivalents of ammonium formate) is used.

  • Product Inhibition: The newly formed free pyrrolidine can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing it from binding to the catalyst. However, be cautious of potential side reactions (see Issue 2).

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation to maintain the catalyst in suspension.

troubleshooting_hydrogenolysis start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen? start->cause3 cause4 Product Inhibition? start->cause4 sol1a Purify Substrate cause1->sol1a Sulfur Impurities sol1b Use Alternative Method (e.g., Nucleophilic Cleavage) cause1->sol1b Substrate has Sulfur sol2 Use Fresh Catalyst / Increase Loading cause2->sol2 sol3 Increase H₂ Pressure / Add More Donor cause3->sol3 sol4 Add Weak Acid (e.g., AcOH) cause4->sol4

Troubleshooting workflow for incomplete hydrogenolysis.
Issue 2: Formation of Unexpected Side Products

Question: I am observing unexpected side products during my Cbz deprotection. What are the common side reactions and how can I prevent them?

Answer: Side product formation is dependent on the chosen deprotection method and the substrate's functional groups.

  • N-Alkylation during Hydrogenolysis:

    • Observation: Formation of an N-methylated pyrrolidine byproduct.

    • Cause: When using methanol as the solvent for catalytic hydrogenolysis, methylation of the product amine can occur.[7]

    • Solution: Switch to a non-alkylating solvent such as ethanol, ethyl acetate, or THF.

  • N-Acetylation during Acidic Cleavage:

    • Observation: Formation of an N-acetylpyrrolidine byproduct.

    • Cause: Using hydrogen bromide (HBr) in acetic acid can lead to the acetylation of the deprotected amine, especially at elevated temperatures.

    • Solution: Perform the reaction at room temperature or switch to a non-acetylating acid/solvent system, such as HCl in dioxane or the AlCl₃/HFIP method.[8]

  • Epimerization of Chiral Centers:

    • Observation: Loss of stereochemical purity in chiral pyrrolidine derivatives (e.g., proline derivatives).

    • Cause: Harsh basic or acidic conditions, or elevated temperatures, can potentially lead to epimerization at the α-carbon.

    • Solution: Employ milder deprotection methods. Catalytic hydrogenolysis at room temperature is generally considered safe for preserving stereochemistry. The AlCl₃/HFIP method is also performed at room temperature and has been shown to proceed without racemization.[8]

  • Reduction of Other Functional Groups:

    • Observation: Unwanted reduction of double bonds, triple bonds, nitro groups, or benzyl ethers.

    • Cause: The catalyst and conditions for Cbz hydrogenolysis are often capable of reducing other functional groups.

    • Solution: To maintain these functional groups, switch to a non-reductive cleavage method such as acidic cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol).[1][8]

side_reactions start Observed Side Product sp1 N-Methyl Pyrrolidine start->sp1 sp2 N-Acetyl Pyrrolidine start->sp2 sp3 Epimerization start->sp3 sp4 Other Reductions (e.g., C=C -> C-C) start->sp4 cause1 Method: Hydrogenolysis Solvent: Methanol sp1->cause1 cause2 Method: HBr/AcOH Condition: Heat sp2->cause2 cause3 Method: Harsh Acid/Base Condition: Heat sp3->cause3 cause4 Method: Hydrogenolysis sp4->cause4 sol1 Change Solvent to THF, EtOAc, or EtOH cause1->sol1 sol2 Use HCl/Dioxane or AlCl₃/HFIP cause2->sol2 sol3 Use Milder Conditions (e.g., Hydrogenolysis @ RT) cause3->sol3 sol4 Use Non-Reductive Method (Acidic or Nucleophilic) cause4->sol4

Decision-making guide for addressing side products.

Data Presentation: Comparison of Cbz Deprotection Methods

The following tables summarize quantitative data for various Cbz deprotection methods. Note that reaction conditions and yields can be highly substrate-dependent.

Table 1: Catalytic Hydrogenolysis Methods

MethodSubstrate ExampleCatalystH₂ SourceSolventTemp. (°C)TimeYield (%)Reference
Catalytic HydrogenationN-Cbz-proline10% Pd/CH₂ (1 atm)MeOHRT2-4 h>95[9]
Transfer HydrogenolysisN-Cbz-amino acid10% Pd/CHCOONH₄MeOHRT10-30 min~98
Reductive (NaBH₄)N-Cbz-proline ester10% Pd/CNaBH₄MeOHRT5-10 min98[10]
Flow HydrogenationN-Cbz-pyrrolidine deriv.10% Pd/CH₂ (generated)EtOAc:EtOH:AcOH80Minutes98[11]

Table 2: Non-Reductive Cleavage Methods

MethodSubstrate ExampleReagentsSolventTemp. (°C)TimeYield (%)Reference
Strong Acid CleavageN-Cbz-phenylalanine33% HBr/AcOHAcetic AcidRT1-2 h~90[9]
Lewis Acid CleavageN-Cbz-amineAlCl₃, HFIPHFIPRT2-16 h85-95[8][12]
Nucleophilic CleavageN-Cbz-piperazine deriv.2-Mercaptoethanol, K₃PO₄DMAc7524 h>90[1][13]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This protocol is a standard and generally high-yielding method for Cbz deprotection.

  • Materials:

    • N-Cbz-pyrrolidine derivative (1.0 equiv)

    • 10% Palladium on carbon (10-20 wt% of the substrate)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)

    • Celite®

  • Procedure:

    • Dissolve the N-Cbz-pyrrolidine derivative (1.0 equiv) in a suitable solvent (e.g., MeOH) to a concentration of approximately 0.1 M in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the deprotected pyrrolidine.

Protocol 2: Transfer Hydrogenolysis with Ammonium Formate

This method avoids the use of gaseous hydrogen and is often faster than traditional hydrogenation.

  • Materials:

    • N-Cbz-pyrrolidine derivative (1.0 equiv)

    • 10% Palladium on carbon (10-20 wt% of the substrate)

    • Ammonium formate (HCOONH₄) (4.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the N-Cbz-pyrrolidine derivative in methanol.

    • Add the 10% Pd/C catalyst, followed by ammonium formate.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. It is often complete within 30 minutes.

    • Filter the reaction mixture through Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., EtOAc) to remove excess ammonium formate.

Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

This is a mild, non-reductive method with excellent functional group tolerance.[8][14]

  • Materials:

    • N-Cbz-pyrrolidine derivative (1.0 equiv)

    • Aluminum chloride (AlCl₃) (3.0 equiv)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a solution of the N-Cbz-pyrrolidine derivative in HFIP, add AlCl₃ at room temperature. The mixture will be a suspension.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM to obtain a clear solution.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

Protocol 4: Nucleophilic Deprotection with 2-Mercaptoethanol

This protocol is ideal for substrates sensitive to both reduction and acid, particularly those containing sulfur.[1][4]

  • Materials:

    • N-Cbz-pyrrolidine derivative (1.0 equiv)

    • 2-Mercaptoethanol (2.0 equiv)

    • Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • Create a suspension of the N-Cbz-pyrrolidine derivative and K₃PO₄ in DMAc.

    • Purge the mixture with an inert gas (e.g., Nitrogen).

    • Add 2-mercaptoethanol and heat the reaction mixture to 75 °C.

    • Stir at 75 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, pour the mixture into water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., EtOAc or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful resolution of enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during diastereomeric salt crystallization experiments.

Issue 1: No Crystal Formation After Cooling

Q: I've mixed my racemic compound and resolving agent in a solvent and cooled the solution, but no crystals have formed. What should I do?

A: This is a common issue that typically points to problems with supersaturation or solvent choice.

  • Possible Causes & Solutions:

    • High Solubility: The diastereomeric salts may be too soluble in the selected solvent. The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility.[1]

      • Solution: Conduct a systematic solvent screen with a range of solvents of varying polarities.[1] Consider using anti-solvent addition, where a solvent in which the salts are less soluble is slowly added to induce crystallization.

    • Insufficient Supersaturation: The concentration of the salts in the solution may be below the solubility limit at the given temperature.

      • Solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

    • Inhibition of Nucleation: Impurities in the solution can sometimes prevent the formation of crystal nuclei.

      • Solution: Try seeding the solution by adding a small crystal of the desired diastereomeric salt. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

Issue 2: "Oiling Out" or Formation of Amorphous Solid

Q: Instead of crystals, my product has separated as an oily liquid or an amorphous solid. What is causing this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This is often due to excessively high supersaturation or a crystallization temperature that is too high.[2]

  • Possible Causes & Solutions:

    • High Supersaturation: The concentration of the solute is too high, leading to rapid separation as a liquid.

      • Solution: Use a more dilute solution or employ a slower cooling rate.[2]

    • Inappropriate Solvent: The solvent may not be ideal for promoting a crystalline solid.

      • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a solvent that has stronger interactions (e.g., through hydrogen bonding) can favor crystallization.[2]

    • Temperature: The crystallization temperature may be too high.

      • Solution: Attempt crystallization at a lower temperature.

Issue 3: Low Yield of the Desired Diastereomeric Salt

Q: I have isolated some crystals, but the yield is very low. How can I improve it?

A: Low yields indicate that a significant amount of the desired diastereomer remains in the mother liquor.

  • Possible Causes & Solutions:

    • Suboptimal Solvent Choice: The desired salt may still be quite soluble in the chosen solvent.

      • Solution: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.

    • Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomeric salt mixture.

      • Solution: Consider advanced techniques such as Crystallization-Induced Diastereomeric Transformation (CIDT) if the undesired diastereomer can epimerize to the desired, less soluble one in solution.[1] This can drive the equilibrium towards the formation of the desired product, with yields approaching 100%.[1]

    • Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent may not be optimal.

      • Solution: While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1]

Issue 4: Formation of a Solid Solution

Q: Repeated recrystallizations are not improving the diastereomeric purity of my salt. What could be the problem?

A: This situation suggests the formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase that is difficult to purify by standard recrystallization.[2]

  • Possible Causes & Solutions:

    • Similar Crystal Packing: The two diastereomers may have very similar shapes and pack readily into the same crystal lattice.

      • Solution 1: Change the Solvent: Varying the solvent polarity or hydrogen bonding capacity can alter solute-solvent interactions and potentially disrupt the formation of a solid solution.[2]

      • Solution 2: Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[2]

    • Confirmation: The formation of a solid solution can be confirmed by constructing a ternary phase diagram (solubilities of the two diastereomers and the solvent).[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a solvent for diastereomeric salt crystallization?

A1: The most critical factor is the solubility difference between the two diastereomeric salts in the chosen solvent. The ideal solvent will maximize this difference, leading to the preferential crystallization of the less soluble salt while the more soluble one remains in the mother liquor.[1]

Q2: How can I efficiently screen for the best solvent?

A2: A multi-well plate approach is efficient for screening.[3] Small, parallel experiments can be set up where the diastereomeric salts are dissolved in a variety of solvents with different polarities and functionalities (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures with water).[1][3] Visual inspection for crystallinity and subsequent analysis of the solid and mother liquor by chiral HPLC will help identify the most effective solvent system.

Q3: What analytical techniques are essential for this process?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of the final product and the diastereomeric excess (d.e.) of the salt.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes using chiral shift reagents, can also be used to determine the ratio of diastereomers.[1]

Q4: What is a ternary phase diagram and how is it useful?

A4: A ternary phase diagram illustrates the solubility equilibria of the two diastereomeric salts and the solvent at a given temperature. It is a powerful tool for understanding the crystallization process and identifying the optimal conditions for achieving high purity and yield of the desired diastereomer.[2]

Data Presentation

Table 1: Illustrative Solvent Screening Data for Diastereomeric Resolution

This table provides an example of how to present quantitative data from a solvent screening experiment.

Solvent SystemRelative PolarityYield (%)Diastereomeric Excess (d.e.) (%)
Methanol0.7622560
Ethanol0.6543575
Isopropanol0.5464285
Acetone0.3553070
Ethyl Acetate0.2284592
Toluene0.0991540
Heptane0.012520
Isopropanol/Water (9:1)-4890

Note: The data presented here is for illustrative purposes only and will vary depending on the specific compounds and conditions.

Table 2: Properties of Common Solvents

This table provides key properties of common solvents used in crystallization.

SolventPolarity IndexBoiling Point (°C)Freezing Point (°C)
Water9.01000
Methanol5.165-98
Ethanol5.278-114
Isopropanol3.982-89
Acetonitrile5.882-45
Acetone5.156-95
Ethyl Acetate4.477-84
Tetrahydrofuran (THF)4.066-108
Dichloromethane3.140-97
Toluene2.4111-95
Hexane0.069-95

Experimental Protocols

Protocol 1: General Solvent Screening for Diastereomeric Salt Crystallization

Objective: To identify a suitable solvent or solvent mixture that provides good discrimination in solubility between the two diastereomeric salts.

Methodology:

  • Salt Formation: In a series of small vials or a multi-well plate, dissolve a known amount of the racemic mixture in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add 0.5 to 1.0 equivalent of the resolving agent. Gently warm and stir to ensure complete salt formation.

  • Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or in a vacuum oven to obtain the dry diastereomeric salt mixture.

  • Solvent Addition: To each vial, add a different screening solvent or solvent mixture (typically 0.1 to 0.5 mL).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 4°C) for 24-48 hours to allow the system to reach equilibrium.

  • Analysis:

    • Visually inspect each vial for the presence of crystalline material.

    • Carefully separate the solid from the supernatant (mother liquor) by filtration or centrifugation.

    • Analyze both the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.) of the solid and the composition of the mother liquor.

Protocol 2: Step-by-Step Guide for Determining a Ternary Phase Diagram

Objective: To experimentally construct a ternary phase diagram for the two diastereomeric salts and a chosen solvent at a constant temperature.

Methodology:

  • Prepare a Series of Slurries: In several sealed vials, prepare slurries containing known, varying compositions of the two pure diastereomeric salts (e.g., from 100:0 to 0:100 ratios) and the chosen solvent. Ensure there is an excess of the solid phase.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-72 hours) to ensure that the solution phase has reached equilibrium with the solid phase.

  • Sample the Liquid Phase: Carefully withdraw a sample of the clear supernatant (liquid phase) from each vial. It is crucial to avoid transferring any solid particles.

  • Analyze the Liquid Phase: Determine the concentration of each diastereomer in the sampled liquid phase using a calibrated analytical method like HPLC.

  • Analyze the Solid Phase (Optional but Recommended): Analyze the remaining solid phase by a suitable method (e.g., NMR or HPLC after dissolving a known amount) to confirm the composition of the solid in equilibrium with the liquid.

  • Plot the Data: Plot the concentrations of the two diastereomers in the liquid phase on a ternary diagram. The resulting curve represents the solubility isotherm at that temperature. The points on this curve define the boundary between the undersaturated liquid region and the regions where one or both solid diastereomers are stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis racemic_mixture Racemic Mixture salt_formation 1. Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent_initial Initial Solvent (e.g., Methanol) solvent_initial->salt_formation solvent_screening 2. Solvent Screening salt_formation->solvent_screening crystallization 3. Controlled Crystallization solvent_screening->crystallization isolation 4. Isolation (Filtration) crystallization->isolation analysis_solid Analyze Solid (d.e.) isolation->analysis_solid analysis_mother_liquor Analyze Mother Liquor isolation->analysis_mother_liquor liberation 5. Liberation of Enantiomer pure_enantiomer Pure Enantiomer liberation->pure_enantiomer analysis_solid->liberation

Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out / Amorphous Solid start->oiling_out low_yield Low Yield start->low_yield low_purity Low Purity (Solid Solution) start->low_purity solution_solubility Increase Concentration / Add Anti-solvent no_crystals->solution_solubility High Solubility? solution_seeding Seeding / Scratching no_crystals->solution_seeding Nucleation Issue? solution_solvent_screen Screen Different Solvents no_crystals->solution_solvent_screen oiling_out->solution_solvent_screen solution_cooling Slower Cooling Rate / Lower Temperature oiling_out->solution_cooling High Supersaturation? low_yield->solution_solvent_screen Suboptimal Solvent? low_yield->solution_cooling solution_cidt Consider CIDT low_yield->solution_cidt low_purity->solution_solvent_screen Similar Packing? solution_resolving_agent Change Resolving Agent low_purity->solution_resolving_agent

Caption: Troubleshooting logic for common crystallization issues.

References

Enhancing the stability of (R)-pyrrolidine-3-carboxylic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-pyrrolidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (R)-pyrrolidine-3-carboxylic acid hydrochloride in solution?

A1: The main stability issues for (R)-pyrrolidine-3-carboxylic acid hydrochloride in solution include susceptibility to changes in pH, temperature, and oxidative stress. As a cyclic amino acid, the pyrrolidine ring is generally stable, but the carboxylic acid and secondary amine functionalities can be reactive under certain conditions. It is crucial to control these parameters to prevent degradation.

Q2: What is the recommended solvent for preparing stock solutions of (R)-pyrrolidine-3-carboxylic acid hydrochloride?

A2: For general use, high-purity water is a suitable solvent.[1] The hydrochloride salt enhances aqueous solubility. For applications requiring organic solvents, protic solvents like methanol or ethanol can be used, but stability should be verified for long-term storage. Aprotic solvents such as DMSO are also an option, though care must be taken to use anhydrous grade and store properly to prevent hydrolysis.

Q3: How should I store solutions of (R)-pyrrolidine-3-carboxylic acid hydrochloride to ensure maximum stability?

A3: Stock solutions should be stored at low temperatures, with -20°C being suitable for short-to-medium term and -80°C recommended for long-term storage.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots. Solutions should also be protected from light to prevent potential photodegradation.

Q4: Can the pH of the solution impact the stability of (R)-pyrrolidine-3-carboxylic acid hydrochloride?

A4: Yes, pH is a critical factor.[2] Extreme pH values (highly acidic or alkaline) can catalyze the degradation of amino acids. The stability of the compound is generally highest near its isoelectric point. Forcing the pH to extremes should be avoided unless required for a specific experimental condition, and in such cases, the solution should be used immediately.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific incompatibility data for (R)-pyrrolidine-3-carboxylic acid hydrochloride is limited, general incompatibilities for amino acids can occur with certain excipients. For instance, reducing sugars can potentially interact with the amine group (Maillard reaction), especially at elevated temperatures. Oxidizing agents should also be avoided as they can lead to degradation of the pyrrolidine ring.[3] Compatibility studies are recommended when formulating this compound with new excipients.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Potency or Concentration in Solution
Possible Cause Troubleshooting Steps
pH-mediated Degradation 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6-8) if experimentally permissible. 3. If extreme pH is required, prepare fresh solutions immediately before use. 4. Consider using a suitable buffer system to maintain a stable pH.
Thermal Degradation 1. Ensure solutions are stored at the recommended low temperatures (-20°C or -80°C).[1] 2. Avoid prolonged exposure of the solution to ambient or elevated temperatures. 3. Minimize freeze-thaw cycles by preparing and storing in single-use aliquots.
Oxidative Degradation 1. Use de-gassed solvents to prepare solutions. 2. Consider purging the headspace of the storage vial with an inert gas (e.g., nitrogen or argon). 3. Avoid sources of free radicals and contamination with oxidizing agents.
Photodegradation 1. Store solutions in amber vials or protect them from light by wrapping with aluminum foil. 2. Minimize exposure to direct light during experimental procedures.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.
Solvent Impurities or Reactivity 1. Use high-purity, HPLC-grade solvents. 2. Check for the presence of impurities in a solvent blank run. 3. If using reactive solvents, ensure they are fresh and stored properly.
Interaction with Container 1. Assess for potential leaching from or adsorption to the container material. 2. Consider using different types of vials (e.g., glass vs. polypropylene) to see if the issue persists.

Data Presentation

The following tables summarize expected stability outcomes based on general knowledge of amino acid degradation. These are illustrative and should be confirmed by experimental data.

Table 1: Illustrative pH-Dependent Stability of (R)-pyrrolidine-3-carboxylic acid hydrochloride in Aqueous Solution at Room Temperature over 24 hours.

pHExpected StabilityPotential Degradation Pathway
< 2 LowAcid-catalyzed hydrolysis
2 - 4 ModerateSlow hydrolysis
4 - 8 HighMinimal degradation
8 - 10 ModerateBase-catalyzed reactions
> 10 LowBase-catalyzed degradation, potential racemization

Table 2: Illustrative Temperature-Dependent Stability of (R)-pyrrolidine-3-carboxylic acid hydrochloride in Neutral Aqueous Solution over 7 days.

TemperatureExpected StabilityPotential Degradation Pathway
-80°C Very HighNegligible degradation
-20°C HighMinimal degradation
4°C GoodSlow degradation possible over extended periods
25°C (RT) ModerateNoticeable degradation may occur
40°C LowAccelerated degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for (R)-pyrrolidine-3-carboxylic acid hydrochloride.[4][5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (R)-pyrrolidine-3-carboxylic acid hydrochloride in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial.

    • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (R)-pyrrolidine-3-carboxylic acid hydrochloride from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: Due to the polar nature of the analyte, a mobile phase with a high aqueous component is necessary.

    • Aqueous Phase (A): 0.1% trifluoroacetic acid (TFA) or formic acid in water to improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Elution: A gradient elution is recommended to ensure separation of polar degradation products from the parent compound. For example, start with 5% B and increase to 50% B over 20 minutes.

  • Detection: The compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-210 nm) is required. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometric (MS) detector can be used for better sensitivity and specificity.

  • Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, with a key focus on specificity, which is demonstrated by the separation of the main peak from those generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Water) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for forced degradation study.

troubleshooting_logic start Issue: Unexpected loss of compound or new peaks in HPLC check_storage Verify Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_solution Assess Solution Parameters (pH, Solvent, Age) start->check_solution check_storage->check_solution Yes remedy_storage Action: Correct storage, use fresh aliquots check_storage->remedy_storage No remedy_solution Action: Adjust pH, use fresh/buffered solvent check_solution->remedy_solution No forced_degradation Perform Forced Degradation Study to identify degradants check_solution->forced_degradation Yes storage_ok Storage OK storage_bad Incorrect Storage solution_ok Solution OK solution_bad Suboptimal Solution Parameters remedy_storage->start Re-evaluate remedy_solution->start Re-evaluate

Caption: Troubleshooting decision tree.

References

Technical Support Center: Improving Selectivity in Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the palladium-catalyzed C(sp³)–H arylation of pyrrolidines. The focus is on improving regio- and stereoselectivity, particularly for C4-arylation using directing group strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the C(sp³)–H arylation of pyrrolidines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the palladium precursor (e.g., Pd(OAc)₂) is fresh. - Consider pre-activation of the catalyst if necessary.
2. Inefficient C–H activation.- Optimize the directing group; the 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction compared to the standard 8-aminoquinoline (AQ) group.[1][2][3] - Increase reaction temperature, but monitor for side product formation.
3. Catalyst inhibition.- Iodide buildup can inhibit the catalyst. The use of K₂CO₃ and pivalic acid (PivOH) can help mitigate this.[1][2]
4. Poor solvent choice.- Toluene or α,α,α-trifluorotoluene are often effective solvents. More coordinating solvents like t-amyl-OH can lower conversion.[4]
Poor Regioselectivity (e.g., C2-arylation instead of C4) 1. Steric hindrance at the desired position is not sufficient to disfavor the alternative.- The use of a bulky N-protecting group (e.g., N-Boc) can favor C4-arylation over C2-arylation.[4]
2. Inappropriate directing group.- A C3-linked aminoquinoline (AQ) directing group is effective for promoting C4-arylation.[4][5][6]
3. Reaction conditions favor the undesired regioisomer.- Screen different solvents and bases. For instance, α,α,α-trifluorotoluene has been shown to improve C4 selectivity compared to toluene.[4]
Poor Stereoselectivity (formation of trans-isomer) 1. Epimerization of the product.- Minimize reaction time and temperature to reduce the risk of epimerization.
2. The formation of a trans-palladacycle intermediate is competitive.- While cis-selectivity is generally high for pyrrolidines due to the strain of the trans-palladacycle, this can be more of an issue with piperidines.[1][4] For pyrrolidines, the oxidative addition step is generally stereodetermining, favoring the cis product.[1][2][3]
Difficulty with Directing Group Removal 1. Harsh removal conditions are incompatible with the functional groups on the molecule.- Milder conditions for directing group removal have been developed. For example, the use of milder reagents can cleave the amide bond of the directing group to yield amides, acids, esters, or alcohols.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed C(sp³)–H arylation of pyrrolidines with a C3-directing group?

A1: The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps are:

  • Coordination: The palladium catalyst coordinates to the bidentate directing group (e.g., aminoquinoline) attached at the C3 position of the pyrrolidine.

  • C–H Activation: The palladium catalyst mediates the cleavage of a C–H bond at the C4 position to form a palladacycle intermediate. This step is often reversible.

  • Oxidative Addition: The aryl halide (e.g., aryl iodide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. This step is often the stereodetermining step.[1][2][3]

  • Reductive Elimination: The aryl group and the pyrrolidine ring are coupled, and the desired C-C bond is formed, regenerating the Pd(II) catalyst. This step is often the turnover-limiting step of the catalytic cycle.[1][2][3]

G cluster_products Products Product C4-Arylated Pyrrolidine D D D->Product

Q2: How does the choice of directing group affect the selectivity?

A2: The directing group is crucial for both regioselectivity and reactivity. For C4-arylation of pyrrolidines, a bidentate directing group, such as 8-aminoquinoline (AQ), attached at the C3 position is highly effective.[4][5][6] The directing group positions the palladium catalyst in proximity to the C4 C–H bonds, favoring their activation over the more electronically activated C2 C–H bonds. Recently, an improved directing group, 4-dimethylamine-8-aminoquinoline (DMAQ), has been shown to accelerate the reaction by promoting the turnover-limiting reductive elimination step, leading to higher yields and improved cis-selectivity.[1][2][3]

Q3: Why is cis-selectivity generally observed in the C4-arylation of pyrrolidines?

A3: High cis-selectivity is a result of the strain associated with the formation of a trans-palladacycle intermediate.[1][2] While C–H activation can occur at both the cis and trans C4 positions, the resulting trans-palladacycle is significantly more strained than the cis-palladacycle. This energy difference is carried through to the subsequent transition states, making the pathway leading to the cis-product much more favorable.[1][2][3]

Q4: What is the role of additives like pivalic acid (PivOH)?

A4: Pivalic acid often acts as a proton shuttle in the C–H activation step and can also play a role in maintaining the activity of the catalyst. In combination with a base like K₂CO₃, it can help prevent the buildup of inhibitory species like iodide, which can deactivate the palladium catalyst.[1][2] Using an optimal amount of PivOH can significantly improve the reaction yield.[4]

G Start Poor Selectivity Observed Q1 Is C2-arylation the major side product? Start->Q1 A1_Yes Increase steric bulk of N-protecting group (e.g., N-Boc). Optimize solvent (e.g., trifluorotoluene). Q1->A1_Yes Yes Q2 Is the trans-isomer forming? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce reaction time and/or temperature. Confirm the structure of the directing group. Q2->A2_Yes Yes End Selectivity Improved Q2->End No A2_Yes->End

Experimental Protocols

General Procedure for Palladium-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-carboxamide

This protocol is adapted from the literature and should be performed by qualified personnel using appropriate safety precautions.[4]

Materials:

  • N-Boc-pyrrolidine-3-carboxamide directing group conjugate (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol %)

  • K₂CO₃ (1.0 equiv)

  • Pivalic acid (PivOH) (1.0 equiv)

  • α,α,α-Trifluorotoluene (to achieve a 1 M concentration)

Procedure:

  • To an oven-dried reaction vessel, add the N-Boc-pyrrolidine-3-carboxamide directing group conjugate, aryl iodide, Pd(OAc)₂, K₂CO₃, and pivalic acid.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add α,α,α-trifluorotoluene via syringe.

  • Seal the vessel and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated pyrrolidine derivative.

G Start Start Step1 Combine Reactants: Substrate, Ar-I, Pd(OAc)₂, K₂CO₃, PivOH Start->Step1 Step2 Inert Atmosphere Step1->Step2 Step3 Add Solvent (α,α,α-Trifluorotoluene) Step2->Step3 Step4 Heat and Stir (110 °C, 24-48 h) Step3->Step4 Step5 Reaction Workup (Extraction and Washing) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Isolated Product Step6->End

References

Validation & Comparative

A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pyrrolidine-3-carboxylic acid, a crucial chiral building block in modern drug discovery, is a critical quality attribute that can significantly impact the efficacy and safety of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for the stereoselective analysis of such chiral molecules. This guide provides an objective comparison of two distinct HPLC methodologies for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers: direct separation on a polysaccharide-based chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.

Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase

Direct chiral separation on a CSP is a widely employed technique that relies on the differential interaction of enantiomers with a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.

Experimental Protocol:

A typical experimental setup for the direct chiral separation of a pyrrolidine-3-carboxylic acid derivative is outlined below.

ParameterCondition
Column Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm I.D.
Mobile Phase Hexane / 2-Propanol / Diethylamine (990:10:1, v/v/v)
Flow Rate 0.6 mL/min
Temperature 30°C
Detection UV at 230 nm
Performance Data (for 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester):
ParameterValue
Resolution (Rs) Baseline separated (exact value not provided)
Selectivity (α) Not provided
Retention Factor (k') Not provided

Method 2: Indirect Enantioseparation via Derivatization

The indirect approach to chiral separation involves the conversion of the enantiomeric analyte into a pair of diastereomers by reaction with a chiral derivatizing agent. These diastereomers, possessing different physicochemical properties, can then be separated on a conventional achiral HPLC column, such as a C18 reversed-phase column. This method is particularly useful when direct separation is challenging or when enhanced detection sensitivity is required.

A variety of chiral derivatization reagents are available for carboxylic acids, including (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP).

Experimental Protocol:

The following protocol outlines the derivatization and subsequent HPLC analysis for the indirect chiral separation of a generic carboxylic acid.

Derivatization Step:

  • React the racemic carboxylic acid with the chiral derivatizing agent (e.g., PMP) in the presence of a coupling agent (e.g., triphenylphosphine and 2,2'-dipyridyl disulfide).

  • The reaction is typically carried out at room temperature for approximately 90 minutes.

  • After the reaction, the solvent is evaporated, and the residue is redissolved in a suitable solvent for HPLC injection.

HPLC Analysis:

ParameterCondition
Column C18 Reversed-Phase
Dimensions e.g., 250 x 4.6 mm I.D., 5 µm
Mobile Phase Gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate Typically 1.0 mL/min
Temperature Ambient or controlled
Detection UV or Mass Spectrometry (MS)
Performance Data (for various derivatized carboxylic acids):
ParameterValue
Resolution (Rs) > 1.5 for many carboxylic acids[1]
Selectivity (α) Varies depending on the analyte and derivatizing agent
Retention Factor (k') Varies depending on the analyte and mobile phase

Comparison of Methodologies

FeatureMethod 1: Direct Separation (Polysaccharide CSP)Method 2: Indirect Separation (Derivatization)
Sample Preparation Minimal, dissolve and inject.Additional derivatization step required.
Method Development Screening of various CSPs and mobile phases is often necessary.Optimization of derivatization reaction and achiral HPLC conditions.
Column Requires a specialized and more expensive chiral stationary phase.Utilizes a standard, less expensive achiral column (e.g., C18).
Versatility The same column can be used for a wide range of chiral compounds.The derivatization reagent may be specific to a functional group.
Potential Issues Enantiomers may not be resolved on the chosen CSP.Incomplete derivatization, side reactions, or racemization can occur.
Detection Dependent on the inherent chromophore of the analyte.Derivatization can introduce a chromophore or ionizable group, enhancing sensitivity.

Experimental Workflow Diagrams

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_sample Racemic Pyrrolidine-3-Carboxylic Acid dissolution Dissolve in Mobile Phase racemic_sample->dissolution hplc_system HPLC with Chiral Stationary Phase dissolution->hplc_system detector Detector (UV/MS) hplc_system->detector chromatogram Chromatogram with Separated Enantiomers detector->chromatogram data_analysis Data Interpretation (Rs, α, k') chromatogram->data_analysis

Direct Chiral HPLC Workflow

Indirect_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_sample Racemic Pyrrolidine-3-Carboxylic Acid derivatization Derivatization with Chiral Reagent racemic_sample->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc_system HPLC with Achiral Stationary Phase (C18) diastereomers->hplc_system detector Detector (UV/MS) hplc_system->detector chromatogram Chromatogram with Separated Diastereomers detector->chromatogram data_analysis Data Interpretation (Rs, α, k') chromatogram->data_analysis

Indirect Chiral HPLC Workflow

Conclusion

Both direct and indirect HPLC methods offer viable pathways for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the developmental stage of the drug product.

  • Direct separation on a polysaccharide-based CSP is often preferred for its simplicity and speed, as it requires minimal sample preparation. However, it necessitates investment in a specialized chiral column and may require significant method development to achieve the desired resolution.

  • Indirect separation via derivatization provides an alternative when direct methods are unsuccessful or when higher sensitivity is needed. While it involves an additional sample preparation step, it allows for the use of standard, less expensive achiral columns. Careful optimization of the derivatization reaction is crucial to ensure accurate and reproducible results.

For routine quality control and high-throughput screening, the direct method, once optimized, is generally more efficient. For challenging separations or when trace-level quantification is required, the indirect method can be a powerful tool. It is recommended that both approaches be considered during the method development phase to identify the most robust and suitable method for the intended application.

References

A Comparative Guide to the ¹H NMR Spectral Analysis of (R)-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-pyrrolidine-3-carboxylic acid with the well-characterized amino acid, L-proline. Understanding the spectral features of these cyclic amino acids is crucial for their identification, purity assessment, and the structural elucidation of molecules incorporating these scaffolds. This document presents experimental data, detailed protocols, and visual aids to facilitate a comprehensive analysis.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectroscopic data for (R)-pyrrolidine-3-carboxylic acid and L-proline. The data for (R)-pyrrolidine-3-carboxylic acid is a composite of predicted and experimental values, as detailed spectral constants are not always readily available in the literature.[1] The spectrum of its enantiomer, (S)-pyrrolidine-3-carboxylic acid, is identical in an achiral solvent.[1]

Compound Proton Assignment Chemical Shift (δ) in D₂O (ppm) Multiplicity Coupling Constant (J) in Hz
(R)-pyrrolidine-3-carboxylic acid H2~3.4 - 3.6mNot specified
H3~3.2 - 3.4mNot specified
H4~2.2 - 2.4mNot specified
H5~3.5 - 3.7mNot specified
L-proline Hα (H2)4.12dd8.6, 3.5
Hβ (H3)2.34, 2.02mNot specified
Hγ (H4)2.02mNot specified
Hδ (H5)3.37mNot specified

Note: "m" denotes a multiplet. Data for L-proline is sourced from the Biological Magnetic Resonance Bank (BMRB).

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra for cyclic amino acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) for its excellent solubility of amino acids.

  • Transfer the resulting solution into a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Spectral Width: A spectral width of 0-12 ppm is appropriate for most amino acids.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the spectrum using the residual solvent peak (for D₂O, the HDO peak is typically at ~4.79 ppm).

Visualizing Proton Connectivity

The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond correlations of the protons in the (R)-pyrrolidine-3-carboxylic acid ring system. This visualization aids in understanding the expected splitting patterns observed in the ¹H NMR spectrum.

pyrrolidine_nmr cluster_ring (R)-pyrrolidine-3-carboxylic acid Ring Protons cluster_substituent Carboxylic Acid H3 H3 H2 H2 H3->H2 J H4 H4 H3->H4 J COOH COOH H3->COOH attached to C3 NH NH H2->NH J H5 H5 H4->H5 J H5->NH J

Proton coupling network in (R)-pyrrolidine-3-carboxylic acid.

This guide provides a foundational understanding of the ¹H NMR spectral features of (R)-pyrrolidine-3-carboxylic acid, offering a direct comparison with L-proline. The provided experimental protocol and visual representation of proton connectivity serve as valuable resources for researchers in the fields of chemistry and drug development.

References

Comparing synthetic efficiency of (R)-pyrrolidine-3-carboxylic acid production methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Production of (R)-Pyrrolidine-3-Carboxylic Acid

(R)-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and receptor agonists.[1][2] Its rigid, stereochemically defined structure makes it an important scaffold in drug discovery. This guide provides a comparative analysis of two prominent methods for its synthesis: Asymmetric Michael Addition and Asymmetric Hydrogenation, offering insights into their respective efficiencies and procedural requirements.

Comparison of Synthetic Methods

The selection of a synthetic route for (R)-pyrrolidine-3-carboxylic acid is often dictated by factors such as desired enantiomeric purity, yield, scalability, and the availability of starting materials and catalysts. Below is a summary of key performance indicators for the two major synthetic strategies.

MetricAsymmetric Michael AdditionAsymmetric Hydrogenation
Overall Yield 90% (for a 5-methyl derivative)90%[3]
Enantiomeric Excess (ee) 97% ee[4][5]>99.9% ee[3]
Reaction Steps 2 steps[4]1 step (from dihydropyrrole precursor)[3]
Key Reagents 4-alkyl-substituted 4-oxo-2-enoates, nitroalkanes, organocatalyst[6]1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, Ru-complex with chiral diphosphine ligand, H₂ gas[3]
Reaction Temperature Low temperature30°C to 60°C[3]
Reaction Pressure Atmospheric pressure40 bar[3]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are outlined below. These protocols are based on published experimental procedures and patents.

Protocol 1: Organocatalytic Asymmetric Michael Addition

This method provides a concise, two-step synthesis of pyrrolidine-3-carboxylic acid derivatives with high enantiomeric enrichment.

Step 1: Enantioselective Michael Addition

  • To a solution of a 4-alkyl-substituted 4-oxo-2-enoate in a suitable organic solvent, add a nitroalkane.

  • Introduce the organocatalyst at a controlled low temperature.

  • Stir the reaction mixture until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the resulting Michael adduct by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct in a suitable solvent, such as methanol.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired pyrrolidine-3-carboxylic acid derivative.[4]

Protocol 2: Asymmetric Hydrogenation

This patented process demonstrates a highly efficient method to produce stereochemically pure pyrrolidine derivatives via asymmetric hydrogenation.[3]

  • Charge a Hastelloy C4 autoclave (2-L) with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (0.9 L) under an argon atmosphere.[3]

  • Pressurize the autoclave with hydrogen gas to 40 bar.

  • Stir the reaction mixture at 30°C for 18 hours.

  • Increase the temperature to 60°C for an additional 2 hours to ensure complete conversion.[3]

  • After releasing the pressure, evaporate the solvent to dryness to yield the crude product.

  • For purification, dissolve the crude product in 1M NaOH. Add TBME, separate the aqueous layer, and dilute with water.

  • Adjust the pH to 6.5 by adding 2 M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and then dissolve in methanol.

  • Evaporate the methanol to dryness to yield the pure (3S,4S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid.[3]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the two synthetic methods.

G cluster_0 Asymmetric Michael Addition A 4-Alkyl-4-oxo-2-enoate D Michael Adduct A->D B Nitroalkane B->D C Organocatalyst C->D Michael Addition F (R)-Pyrrolidine-3-carboxylic Acid Derivative D->F E Pd/C, H₂ E->F Reductive Cyclization

Caption: Workflow for the Asymmetric Michael Addition method.

G cluster_1 Asymmetric Hydrogenation G 1-Benzyl-4-aryl-2,5-dihydro- 1H-pyrrole-3-carboxylic acid J (3S,4S)-1-Benzyl-4-aryl- pyrrolidine-3-carboxylic acid G->J H [Ru(OAc)₂((R)-chiral ligand)] H->J Asymmetric Hydrogenation I H₂ (40 bar) I->J

Caption: Workflow for the Asymmetric Hydrogenation method.

References

Chiral Resolution of Beta-Proline: A Comparative Guide to Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of beta-proline and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and chiral ligands. Their stereochemistry significantly influences biological activity, making effective chiral resolution a critical step in drug development and manufacturing. This guide provides a comparative overview of diastereomeric salt crystallization for the resolution of racemic beta-proline, presenting illustrative data and detailed experimental protocols to aid researchers in selecting and optimizing this essential separation technique.

Disclaimer: The following quantitative data and experimental protocols are representative examples based on common practices for the resolution of amino acids. Specific results for the chiral resolution of beta-proline may vary and require optimization.

Comparison of Resolving Agents for Beta-Proline

The choice of resolving agent is paramount for successful diastereomeric salt crystallization. An ideal resolving agent forms diastereomeric salts with significantly different solubilities, enabling efficient separation. Below is a comparison of commonly used chiral acids as resolving agents for amino acids, with hypothetical data for the resolution of racemic beta-proline.

Resolving AgentDiastereomeric Excess (de) (%)[1]Enantiomeric Excess (ee) (%) of Desired EnantiomerYield (%) of Desired EnantiomerSolvent System
(+)-Tartaric Acid 85>98 (after recrystallization)35Methanol/Water
(-)-Dibenzoyl-D-tartaric Acid 92>99 (after recrystallization)40Ethanol
(+)-Mandelic Acid 78>97 (after recrystallization)30Isopropanol
(-)-O,O'-Di-p-toluoyl-L-tartaric Acid 95>99 (after recrystallization)42Acetone/Water

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. The following are representative protocols for the chiral resolution of racemic beta-proline using different resolving agents.

Protocol 1: Resolution of Racemic Beta-Proline with (+)-Tartaric Acid
  • Salt Formation: A solution of racemic beta-proline (10 g, 86.9 mmol) in a mixture of methanol (100 mL) and water (20 mL) is heated to 60°C. To this, a solution of (+)-tartaric acid (13.0 g, 86.9 mmol) in methanol (50 mL) is added dropwise with stirring.

  • Crystallization: The mixture is slowly cooled to room temperature and then further cooled to 4°C for 12 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold methanol. The obtained solid is the diastereomeric salt of one enantiomer of beta-proline with (+)-tartaric acid.

  • Recrystallization: The diastereomeric salt is recrystallized from a minimal amount of hot methanol/water to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water and the pH is adjusted to 10 with a 2M NaOH solution. The aqueous solution is then extracted with dichloromethane to remove any organic impurities. The aqueous layer is then acidified to pH 5 with 1M HCl, and the water is removed under reduced pressure to yield the enantiomerically enriched beta-proline.

Protocol 2: Resolution of Racemic Beta-Proline with (-)-Dibenzoyl-D-tartaric Acid
  • Salt Formation: Racemic beta-proline (10 g, 86.9 mmol) is dissolved in hot ethanol (150 mL). A solution of (-)-dibenzoyl-D-tartaric acid (31.1 g, 86.9 mmol) in hot ethanol (100 mL) is added to the beta-proline solution.

  • Crystallization: The solution is allowed to cool to room temperature, and crystallization is initiated by seeding with a small crystal of the desired diastereomeric salt. The mixture is then left to crystallize at room temperature for 24 hours.

  • Isolation and Recrystallization: The crystals are filtered, washed with cold ethanol, and dried. A subsequent recrystallization from ethanol may be performed to enhance the diastereomeric excess.

  • Liberation of the Enantiomer: The purified salt is treated with a weak base (e.g., sodium bicarbonate solution) to liberate the free beta-proline enantiomer, which can then be isolated by extraction or crystallization.

Experimental Workflow and Logical Relationships

The general process of diastereomeric salt crystallization involves several key stages, from the initial salt formation to the isolation of the pure enantiomer. The following diagram illustrates this workflow.

Diastereomeric_Salt_Crystallization_Workflow cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Isolation Racemic_Mixture Racemic Beta-Proline Salt_Formation Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent Resolving_Agent->Salt_Formation Solvent Solvent Solvent->Salt_Formation Diastereomeric_Mixture Diastereomeric Salt Mixture in Solution Salt_Formation->Diastereomeric_Mixture Crystallization Crystallization Diastereomeric_Mixture->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Filtrate) Filtration->More_Soluble_Salt Liberation Liberation of Enantiomer Less_Soluble_Salt->Liberation Pure_Enantiomer Pure Enantiomer Liberation->Pure_Enantiomer

References

(R)-pyrrolidine-3-carboxylic acid vs (S)-pyrrolidine-3-carboxylic acid: A Comparative Guide on Stereospecific Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the field of neuroscience and drug development, the enantiomers of pyrrolidine-3-carboxylic acid, also known as β-proline, serve as valuable chiral building blocks for the synthesis of a variety of bioactive compounds. This guide provides an objective comparison of the biological activities of (R)-pyrrolidine-3-carboxylic acid and (S)-pyrrolidine-3-carboxylic acid, with a focus on their differential effects on neuronal targets, supported by experimental data.

Introduction to Stereoisomerism in Pyrrolidine-3-Carboxylic Acid

(R)- and (S)-pyrrolidine-3-carboxylic acid are non-superimposable mirror images of each other, a property known as chirality. This difference in three-dimensional arrangement can lead to distinct interactions with chiral biological macromolecules such as receptors and enzymes, resulting in varying pharmacological profiles. The pyrrolidine ring confers a rigid structure, making these compounds attractive scaffolds in medicinal chemistry for designing conformationally constrained molecules.

Comparative Biological Activity

While direct comparative studies on the parent (R)- and (S)-pyrrolidine-3-carboxylic acid are limited, research on their closely related analogs, such as homo-β-proline (3-pyrrolidineacetic acid), provides significant insights into the stereospecificity of their biological actions, particularly as inhibitors of γ-aminobutyric acid (GABA) uptake.

A key study directly comparing the enantiomers of homo-β-proline revealed that while there is a marked stereoselectivity in their binding to GABA receptors, their activity as inhibitors of synaptosomal GABA uptake is approximately equieffective[1]. This suggests that the stereocenter at the 3-position of the pyrrolidine ring may not be a primary determinant for the inhibition of the overall synaptosomal GABA uptake process, which involves multiple GABA transporter (GAT) subtypes.

However, studies on more complex derivatives of pyrrolidine-3-carboxylic acid indicate that the stereochemistry at this position is crucial for selectivity towards specific GAT subtypes. For instance, derivatives of (R)-pyrrolidine-2-acetic acid have shown higher affinity for the GAT-3 transporter, whereas derivatives of (S)-pyrrolidine-2-acetic acid are more potent inhibitors of the GAT-1 transporter.

Table 1: Comparison of the Biological Activity of (R)- and (S)-homo-β-proline

Biological Target(R)-homo-β-proline(S)-homo-β-prolineReference
GABAA Receptor Binding More potent inhibitorLess potent inhibitor[1]
GABAB Receptor Binding InactiveActive[1]
Synaptosomal GABA Uptake Approximately equieffective inhibitorApproximately equieffective inhibitor[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for pyrrolidine-3-carboxylic acid derivatives in the central nervous system is the modulation of GABAergic neurotransmission. By inhibiting GABA transporters, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation Pyrrolidine_Derivative (R/S)-Pyrrolidine-3-carboxylic Acid Derivative Pyrrolidine_Derivative->GAT1 Inhibition

GABA Uptake Inhibition Pathway

Experimental Protocols

Synaptosomal GABA Uptake Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing the inhibition of GABA uptake in synaptosomal preparations.

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered sucrose solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds ((R)- and (S)-pyrrolidine-3-carboxylic acid or their derivatives) or vehicle control.

    • Initiate the uptake by adding a solution containing a low concentration of radiolabeled GABA (e.g., [³H]GABA).

    • Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific GABA uptake) by non-linear regression analysis of the concentration-response data.

GABA_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Preincubate Pre-incubate with Test Compounds Resuspend->Preincubate Initiate Add [³H]GABA Preincubate->Initiate Incubate Incubate Initiate->Incubate Terminate Rapid Filtration Incubate->Terminate Measure Scintillation Counting Terminate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

GABA Uptake Assay Workflow

Conclusion

The stereochemistry of pyrrolidine-3-carboxylic acid is a critical factor influencing the biological activity and selectivity of its derivatives. While the parent enantiomers of the closely related homo-β-proline show similar potency in inhibiting overall synaptosomal GABA uptake, their derivatives exhibit significant stereoselectivity for different GABA transporter subtypes. This highlights the importance of considering stereoisomerism in the design and development of novel therapeutic agents targeting the GABAergic system and other neuronal pathways. Further research directly comparing the activity of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid on a wider range of biological targets is warranted to fully elucidate their pharmacological potential.

References

Pyrrolidine-Based Endothelin-B Receptor Antagonists: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine-based antagonists for the endothelin-B (ETB) receptor. The following sections detail the quantitative binding affinities of various compounds, the experimental protocols used to determine these values, and the key signaling pathways involved in ETB receptor function.

Structure-Activity Relationship (SAR) Data

The development of selective ETB receptor antagonists has been a significant focus in medicinal chemistry. The pyrrolidine-3-carboxylic acid scaffold has emerged as a promising starting point for developing potent and selective antagonists. The following tables summarize the in vitro binding affinities of key pyrrolidine-based ETB antagonists, highlighting the impact of structural modifications on receptor affinity and selectivity.

Table 1: SAR of Pyrrolidine-Based ET Antagonists - From ETA to ETB Selectivity

CompoundR Group (Side Chain)ETA Ki (nM)ETB Ki (nM)Selectivity (ETA/ETB)
ABT-627 (Atrasentan) N,N-dibutylacetamide0.03469~2000 (ETA selective)
A-192621 2,6-dimethylacetanilide56008.8~0.0016 (>600-fold ETB selective)[1]
A-308165 Diphenylmethylaminoacetamide with ortho-alkylation on phenyl rings-Potent (subnanomolar)>27,000 (ETB selective)[2]

Data compiled from publicly available research literature. Ki values represent the inhibition constant and are a measure of binding affinity; a lower Ki indicates higher affinity.

Key SAR Insights:

  • Side Chain Modification: A critical determinant for switching selectivity from the ETA to the ETB receptor is the modification of the side chain attached to the pyrrolidine nitrogen. Replacing the N,N-dialkylacetamide side chain of the ETA-selective antagonist ABT-627 with a conformationally restricted 2,6-dialkylacetanilide group, as seen in A-192621, results in a dramatic reversal of selectivity towards the ETB receptor.[3]

  • Aromatic Substitutions: Further optimization of the aniline substitution pattern and the alkoxy group on the 2-aryl substituent of the pyrrolidine core can lead to antagonists with subnanomolar affinity for the ETB receptor and selectivities exceeding 4000-fold.[3]

  • Diphenylmethylaminoacetamide Side Chain: The introduction of a diphenylmethylaminoacetamide group, as in the case of A-308165, and subsequent ortho-alkylation of the phenyl rings, further enhances ETB affinity and selectivity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of pyrrolidine-based ETB antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ETB receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human ETB receptor (e.g., HEK293 or CHO cells) to near confluence.
  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add the following components in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4):
  • A fixed concentration of a radiolabeled ETB ligand (e.g., [¹²⁵I]-ET-1).
  • Varying concentrations of the unlabeled test compound (the pyrrolidine-based antagonist).
  • A known amount of the prepared cell membranes.
  • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled, potent ETB ligand.
  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (FLIPR Assay)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an ETB receptor agonist.

1. Cell Preparation:

  • Seed cells expressing the human ETB receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Incubate the cells with the dye for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.

2. Antagonist Incubation:

  • After dye loading, wash the cells with the assay buffer to remove excess dye.
  • Add varying concentrations of the pyrrolidine-based ETB antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

3. Agonist Stimulation and Measurement:

  • Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
  • The FLIPR instrument will first measure the baseline fluorescence.
  • It will then automatically add a fixed concentration of an ETB receptor agonist (e.g., endothelin-1 or sarafotoxin S6c) to all wells.
  • The instrument will immediately and continuously measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • The data is typically expressed as the peak fluorescence response or the area under the curve.
  • Plot the response against the logarithm of the antagonist concentration.
  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum response induced by the agonist.

Visualizations

ETB Receptor Signaling Pathway

The ETB receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, endothelin-1 (ET-1), it primarily couples to Gαq/11, initiating a signaling cascade that leads to an increase in intracellular calcium.

ETB_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Binds Gq11 Gαq/11 ETBR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., Vasodilation/Vasoconstriction, Proliferation) Ca_release->Cell_Response PKC->Cell_Response

Caption: ETB receptor signaling cascade.

Experimental Workflow for ETB Antagonist Characterization

The following diagram illustrates a typical workflow for the screening and characterization of novel pyrrolidine-based ETB receptor antagonists.

Antagonist_Workflow Start Start: Compound Library (Pyrrolidine Derivatives) Primary_Screen Primary Screen: Radioligand Binding Assay (Determine initial ETB affinity) Start->Primary_Screen Hit_Selection Hit Selection: Potent Binders to ETB Primary_Screen->Hit_Selection Functional_Assay Functional Assay: Calcium Mobilization (FLIPR) (Confirm antagonist activity) Hit_Selection->Functional_Assay Yes SAR_Analysis Structure-Activity Relationship Analysis Hit_Selection->SAR_Analysis No Confirmed_Hits Confirmed Antagonists Functional_Assay->Confirmed_Hits Selectivity_Screen Selectivity Screen: Radioligand Binding Assay vs. ETA Confirmed_Hits->Selectivity_Screen Yes Confirmed_Hits->SAR_Analysis No Selectivity_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for ETB antagonist discovery.

References

A Comparative Guide to the Mass Spectrometry Analysis of (R)-pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of chiral molecules like (R)-pyrrolidine-3-carboxylic acid and its derivatives is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques, offering insights into their performance, supported by experimental data and detailed protocols. The focus is on providing actionable information for the qualitative and quantitative analysis of these important chiral building blocks.

Introduction to Analytical Strategies

(R)-pyrrolidine-3-carboxylic acid is a non-proteinogenic amino acid that serves as a vital chiral scaffold in the synthesis of many pharmaceutical compounds. Its stereochemistry is often critical for biological activity. Mass spectrometry (MS), coupled with chromatographic separation, offers the high sensitivity and selectivity required for the analysis of its derivatives. The primary challenges in the analysis of (R)-pyrrolidine-3-carboxylic acid lie in its chirality and polarity. To address these, two main strategies are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility and thermal stability of the analyte. Common derivatization approaches include esterification of the carboxylic acid group and silylation of both the carboxylic acid and the secondary amine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS can often analyze the native compound, although derivatization is frequently used to enhance chromatographic retention, improve ionization efficiency, and enable chiral separation. Chiral derivatizing agents are employed to form diastereomers that can be separated on standard reversed-phase columns.

Comparative Analysis of Derivatization and Detection Methods

The choice of analytical method depends on the specific requirements of the study, such as the need for enantiomeric separation, sensitivity, and the available instrumentation. Below is a comparison of common derivatization and detection approaches.

Table 1: Comparison of GC-MS and LC-MS/MS Methods for (R)-pyrrolidine-3-carboxylic Acid Derivatives
ParameterGC-MS with DerivatizationLC-MS/MS with Chiral Derivatization
Derivatization Required (e.g., Esterification, Silylation)Optional, but often used for chiral separation
Enantioselectivity Requires a chiral GC columnAchieved with a chiral derivatizing agent on a standard LC column or a chiral LC column
Sensitivity Generally high, depending on the derivative and detectorTypically offers higher sensitivity, especially with electrospray ionization (ESI)
Sample Throughput Can be lower due to derivatization and longer run timesGenerally higher, especially with modern UPLC systems
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement
Instrumentation Widely availableIncreasingly common in analytical laboratories
Table 2: Representative Mass Spectrometry Data for Derivatives of (R)-pyrrolidine-3-carboxylic Acid
DerivativeAnalytical MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Notes
Methyl Ester GC-EI-MS129 (M+)70, 56, 44Fragmentation often involves the loss of the methoxycarbonyl group and cleavage of the pyrrolidine ring.
N,O-bis(trimethylsilyl) GC-EI-MS259 (M+)244, 158, 73Characteristic loss of a methyl group (M-15) and the presence of the trimethylsilyl ion (m/z 73) are common.
Amide with Chiral Reagent LC-ESI-MS/MSDependent on reagentDependent on reagentFragmentation typically occurs at the amide bond and within the pyrrolidine ring.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical results. Below are representative protocols for the derivatization and analysis of (R)-pyrrolidine-3-carboxylic acid.

Protocol 1: GC-MS Analysis after Silylation

This protocol describes the derivatization of (R)-pyrrolidine-3-carboxylic acid with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the (R)-pyrrolidine-3-carboxylic acid sample into a clean, dry reaction vial.
  • If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.

2. Derivatization:

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst to the dried sample.
  • Securely cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
  • Allow the vial to cool to room temperature.

3. GC-MS Analysis:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis with Chiral Derivatization

This protocol outlines the derivatization with a chiral reagent and subsequent analysis by LC-MS/MS. A generic chiral amine is used for illustrative purposes.

1. Sample Preparation:

  • Prepare a stock solution of (R)-pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • Prepare working standard solutions by serial dilution.

2. Derivatization:

  • To 50 µL of the sample or standard solution, add 50 µL of a chiral derivatizing agent solution (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine in acetonitrile).
  • Add 20 µL of a coupling agent solution (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and 10 µL of a catalyst (e.g., N-hydroxysuccinimide, NHS).
  • Vortex the mixture and allow it to react at room temperature for 30 minutes.
  • Dilute the reaction mixture with the mobile phase before injection.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS Parameters: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions will depend on the chiral derivatizing agent used.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing (R)-pyrrolidine-3-carboxylic acid Dry Evaporate to Dryness Sample->Dry Deriv Add Pyridine and BSTFA Heat at 70°C for 60 min Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for GC-MS analysis of (R)-pyrrolidine-3-carboxylic acid.

DPP4_Inhibition cluster_pathway DPP-IV Inhibition Pathway GLP1 GLP-1 (Active) DPP4 DPP-IV Enzyme GLP1->DPP4 Cleavage Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Derivative (R)-pyrrolidine-3-carboxylic acid derivative (DPP-IV Inhibitor) Derivative->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: DPP-IV inhibition by a pyrrolidine-3-carboxylic acid derivative.

Conclusion

The mass spectrometric analysis of (R)-pyrrolidine-3-carboxylic acid and its derivatives can be effectively achieved using both GC-MS and LC-MS/MS. The choice between these techniques will be guided by the specific analytical needs, including the requirement for enantiomeric separation, desired sensitivity, and sample matrix complexity. GC-MS, following derivatization, provides a robust method for quantification. LC-MS/MS, particularly with chiral derivatization, offers high sensitivity and is well-suited for complex biological matrices. The provided protocols and diagrams serve as a foundation for developing and implementing reliable analytical methods for these important chiral compounds in a research and drug development setting.

A Tale of Two Catalysts: Organocatalysis versus Transition Metal Catalysis in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance, applications, and experimental considerations of organocatalysis and transition metal catalysis in chemical synthesis.

In the landscape of modern chemical synthesis, the choice of catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and sustainability of a reaction. For decades, transition metal catalysis has been the cornerstone of synthetic chemistry, enabling the construction of complex molecules with remarkable precision. However, the last two decades have witnessed the meteoric rise of organocatalysis, a field that utilizes small, metal-free organic molecules to achieve similar feats. This guide provides a detailed comparison of these two powerful catalytic strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.

At a Glance: Key Differences and Considerations

FeatureOrganocatalysisTransition Metal Catalysis
Catalyst Nature Small organic molecules (e.g., amino acids, alkaloids)Complexes of transition metals (e.g., Pd, Ru, Rh, Cu, Ni, Zn)
Environmental Impact Generally lower toxicity, biodegradable catalysts.[1]Potential for heavy metal contamination and toxicity.[1]
Sensitivity Often stable to air and moisture.[1]Frequently requires inert atmospheres (air- and moisture-free).
Cost Catalysts are often inexpensive and readily available.Catalysts, especially those based on precious metals, can be expensive.
Catalyst Loading Typically higher catalyst loadings required (1-30 mol%).Generally lower catalyst loadings are effective (0.01-5 mol%).
Reaction Conditions Often mild reaction conditions (room temperature, ambient pressure).Can require elevated temperatures and pressures.
Functional Group Tolerance Generally high tolerance for a wide range of functional groups.Can be sensitive to certain functional groups, requiring protection/deprotection steps.

Performance in Key Asymmetric Transformations: A Data-Driven Comparison

To provide a clear, quantitative comparison, we examine three fundamental asymmetric reactions commonly employed in pharmaceutical and fine chemical synthesis. For each reaction, we present data from studies utilizing both an organocatalyst and a transition metal catalyst for the same transformation.

Asymmetric Aldol Reaction: 4-Nitrobenzaldehyde and Acetone

The aldol reaction is a powerful tool for carbon-carbon bond formation. Here, we compare the performance of the organocatalyst L-proline with a chiral Zn(II) complex in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.

Catalyst SystemCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Organocatalyst: L-proline30Acetone3High (not specified)Moderate (not specified)
Transition Metal Catalyst: Chiral Zn(II) Complex (l-ZnL⁸)10Acetone/H₂O (4:1)24>9590

Key Observations: The transition metal catalyst, in this case, demonstrates superior performance in terms of enantioselectivity and requires a lower catalyst loading. However, the organocatalytic reaction is significantly faster.

Asymmetric Diels-Alder Reaction: Cyclopentadiene and Cinnamaldehyde

The Diels-Alder reaction is a cornerstone for the synthesis of six-membered rings. This comparison features an imidazolidinone organocatalyst and a chiral copper(II) bis(oxazoline) complex.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
Organocatalyst: Imidazolidinone5CH₃CN23821:1.393 (exo)
Transition Metal Catalyst: Chiral Cu(II)-bis(oxazoline)10CH₂Cl₂25>95>99:1 (endo)98 (endo)

Key Observations: Both catalyst systems provide excellent enantioselectivity. The transition metal catalyst exhibits superior diastereoselectivity, favoring the endo product, which is often the desired isomer in Diels-Alder reactions.

Asymmetric Michael Addition: Dimethyl Malonate to trans-β-Nitrostyrene

The Michael addition is a widely used reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, we compare a thiourea-based organocatalyst with a chiral Nickel(II)-diamine complex.

Catalyst SystemCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Organocatalyst: Cinchonine-derived thiourea10Toluene489494
Transition Metal Catalyst: Chiral Ni(II)-diamine complex10Toluene129086

Key Observations: The organocatalyst provides a slightly higher yield and enantioselectivity in this specific example. The transition metal-catalyzed reaction is notably faster.

Experimental Protocols

General Procedure for L-proline Catalyzed Aldol Reaction[2]

To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), L-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL). Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated and then diluted with dichloromethane (2.0 mL). The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral Zn(II) Complex Catalyzed Aldol Reaction[2]

The aldol reaction between acetone and 4-nitrobenzaldehyde is carried out in an acetone/H₂O (4/1) mixture in the presence of the chiral Zn(II) catalyst (5-10 mol%). The reaction is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The yield and enantiomeric excess are determined by NMR and chiral HPLC analysis, respectively.

General Procedure for Imidazolidinone Catalyzed Diels-Alder Reaction

In a representative procedure, the dienophile (cinnamaldehyde, 0.5 mmol) and the diene (cyclopentadiene, 1.5 mmol) are added sequentially to the imidazolidinone catalyst (0.025 mmol, 5 mol %) in the appropriate solvent (0.5 mL). Upon consumption of the aldehyde (monitored by TLC, typically 3-24 h), the mixture is diluted with Et₂O and washed with H₂O and brine. The organic layer is dried over Na₂SO₄, concentrated, and then purified by flash chromatography.

General Procedure for Chiral Cu(II)-bis(oxazoline) Catalyzed Diels-Alder Reaction[3]

To a solution of the chiral bis(oxazoline) ligand (0.0125 mmol) in CH₂Cl₂ (250 μL) is added Cu(OTf)₂ (0.0125 mmol). The mixture is stirred at room temperature for 1 hour. Powdered 4 Å molecular sieves (19 mg) are then added, followed by the dienophile (N-acryloyl oxazolidinone, 0.188 mmol) and the diene (cyclopentadiene, 0.125 mmol). The reaction is stirred at room temperature for 3 hours. The conversion and diastereomeric ratio are determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC.

General Procedure for Thiourea-catalyzed Michael Addition[4]

To a solution of trans-β-nitrostyrene (1.0 eq.) in the specified solvent (e.g., toluene), is added the cinchonine-derived thiourea catalyst (10 mol%). Dimethyl malonate (2.0 eq.) is then added, and the reaction mixture is stirred at room temperature for the specified time (e.g., 48 hours). The product is then purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral Ni(II)-diamine Complex Catalyzed Michael Addition[5][6]

In a dry flask, NiCl₂ (10 mol%) and the chiral diamine ligand (e.g., (-)-sparteine, 10 mol%) in a dry solvent (e.g., toluene) are stirred under a nitrogen atmosphere at room temperature for 6 hours. The Michael acceptor (e.g., chalcone, 1.0 eq.) is added, and the mixture is stirred for an additional 30 minutes. The Michael donor (e.g., diethyl malonate, 1.2 eq.) is then added slowly, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with dilute HCl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Visualizing the Catalytic Process

To better understand the workflows and decision-making processes involved in selecting a catalytic system, the following diagrams are provided.

Catalytic_Cycle_Workflow Reactants Reactants Intermediate Activated Intermediate (e.g., Enamine, Iminium, Metal Complex) Reactants->Intermediate Activation Catalyst Catalyst (Organo- or Transition Metal) Catalyst->Intermediate Product Product Intermediate->Product Transformation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release Regenerated_Catalyst->Catalyst

Caption: Generalized workflow of a catalytic cycle.

Catalyst_Selection_Flowchart decision decision org_path org_path tm_path tm_path start Start: Catalyst Selection metal_sensitivity Is the substrate or product sensitive to trace metals? start->metal_sensitivity air_moisture Are air/moisture-free conditions feasible? metal_sensitivity->air_moisture No organocatalysis Consider Organocatalysis metal_sensitivity->organocatalysis Yes cost_availability Is catalyst cost a major constraint? air_moisture->cost_availability Yes air_moisture->organocatalysis No high_turnover Is a very low catalyst loading (high TON/TOF) critical? cost_availability->high_turnover No cost_availability->organocatalysis Yes high_turnover->organocatalysis No tm_catalysis Consider Transition Metal Catalysis high_turnover->tm_catalysis Yes

References

A Researcher's Guide to the Validation of Enantiomeric Excess: A Comparative Analysis of Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. The stereochemical composition of a drug substance can profoundly impact its pharmacological activity and safety profile. While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is considered the gold standard, a variety of techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of common methods for validating enantiomeric excess, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Key Techniques for Enantiomeric Excess Determination

The choice of analytical technique for determining enantiomeric excess is dictated by factors such as the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.Differentiation of enantiomers in the presence of a chiral auxiliary (derivatizing or solvating agent) leading to diastereomeric species with distinct NMR signals.Separation of charged enantiomers in a capillary based on their differential mobility in an electric field in the presence of a chiral selector.
Typical Analytes Broad applicability for non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Broad applicability, particularly advantageous for preparative separations.Soluble compounds; requires specific functional groups for derivatization or interaction.Charged or chargeable analytes, high separation efficiency for polar compounds.
Accuracy High (can be >99.5%)High (can be >99.5%)High (comparable to HPLC)Good to High (typically ±1-5% error, can be higher).[1][2]High
Precision (RSD) Excellent (<2%)Excellent (<2%)Excellent (<2%)Good (typically <5%)Excellent (<1.5% reported for some methods).[3]
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range).[4]Very low (pg to fg range)Low (comparable to HPLC)Higher compared to chromatographic methods.Low (µg/mL to ng/mL range).[3]
Analysis Time Minutes to tens of minutes.Minutes.Fast (typically 3-5 times faster than HPLC).[5]Minutes per sample after sample preparation.Minutes.[3]
Sample Throughput Moderate to high with autosamplers.Moderate to high with autosamplers.High.Moderate.High.
Development Effort Can be time-consuming to find the right chiral stationary phase and mobile phase combination.Method development can be challenging.Generally faster method development than HPLC.Relatively straightforward if a suitable chiral auxiliary is available.Method development can be rapid.
Cost (Instrument & Consumables) Moderate to high.Moderate.High initial instrument cost.High initial instrument cost.Low to moderate.

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for the determination of enantiomeric excess due to its versatility and robustness.[6][7] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Performance Data for Chiral HPLC:

The performance of a chiral HPLC method is highly dependent on the choice of the CSP and the mobile phase. Polysaccharide-based CSPs are among the most versatile and widely used.[6]

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Reference
Chiralpak AD-HBINOL derivativen-Hexane/Isopropanol (98:2)1.73[6]
Chiralcel IABINOL derivativen-Hexane/Isopropanol (80:20)>1.5 (implied)[6]
LarihcShell-P (core-shell)VerapamilAcetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025)>2.0[4]

A validation study for the enantiomeric separation of verapamil in rat plasma using a core-shell chiral column reported a lower limit of quantification (LLOQ) of 1 ng/mL for both enantiomers, with intra- and inter-day precision (RSD) not exceeding 11.6% and recoveries ranging from 92.3% to 98.2%.[4]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Similar to chiral HPLC, it utilizes a chiral stationary phase, often a cyclodextrin derivative, to achieve separation.

Performance Characteristics of Chiral GC:

Chiral GC is known for its high efficiency and speed. For suitable analytes, it can provide excellent resolution and low detection limits. The primary limitation is the requirement for analyte volatility and thermal stability, which can sometimes be achieved through derivatization.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[5] It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Advantages of Chiral SFC:

  • Speed: Due to the low viscosity and high diffusivity of supercritical fluids, high flow rates can be used, leading to significantly shorter analysis times compared to HPLC.[5]

  • Green Chemistry: The use of CO2 as the primary mobile phase component reduces the consumption of organic solvents.

  • Orthogonality to HPLC: Chiral SFC can sometimes provide different elution orders and selectivities compared to HPLC, making it a complementary technique.[5]

A study comparing SFC and LC for the chiral analysis of new psychoactive substances (NPS) found that 88% of the enantiomers were separated by SFC, while only 69% were separated by LC, demonstrating the complementary nature of the two techniques.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation. The method typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.

Performance of NMR for ee Determination:

The accuracy of ee determination by NMR can be very high, with some studies reporting an accuracy of ±1%.[2] However, it is highly dependent on factors such as the choice of the chiral auxiliary, the concentration of the analyte, and the absence of interfering signals. For undergraduate experiments, an accuracy of within ±10% has been reported.[1] The main advantages of NMR are the relatively short analysis time per sample (after sample preparation) and the structural information it provides.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or chargeable chiral compounds. Separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.

Validation Data for Chiral CE:

A validated chiral CE method for the assay and enantiomeric purity control of pramipexole demonstrated excellent performance:[3]

  • Linearity: R² > 0.995 for both pramipexole and its R-enantiomer.

  • LOD and LOQ: 0.91 and 2.94 µg/mL, respectively.

  • Repeatability (RSD): <1.5%.

  • Accuracy: 100.4% for pramipexole and 100.5% for the R-enantiomer.

Experimental Protocols

General Workflow for Enantiomeric Excess Validation

The following diagram illustrates a general workflow for the validation of enantiomeric excess, applicable to most chromatographic techniques.

Enantiomeric Excess Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting AnalyteCharacterization Analyte Characterization (Volatility, Solubility, etc.) MethodSelection Method Selection (HPLC, GC, SFC, etc.) AnalyteCharacterization->MethodSelection CSP_SelectorScreening CSP/Selector Screening MethodSelection->CSP_SelectorScreening MobilePhaseOptimization Mobile Phase/Buffer Optimization CSP_SelectorScreening->MobilePhaseOptimization Specificity Specificity MobilePhaseOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SamplePreparation Sample Preparation Robustness->SamplePreparation DataAcquisition Data Acquisition SamplePreparation->DataAcquisition PeakIntegration Peak Integration & ee Calculation DataAcquisition->PeakIntegration ReportGeneration Report Generation PeakIntegration->ReportGeneration Chiral Recognition Hierarchy cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 Interaction Types ChiralRecognition Chiral Recognition CSP_Structure Chiral Selector Structure (e.g., Polysaccharide, Cyclodextrin) ChiralRecognition->CSP_Structure Analyte_Structure Analyte Structure (Functional Groups, Stereochemistry) ChiralRecognition->Analyte_Structure MobilePhase Mobile Phase Composition ChiralRecognition->MobilePhase Temperature Temperature ChiralRecognition->Temperature HydrogenBonding Hydrogen Bonding CSP_Structure->HydrogenBonding DipoleDipole Dipole-Dipole Interactions CSP_Structure->DipoleDipole StericFit Steric Fit / Inclusion Complexation CSP_Structure->StericFit PiPiStacking π-π Stacking CSP_Structure->PiPiStacking Analyte_Structure->HydrogenBonding Analyte_Structure->DipoleDipole Analyte_Structure->StericFit Analyte_Structure->PiPiStacking MobilePhase->HydrogenBonding MobilePhase->DipoleDipole Temperature->HydrogenBonding

References

Unveiling the Potency and Selectivity of (R)-pyrrolidine-3-carboxylic Acid Analogs as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective antagonists for the endothelin (ET) system. This guide provides a comprehensive comparison of the biological activity of (R)-pyrrolidine-3-carboxylic acid and its analogs, focusing on their antagonism of endothelin receptors ET-A and ET-B. The information presented herein, supported by experimental data and detailed protocols, is intended to aid researchers and scientists in the design and development of novel therapeutics targeting the endothelin pathway.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro binding affinities (Ki) of various (R)-pyrrolidine-3-carboxylic acid analogs for the human endothelin ET-A and ET-B receptors. The data highlights the structure-activity relationships (SAR) within this class of compounds, demonstrating how modifications to the core scaffold influence potency and selectivity. A key compound in this series is Atrasentan (ABT-627), a potent and selective ET-A antagonist.[1]

CompoundR1 Group (at N-1)R2 Group (at C-2)R4 Group (at C-4)ET-A Ki (nM)ET-B Ki (nM)Selectivity (ET-B/ET-A)
Atrasentan (ABT-627) N,N-dibutylaminocarbonylmethyl4-methoxyphenyl1,3-benzodioxol-5-yl0.03468~2000
Analog 1 Diphenylmethylaminoacetamide4-methoxyphenyl1,3-benzodioxol-5-yl130.080.006 (ET-B selective)
A-308165 Diphenylmethylaminoacetamide with ortho-alkylationModified 2-aryl1,3-benzodioxol-5-yl>22000.08>27,000 (ET-B selective)
A-216546 N,N-dibutylaminocarbonylmethyln-pentyl7-methoxy-1,3-benzodioxol-5-yl0.46>6000>13,000
A-192621 2,6-dialkylacetanilideModified 2-aryl1,3-benzodioxol-5-yl>4000<1>4000 (ET-B selective)

Experimental Protocols

The determination of the binding affinity of these compounds for the endothelin receptors is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for this key experiment.

Endothelin Receptor Competitive Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human ET-A or ET-B receptor.

  • Radioligand: [¹²⁵I]ET-1 (specific activity ~2000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Test Compounds: (R)-pyrrolidine-3-carboxylic acid analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: Unlabeled ET-1 (1 µM).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well microplates.

2. Procedure:

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each data point:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 1 µM unlabeled ET-1.

    • Competitive Binding: 25 µL of varying concentrations of the test compound.

  • Add Radioligand: Add 25 µL of [¹²⁵I]ET-1 (final concentration ~25 pM) to all wells.

  • Add Cell Membranes: Add 200 µL of the cell membrane preparation (containing 5-10 µg of protein) to all wells.

  • Incubation: Incubate the plate at 25°C for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Endothelin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on a vascular smooth muscle cell. Antagonists of these receptors, such as the (R)-pyrrolidine-3-carboxylic acid analogs, block these downstream effects.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds PLC Phospholipase C (PLC) ETAR->PLC ETBR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction Antagonist (R)-pyrrolidine-3-carboxylic acid analogs Antagonist->ETAR Antagonist->ETBR

Caption: Endothelin-1 signaling pathway leading to vasoconstriction.

Experimental Workflow: Competitive Binding Assay

The workflow for the endothelin receptor competitive binding assay is depicted below, outlining the key steps from reagent preparation to data analysis.

Experimental_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - [¹²⁵I]ET-1 - Test Compounds - Buffers Start->Prep Assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Prep->Assay Incubate Incubate at 25°C Assay->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki Count->Analyze End End Analyze->End

Caption: Workflow for the endothelin receptor competitive binding assay.

References

A Comparative Crystallographic and Mechanistic Analysis of Novel Pyrrolidine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its role as a versatile pharmacophore. This guide provides a detailed comparison of two novel pyrrolidine derivatives that have shown significant promise in oncology: N-formyl-L-proline (NFLP), an inhibitor of proline biosynthesis, and Lorlatinib (PF-06463922), a potent kinase inhibitor. We present a side-by-side analysis of their crystallographic data, experimental protocols for their characterization, and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Comparative Analysis of Physicochemical and Crystallographic Properties

The following table summarizes the key quantitative data for NFLP in complex with its target, Pyrroline-5-Carboxylate Reductase 1 (PYCR1), and Lorlatinib, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK).

ParameterN-formyl-L-proline (NFLP) in complex with PYCR1Lorlatinib (PF-06463922)
Biological Target Pyrroline-5-Carboxylate Reductase 1 (PYCR1)Anaplastic Lymphoma Kinase (ALK)/ROS1
Therapeutic Area Oncology (targeting cancer metabolism)Oncology (Non-Small Cell Lung Cancer)
Inhibitory Activity K_i = 100 µM (competitive with P5C)[1]IC_50 < 0.07 nM (for ALK)[2]
PDB Code 6I6H4CLI
Resolution 1.80 Å[1]2.40 Å
Space Group P 21 21 21P 21 21 21
Unit Cell Dimensions (Å) a=87.6, b=98.3, c=191.1a=10.4, b=17.5, c=24.1
Unit Cell Angles (˚) α=90, β=90, γ=90α=90, β=90, γ=90

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and analysis of each compound are crucial for reproducibility and further development.

N-formyl-L-proline (NFLP): PYCR1 Inhibition

Synthesis of N-formyl-L-proline: N-formyl-L-proline can be synthesized from L-proline through formylation. A typical procedure involves the reaction of L-proline with a formylating agent such as acetic formic anhydride, which can be prepared in situ from acetic anhydride and formic acid.

  • L-proline is dissolved in formic acid.

  • The solution is cooled in an ice bath, and acetic anhydride is added dropwise while maintaining the temperature.

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain crystalline N-formyl-L-proline.[3][4]

Crystallization of PYCR1 in complex with NFLP: For X-ray crystallographic studies, the protein-ligand complex is crystallized.

  • Human PYCR1 is expressed and purified.

  • The purified PYCR1 is co-crystallized with N-formyl-L-proline (5 mM) and the cofactor NADH (2 mM).[5]

  • Crystals are grown using the sitting-drop vapor diffusion method at 20°C. The reservoir solution typically contains a precipitant like lithium sulfate, a buffer such as HEPES at pH 7.5, and a polymer like PEG 3350.[5]

X-ray Diffraction Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The data are processed and scaled using standard crystallographic software.

  • The structure is solved by molecular replacement using a known structure of PYCR1 as a search model.

  • The model is refined, and the ligand (NFLP) is built into the electron density map.[1]

Lorlatinib (PF-06463922): ALK/ROS1 Inhibition

Synthesis of Lorlatinib: The synthesis of Lorlatinib is a multi-step process due to its complex macrocyclic structure. A convergent approach is often employed.[6]

  • Synthesis of Key Intermediates: Two key fragments, an aminopyrazole portion and a chiral pyridine ether portion, are synthesized separately.[6]

  • Suzuki Cross-Coupling: The two fragments are joined together using a Suzuki cross-coupling reaction to form a penultimate linear intermediate.[6]

  • Macrolactamization: The final macrocyclic structure is formed through an amide macrolactamization reaction. This is a critical step performed under high dilution to favor intramolecular cyclization. Reagents like HATU are used to facilitate the amide bond formation.[6]

  • Purification: The final compound is purified by chromatography and can be crystallized from a suitable solvent system like acetic acid/water to yield the final product.[6]

Crystallization of ALK in complex with Lorlatinib:

  • The kinase domain of the ALK protein is expressed and purified.

  • Crystallization is achieved by co-crystallizing the ALK protein with an excess of Lorlatinib.

  • The hanging drop vapor diffusion method is commonly used, with a reservoir solution containing precipitants like PEG and salts.

X-ray Diffraction Data Collection and Structure Determination:

  • Crystals are cryo-protected before being exposed to X-rays.

  • Diffraction data are collected, processed, and scaled.

  • The structure is solved using molecular replacement with a known ALK kinase domain structure.

  • The model is refined, and Lorlatinib is fitted into the electron density in the ATP-binding site of the kinase.

Signaling Pathways and Mechanism of Action

Understanding the biological context in which these derivatives function is key to their application in drug development.

NFLP and the Proline Biosynthesis Pathway

N-formyl-L-proline is an inhibitor of PYCR1, a key enzyme in the proline biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to meet the high demand for proline for protein synthesis and to maintain redox balance.[7][8][9] By inhibiting PYCR1, NFLP disrupts proline production, which can lead to reduced cancer cell proliferation and survival, particularly under conditions of metabolic stress.[9][10][11]

Proline_Biosynthesis_Pathway Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C Multiple Steps PYCR1 PYCR1 P5C->PYCR1 Proline Proline Cancer_Proliferation Cancer Cell Proliferation Proline->Cancer_Proliferation Supports PYCR1->Proline NFLP NFLP NFLP->PYCR1 Inhibits

Caption: Inhibition of the Proline Biosynthesis Pathway by NFLP.

Lorlatinib and the ALK Signaling Pathway

Lorlatinib is a highly potent, third-generation inhibitor of the ALK and ROS1 receptor tyrosine kinases.[2][12] In certain cancers, such as non-small cell lung cancer, chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, which are constitutively active and drive oncogenic signaling.[13] This leads to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[14][15] Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[15]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits

Caption: Lorlatinib Inhibition of the ALK Signaling Pathway.

References

Assessing the Oral Bioavailability of Drugs Derived from (R)-pyrrolidine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy, representing the fraction of an administered dose that reaches systemic circulation. For drugs derived from the versatile chiral scaffold, (R)-pyrrolidine-3-carboxylic acid, achieving optimal oral bioavailability is a key challenge in drug development. This guide provides a comparative analysis of the oral bioavailability of drugs derived from this scaffold and their alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Oral Bioavailability

The following tables summarize the oral bioavailability of various drugs, including those containing a pyrrolidine moiety and their therapeutic alternatives.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several drugs in this class feature a pyrrolidine scaffold.

DrugChemical ScaffoldOral Bioavailability (%)Species
Vildagliptin Cyanopyrrolidine85[1][2][3][4][5]Human
Saxagliptin Cyanopyrrolidine~67[6]Human
Sitagliptin Piperazine87[7][8][9][10]Human
Linagliptin Xanthine~30[11][12][13][14]Human
Factor XIa Inhibitors

Factor XIa inhibitors are a novel class of anticoagulants with the potential for a better safety profile compared to traditional agents.

DrugChemical ScaffoldOral Bioavailability (%)SpeciesNotes
Milvexian Not specified58.2 (25 mg, fasted), 54.2 (200 mg, fasted), 44.3 (25 mg, fed), 75.6 (200 mg, fed)[15]HumanOral solution showed ~100% bioavailability[15].
Asundexian Not specifiedNear-complete[16][17]HumanPrimarily excreted in feces[16][17].
Endothelin Receptor Antagonists

Endothelin receptor antagonists are used in the management of pulmonary hypertension. Certain derivatives of pyrrolidine-3-carboxylic acid have been investigated for this purpose.

CompoundChemical ScaffoldOral Bioavailability (%)Species
A-216546 Pyrrolidine-3-carboxylic acid derivative48Rat
A-308165 Pyrrolidine-3-carboxylic acid derivative24Rat

Experimental Protocols for Assessing Oral Bioavailability

The determination of oral bioavailability relies on a combination of in vitro and in vivo experimental models.

In Vitro Permeability Assays

1. Caco-2 Permeability Assay

This assay is widely used to predict human intestinal permeability.[18][19]

  • Cell Culture: Caco-2 cells, derived from human colorectal adenocarcinoma, are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[20]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[19]

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (A to B transport). To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A transport).[19]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[20]

2. MDCK-MDR1 Permeability Assay

This assay is particularly useful for identifying substrates of the P-gp efflux pump.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, which encodes for P-gp.[21][22]

  • Procedure: Similar to the Caco-2 assay, the cells are grown on transwell filters to form a monolayer. The transport of the test compound is measured in both the A to B and B to A directions.[22]

  • Interpretation: A high efflux ratio in this model is a strong indicator that the compound is a substrate for P-gp, which can limit its oral absorption and brain penetration.[21][22]

In Vivo Pharmacokinetic Studies

1. Animal Model (Rat)

  • Animal Preparation: Male Sprague-Dawley rats are typically used and are fasted overnight before the study.[23]

  • Drug Administration: The test compound is administered orally (e.g., by gavage) and intravenously (e.g., via the tail vein) to different groups of rats.[24]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.[24]

  • Data Analysis: The plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous administration.

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

G cluster_0 DPP-IV Inhibition Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulates Inactive Inactive Incretins DPP4->Inactive Insulin Insulin Release Pancreas->Insulin Glucose Blood Glucose Reduction Insulin->Glucose DPP4_Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4 Inhibits

Mechanism of action of DPP-IV inhibitors.

G cluster_0 In Vitro Permeability Assessment Workflow start Start cell_culture Cell Culture (Caco-2 or MDCK-MDR1) start->cell_culture monolayer Monolayer Formation on Transwell Inserts cell_culture->monolayer integrity Monolayer Integrity Check (TEER Measurement) monolayer->integrity dosing Compound Dosing (Apical/Basolateral) integrity->dosing sampling Sampling from Receiver Compartment dosing->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation end End calculation->end

Workflow for in vitro permeability assays.

G cluster_0 In Vivo Oral Bioavailability Study Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep grouping Group Assignment (Oral vs. IV) animal_prep->grouping dosing Drug Administration grouping->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_analysis Plasma Concentration Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Calculate AUC) plasma_analysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) pk_analysis->bioavailability_calc end End bioavailability_calc->end

Workflow for in vivo oral bioavailability studies.

G cluster_0 Drug Discovery and Development Funnel discovery Target Identification & Lead Discovery preclinical Preclinical Studies (In Vitro & In Vivo) discovery->preclinical bioavailability Oral Bioavailability Assessment preclinical->bioavailability clinical Clinical Trials (Phase I, II, III) bioavailability->clinical Favorable Profile approval Regulatory Approval clinical->approval

Logical relationship in drug development.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (R)-pyrrolidine-3-carboxylic acid hydrochloride based on general best practices for laboratory chemical waste. Specific institutional and local regulations must always be followed. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific procedures.

The safe and compliant disposal of laboratory chemicals is crucial for protecting personnel and the environment. (R)-pyrrolidine-3-carboxylic acid hydrochloride, as a heterocyclic compound and a hydrochloride salt, should be treated as a hazardous chemical waste. Adherence to the following procedures will minimize risks and ensure regulatory compliance.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for (R)-pyrrolidine-3-carboxylic acid hydrochloride was not found, its constituent parts—a pyrrolidine ring and a hydrochloride salt—suggest a hazard profile that includes potential skin and eye irritation or corrosion, and possible respiratory irritation if inhaled as a dust.[1][2][3] General practice dictates that all waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a safety officer.[4]

Quantitative Data for Risk Assessment

No specific quantitative data for (R)-pyrrolidine-3-carboxylic acid hydrochloride is available. The table below includes information on the parent compound, pyrrolidine, to guide risk assessment and handling procedures.

Data PointValueCompound/ClassSource
DOT Hazard Classification Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[5]
Packing Group IIPyrrolidine[5]
Toxicity to Fish LC50 - Danio rerio (zebra fish) - 100 - 220 mg/l - 96 hPyrrolidine[6]
Aquatic Hazard Harmful to aquatic lifePyrrolidine[6]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[2]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[5][7]To protect eyes from splashes and airborne particles.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[8] A standard laboratory coat.[5][8]To prevent skin contact.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders outside of a fume hood or if dust generation is likely.[7][8]To protect against the inhalation of harmful dust or vapors.[7]

Step-by-Step Disposal Protocol

Disposal of (R)-pyrrolidine-3-carboxylic acid hydrochloride must be conducted through your institution's hazardous waste management program.[4][8] Never dispose of this chemical down the drain or in the regular trash.[4][5][9]

  • Waste Segregation and Collection

    • Solid Waste : Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container clearly labeled for solid chemical waste.[8]

    • Liquid Waste : If the compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste.[8] Do not mix with other waste streams unless compatibility is confirmed.[7][10]

    • Container Choice : Use appropriate, leak-proof containers made of a compatible material (plastic is often preferred) with a secure, tightly fitting cap.[11][12]

  • Container Labeling

    • All waste containers must be clearly and accurately labeled.[10][11]

    • The label should include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "(R)-pyrrolidine-3-carboxylic acid hydrochloride".[5]

      • The date when waste was first added to the container (accumulation start date).[4]

      • Any known hazard symbols or pictograms (e.g., corrosive, irritant).[5]

  • Storage in a Satellite Accumulation Area (SAA)

    • Store sealed waste containers in a designated and secure SAA that is at or near the point of waste generation.[11][13]

    • The storage area must be cool and well-ventilated, away from sources of ignition and incompatible materials.[5][14]

    • Keep waste containers closed at all times, except when adding waste.[4][11][13]

    • Do not exceed the maximum accumulation limits for your SAA (typically 55 gallons).[11]

  • Final Disposal

    • Once the waste container is full or ready for disposal, contact your institution's EHS department or licensed hazardous waste disposal contractor for pickup.[4][8][11]

    • Submit a waste collection request form as required by your institution.[4]

Experimental Protocols

Spill Management

Proper procedures must be followed in the event of a spill to ensure safety and minimize environmental contamination.

  • Minor Spills (Solid or Liquid) :

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.[5][8][14]

    • Carefully collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal.[5][8]

    • Clean the spill area with a suitable solvent, followed by soap and water.[8] Collect all cleaning materials as hazardous waste.[8]

  • Large Spills :

    • Evacuate the area immediately.[5][7]

    • Alert colleagues and contact your institution's EHS department or emergency response team without delay.[5][7]

Empty Container Disposal

Containers that held (R)-pyrrolidine-3-carboxylic acid hydrochloride must be decontaminated before disposal.

  • Triple Rinsing : Empty containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[4][7]

  • Rinseate Collection : The first rinseate must be collected and disposed of as hazardous liquid waste.[4][7] Subsequent rinses may also need to be collected depending on local regulations.[7]

  • Final Disposal : Once thoroughly rinsed, deface or remove all chemical labels from the container.[4] The container can then typically be disposed of as regular trash, but confirm this with your institution's EHS office.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-pyrrolidine-3-carboxylic acid hydrochloride waste.

G start Start: Generate Waste (R)-pyrrolidine-3-carboxylic acid hydrochloride ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Powder, Contaminated Labware) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Is it liquid? collect_solid 3a. Collect in Dedicated 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid 3b. Collect in Dedicated 'Liquid Hazardous Waste' Container liquid_waste->collect_liquid label_container 4. Label Container Correctly (Name, Date, Hazards) collect_solid->label_container collect_liquid->label_container store 5. Store in Designated Satellite Accumulation Area (SAA) label_container->store check_full Container Full? store->check_full check_full->store No contact_ehs 6. Arrange Pickup via EHS / Licensed Contractor check_full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for (R)-pyrrolidine-3-carboxylic acid hydrochloride.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-pyrrolidine-3-carboxylic acid hydrochloride, a key building block in novel therapeutics. Adherence to these protocols will minimize risk and ensure compliant disposal, fostering a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

(R)-pyrrolidine-3-carboxylic acid hydrochloride is a chemical that requires careful handling to prevent potential health hazards. It is known to cause serious eye damage and may be harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE Requirements: A Summary
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause severe eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can be harmful.[3]
Skin and Body Protection Laboratory coat.Protects against incidental skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 type).Required when working with fine powders, in poorly ventilated areas, or when exposure limits may be exceeded to prevent inhalation.[1]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling (R)-pyrrolidine-3-carboxylic acid hydrochloride is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure that a calibrated safety shower and an eyewash station are readily accessible and in good working order.[1]

    • Verify that the work area, preferably a certified chemical fume hood, is well-ventilated.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling the Compound :

    • Avoid the formation of dust when handling the solid material.[1]

    • Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

    • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[3]

    • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[3]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Get medical help.[3]

Disposal Plan: Managing (R)-pyrrolidine-3-carboxylic acid hydrochloride Waste

Proper disposal of (R)-pyrrolidine-3-carboxylic acid hydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization :

    • All waste containing (R)-pyrrolidine-3-carboxylic acid hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.

  • Containerization :

    • Collect solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Collect liquid waste (solutions) in a separate, labeled, and sealed container for hazardous liquid waste.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal :

    • Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1][4] Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service for guidance and pickup.

    • Do not dispose of this chemical down the drain.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling (R)-pyrrolidine-3-carboxylic acid hydrochloride in a laboratory setting.

G Safe Handling Workflow for (R)-pyrrolidine-3-carboxylic acid hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood, Eyewash/Shower Check) gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Compound (Avoid Dust Formation) don_ppe->weigh_compound perform_reaction Perform Reaction weigh_compound->perform_reaction decontaminate Decontaminate Glassware & Surfaces perform_reaction->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste dispose_waste Dispose of Hazardous Waste (Follow Regulations) segregate_waste->dispose_waste spill Spill spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure first_aid Administer First Aid (Seek Medical Attention) exposure->first_aid

Caption: A flowchart outlining the key steps for the safe handling and disposal of (R)-pyrrolidine-3-carboxylic acid hydrochloride.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.